molecular formula C4H11NO B046374 2-(Ethylamino)ethanol CAS No. 110-73-6

2-(Ethylamino)ethanol

Cat. No.: B046374
CAS No.: 110-73-6
M. Wt: 89.14 g/mol
InChI Key: MIJDSYMOBYNHOT-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethanol is a versatile ethanolamine derivative of significant interest in organic synthesis and biochemical research. This compound features both a secondary amine and a primary alcohol functional group within its molecular structure, making it a valuable bifunctional building block. Its primary research applications include its use as a precursor in the synthesis of surfactants, pharmaceutical intermediates, and corrosion inhibitors. In medicinal chemistry, it serves as a key scaffold for developing potential bioactive molecules, including local anesthetics and beta-blocker analogs, due to its structural similarity to ethanolamine, a common moiety in many drugs. The mechanism of action for derivatives of this compound often involves interaction with biological systems, such as adrenergic receptors, depending on the final synthesized compound. Researchers also utilize it as a solvent and a pH regulator in various chemical processes. This product is provided as a high-purity reagent to ensure consistent and reliable results in your laboratory investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)ethanol
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InChI

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3
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InChI Key

MIJDSYMOBYNHOT-UHFFFAOYSA-N
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Canonical SMILES

CCNCCO
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Molecular Formula

C4H11NO
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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DSSTOX Substance ID

DTXSID9021922
Record name 2-(Ethylamino)ethanol
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Molecular Weight

89.14 g/mol
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Physical Description

Ethylaminoethanol, [combustible liquid label] appears as a colorless liquid with an amine-like odor. Slightly less dense than water. May mildly irritate skin and eyes. At high temperature may decompose to yield toxic oxides of nitrogen., Liquid, Colorless liquid with an odor like amines; [CAMEO]
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Record name Ethanol, 2-(ethylamino)-
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Flash Point

160 °F (NFPA, 2010)
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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CAS No.

110-73-6
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Record name Ethanol, 2-(ethylamino)-
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Record name 2-ethylaminoethanol
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Record name 2-ETHYLAMINOETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)ethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)ethanol, a bifunctional organic compound, possesses both a secondary amine and a primary alcohol functional group. This unique structure imparts specific chemical and physical properties that make it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for this compound. Quantitative data are summarized in structured tables for ease of comparison. While detailed experimental protocols for its synthesis, purification, and analysis are not extensively documented in publicly available literature, this guide outlines the general methodologies mentioned in scientific and patent documents. It is important to note that, based on extensive searches of scientific literature, this compound has not been identified as a significant participant in biological signaling pathways relevant to drug development. Its primary documented biological interaction is related to its mechanism as a corrosion inhibitor.

Chemical Structure and Identification

This compound is a clear, colorless liquid with an amine-like odor. Its structure is characterized by an ethyl group attached to the nitrogen atom of ethanolamine.

Structural Identifiers

IdentifierValue
IUPAC Name This compound
SMILES CCNCCO
InChI InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3
CAS Number 110-73-6
Molecular Formula C4H11NO

digraph "2_Ethylaminoethanol_Structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", width=4, height=3];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0.5!"]; N [label="NH", pos="2,0!"]; C3 [label="CH2", pos="3,0.5!"]; C4 [label="CH2", pos="4,0!"]; O [label="OH", pos="5,0.5!"];

C1 -> C2; C2 -> N; N -> C3; C3 -> C4; C4 -> O; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data points for laboratory and research applications.

PropertyValueReference(s)
Molecular Weight 89.14 g/mol
Appearance Clear, colorless to slightly yellow liquid
Odor Amine-like
Boiling Point 169-170 °C (lit.)
Melting Point -90 °C (lit.)
Density 0.914 g/mL at 25 °C (lit.)
Solubility Miscible with water. Soluble in chloroform (B151607) and methanol (B129727) (slightly).
Vapor Pressure <1 mmHg (20 °C)
Flash Point 160 °F (71 °C)
Refractive Index n20/D 1.441 (lit.)

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies can be inferred from patent literature and analytical application notes for similar compounds.

Synthesis

A common method for the synthesis of this compound involves the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).

General Reaction Scheme:

Synthesis_Reaction General Synthesis of this compound EthyleneOxide Ethylene Oxide Product This compound EthyleneOxide->Product + Ethylamine Ethylamine Ethylamine->Product

Caption: Reaction of Ethylene Oxide and Ethylamine.

One patented method describes the production of this compound by the disproportionation reaction of N-ethyldiethanolamine in the presence of a catalyst. Another approach involves reacting a 30% aqueous solution of ethylene oxide with a 70% aqueous solution of ethylamine in a continuous flow microchannel reactor at 35°C. This method reportedly yields N-ethylethanolamine with a purity of 99.2% after dehydration.

Purification

Purification of ethanolamines, including this compound, is typically achieved through vacuum distillation . This method is suitable for separating the compound from starting materials, byproducts, and solvents. The specific conditions (pressure and temperature) would depend on the scale of the purification and the desired purity.

Analytical Methods

Standard analytical techniques can be employed to characterize and quantify this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound. Due to the presence of polar amine and hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities. A reverse-phase column with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier, can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound. A ¹H NMR spectrum of this compound is publicly available.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any established role of this compound in specific biological signaling pathways relevant to drug development. Its primary documented biological effect is related to its application as a corrosion inhibitor, where it interacts with metal surfaces to form a protective layer.

Mechanism of Corrosion Inhibition

This compound is an effective corrosion inhibitor for metals like carbon steel in aqueous environments. Its inhibitory action is attributed to its ability to adsorb onto the metal surface and form a protective film. This process involves both physical and chemical interactions. The molecule can chelate with metal ions on the surface, and the hydrophobic ethyl group can contribute to the formation of a barrier against corrosive agents.

Corrosion_Inhibition_Mechanism Proposed Mechanism of Corrosion Inhibition cluster_solution Aqueous Solution cluster_surface Metal Surface Molecule This compound Adsorption Adsorption onto Metal Surface Molecule->Adsorption Metal Metal (e.g., Fe) Metal->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Corrosion Inhibition by this compound.

Applications

The primary applications of this compound stem from its chemical properties as a weak base and a nucleophile.

  • Corrosion Inhibitor: Its most prominent use is as a corrosion inhibitor in various industrial processes.

  • Chemical Intermediate: It serves as a building block in the synthesis of a range of other chemicals, including surfactants, emulsifiers, and pharmaceuticals.

  • Solvent: Due to its polarity and hydrogen bonding capabilities, it can be used as a solvent in certain applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile chemical with well-defined structural and physicochemical properties. While its primary application lies in industrial processes such as corrosion inhibition, its potential as a chemical intermediate is also significant. For researchers and professionals in drug development, it is crucial to recognize the current lack of evidence for its involvement in biological signaling pathways. Future research may uncover novel biological activities, but based on available data, its utility in this field is not yet established. This guide provides a foundational understanding of this compound, consolidating key technical data to support further research and application development.

In-Depth Technical Guide: Physicochemical Properties of 2-(Ethylamino)ethanol (CAS 110-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Ethylamino)ethanol, a versatile organic compound with applications in various industrial and research settings. This document is intended to be a valuable resource for professionals in drug development, chemical synthesis, and materials science, offering detailed data and experimental methodologies.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. This data has been compiled from various reputable sources to ensure accuracy and reliability.

Table 1: Identification and General Properties
PropertyValueReference
Chemical Name This compound
Synonyms N-Ethylethanolamine, Ethyl ethanolamine
CAS Number 110-73-6
Molecular Formula C4H11NO[1]
Molecular Weight 89.14 g/mol [2][3]
Appearance Colorless to slightly yellow liquid[2][4]
Odor Amine-like[2][5]
Table 2: Thermodynamic Properties
PropertyValueReference
Melting Point -90 °C[2][6][7][8][9][10]
Boiling Point 169-170 °C[2][7][8]
Flash Point 71 - 78 °C (160 - 172.4 °F)[2][3][4][6][11][12][13][14][15]
Autoignition Temperature 330 °C[3][13][14]
Vapor Pressure <1 mmHg at 20 °C[2][3][7][8][13][16]
Vapor Density 3 (vs air)[2][13][17]
Table 3: Physical and Chemical Properties
PropertyValueReference
Density 0.914 g/mL at 20-25 °C[2][3][7][8][13][18]
Solubility Miscible in water, alcohol, and ether. Slightly soluble in Chloroform and Methanol.[1][2][13][19]
Refractive Index (n20/D) 1.441[2][4][7][8]
pH 12.3 (100g/L in H2O at 20°C)[2][3][6][20]
Explosive Limits 1.6 - 11.7% (V)[2][3][13][20]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized standards such as those from ASTM and OECD.

Determination of Boiling Point (Following OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Apparatus Setup: A sample of this compound is placed in a boiling tube, which is situated within a liquid bath for uniform heating. A thermometer and a boiling capillary, sealed approximately 1 cm from its lower end, are placed in the boiling tube.[5]

  • Heating: The liquid bath is heated gradually.

  • Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary.

  • Measurement: The heat source is slightly reduced. The boiling point is recorded as the temperature at which the bubble stream stops, and the liquid begins to rise into the capillary.[5]

G cluster_setup Apparatus Setup cluster_procedure Measurement Procedure setup1 Place sample in boiling tube setup2 Position thermometer & capillary setup1->setup2 setup3 Immerse in heating bath setup2->setup3 heat Gradually heat the bath setup3->heat observe Observe continuous bubbling heat->observe cool Slightly reduce heat observe->cool record Record temperature when bubbling ceases and liquid rises cool->record G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Solidify the liquid sample prep2 Introduce sample into capillary tube prep1->prep2 place Place capillary in melting point apparatus prep2->place heat Heat at a controlled rate place->heat observe Observe and record melting range heat->observe G start Start calibrate Calibrate digital density meter start->calibrate introduce Introduce bubble-free sample into U-tube calibrate->introduce measure Measure oscillation period introduce->measure calculate Instrument calculates density measure->calculate end End calculate->end G start Fill test cup with sample heat_stir Heat and stir at a constant rate start->heat_stir test_ignition Periodically introduce ignition source heat_stir->test_ignition observe Observe for a flash test_ignition->observe observe->test_ignition No flash record Record temperature of flash observe->record Flash occurs G start Mix excess sample with water agitate Agitate at constant temperature to reach equilibrium start->agitate separate Separate aqueous phase (centrifuge/filter) agitate->separate analyze Analyze concentration in aqueous phase separate->analyze end Determine solubility analyze->end

References

A Technical Guide to the Synthesis of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a valuable chemical intermediate with significant applications in the pharmaceutical industry, as a precursor for various drugs, and in the synthesis of functional chemicals. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis, aiming to provide a comprehensive resource for the laboratory and industrial-scale production of this important compound.

Introduction

This compound (C₄H₁₁NO) is a secondary amine and a primary alcohol, a chemical structure that imparts it with versatile reactivity. Its utility as a building block in organic synthesis is well-established, particularly in the preparation of pharmaceuticals, corrosion inhibitors, and surfactants. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest in both academic and industrial research. This guide explores the most prominent and relevant synthetic routes, providing a critical analysis of each to aid in the selection of the most appropriate method based on factors such as yield, purity, cost, and environmental impact.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The most significant of these are:

  • Reaction of Ethylene (B1197577) Oxide with Ethylamine (B1201723): A widely used industrial method.

  • Disproportionation of N-Ethyldiethanolamine: A route that utilizes a common byproduct of the primary synthesis.

  • Catalytic Amination of Ethylene Glycol with Ethylamine: A "green" chemistry approach offering an alternative to traditional methods.

  • Reductive Amination of Glycolaldehyde (B1209225) with Ethylamine: A bio-based route with potential for sustainable production.

The logical relationship and flow between the primary synthesis route and the disproportionation of its byproduct are illustrated below.

logical_relationship cluster_main_synthesis Primary Synthesis cluster_disproportionation Byproduct Valorization Ethylene Oxide Ethylene Oxide Reaction Reaction Ethylene Oxide->Reaction Ethylamine Ethylamine Ethylamine->Reaction This compound This compound Reaction->this compound Main Product N-Ethyldiethanolamine (Byproduct) N-Ethyldiethanolamine (Byproduct) Reaction->N-Ethyldiethanolamine (Byproduct) Byproduct Disproportionation Disproportionation N-Ethyldiethanolamine (Byproduct)->Disproportionation 2-(Ethylamino)ethanol_from_disp This compound Disproportionation->2-(Ethylamino)ethanol_from_disp Triethanolamine Triethanolamine Disproportionation->Triethanolamine

Figure 1: Logical relationship between primary synthesis and byproduct valorization.

Reaction of Ethylene Oxide with Ethylamine

This is the most direct and common industrial method for the production of this compound. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of ethylene oxide. The reaction can be controlled to favor the formation of the desired mono-adduct, though over-reaction to form N-ethyldiethanolamine is a common side reaction.

ethylene_oxide_pathway Ethylene Oxide Ethylene Oxide Reaction Reaction Ethylene Oxide->Reaction Ethylamine Ethylamine Ethylamine->Reaction This compound This compound Reaction->this compound Primary Product N-Ethyldiethanolamine N-Ethyldiethanolamine Reaction->N-Ethyldiethanolamine Byproduct This compound->Reaction Further reaction with Ethylene Oxide

Figure 2: Synthesis of this compound from Ethylene Oxide and Ethylamine.

This protocol is based on a patented method utilizing a high-throughput continuous flow microchannel reactor.

Materials:

  • 30% (w/w) aqueous solution of ethylene oxide

  • 70% (w/w) aqueous solution of ethylamine

  • Corning high-throughput continuous flow microchannel reactor

Procedure:

  • Set the temperature of the direct current preheating module of the microchannel reactor to 35°C.

  • Set the flow rate of the 30% ethylene oxide aqueous solution metering pump to 42.0 mL/min.

  • Set the flow rate of the 70% ethylamine aqueous solution metering pump to 20.0 mL/min.

  • Separately pump the ethylene oxide and ethylamine solutions into the preheating module.

  • The preheated solutions are then introduced into the enhanced mass transfer mixing module of the reactor.

  • The reaction mixture is allowed to react for 160 seconds at a reaction temperature of 35°C.

  • Collect the effluent from the outlet of the microchannel reactor.

  • The collected effluent is then dehydrated to obtain the final product.

Expected Outcome: This method has been reported to produce N-ethylethanolamine with a yield of 94% and a liquid phase purity of 99.2%.[1]

Disproportionation of N-Ethyldiethanolamine

N-Ethyldiethanolamine, a common byproduct of the ethylene oxide and ethylamine reaction, can be converted to this compound through a disproportionation reaction. This process is typically carried out at high temperatures in the presence of a specific catalyst.

disproportionation_pathway N-Ethyldiethanolamine N-Ethyldiethanolamine Disproportionation Disproportionation N-Ethyldiethanolamine->Disproportionation Catalyst Manganese Oxide or Supported Zirconium Oxide Catalyst Catalyst->Disproportionation High_Temperature 300-450°C High_Temperature->Disproportionation This compound This compound Disproportionation->this compound Triethanolamine Triethanolamine Disproportionation->Triethanolamine

Figure 3: Disproportionation of N-Ethyldiethanolamine.

This protocol is derived from a patented production method.

Materials:

  • N-Ethyldiethanolamine

  • Manganese oxide catalyst or an alkali metal hydroxide-supporting zirconium oxide catalyst.

  • High-temperature reactor (suitable for liquid or gas phase reactions)

  • Inert gas (e.g., nitrogen)

Catalyst Preparation (Manganese Oxide):

  • To 100 g of 15% ammonia (B1221849) water, add 186 g of a 46% aqueous solution of manganese nitrate (B79036) hexahydrate to precipitate manganese hydroxide (B78521).

  • Filter, wash, and dry the precipitate.

  • Calcify the dried manganese hydroxide in the presence of air at 400°C for 3 hours to obtain the manganese oxide catalyst.

Procedure:

  • The disproportionation reaction can be performed in either a liquid-phase or a gas-phase reactor.

  • Charge the reactor with the chosen catalyst.

  • Introduce N-ethyldiethanolamine into the reactor.

  • Heat the reactor to a temperature between 300°C and 450°C.[2]

  • The reaction can be carried out in the presence of a gas such as hydrogen, nitrogen, or oxygen.

  • The reacted gas containing this compound is then cooled and can be absorbed into water for collection and further purification.

Expected Outcome: In one example, this method resulted in an average yield of this compound of 38.6% with an average conversion rate of N-ethyldiethanolamine of 38.1% over a 2-hour period.[2]

Catalytic Amination of Ethylene Glycol with Ethylamine

This pathway represents a greener approach to this compound synthesis, starting from ethylene glycol, which can be derived from renewable resources. The reaction proceeds via a dehydrogenation-amination-hydrogenation mechanism over a heterogeneous catalyst.

catalytic_amination_workflow cluster_reactants Reactants cluster_reactor Reaction cluster_products Products Ethylene Glycol Ethylene Glycol Reactor Reactor Ethylene Glycol->Reactor Ethylamine Ethylamine Ethylamine->Reactor H2 Hydrogen H2->Reactor This compound This compound Reactor->this compound Water Water Reactor->Water Byproducts Byproducts Reactor->Byproducts Catalyst e.g., Co-Cu/γ-Al2O3 Catalyst->Reactor Conditions High Temperature High Pressure Conditions->Reactor

Figure 4: Experimental workflow for the catalytic amination of ethylene glycol.

This protocol is based on analogous catalytic amination reactions of ethylene glycol.

Materials:

  • Ethylene Glycol

  • Ethylamine

  • Supported bimetallic catalyst (e.g., Co-Cu/γ-Al₂O₃)

  • High-pressure autoclave reactor

  • Hydrogen gas

Catalyst Preparation (Co-Cu/γ-Al₂O₃ by impregnation):

  • Prepare an aqueous solution of cobalt nitrate and copper nitrate.

  • Impregnate γ-Al₂O₃ support with the metal nitrate solution.

  • Dry the impregnated support at 120°C.

  • Calcify the dried material in air at 500°C.

  • Reduce the catalyst under a hydrogen flow at an elevated temperature prior to use.

Procedure:

  • Charge the autoclave with the catalyst, ethylene glycol, and ethylamine.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the reaction temperature (e.g., 180-200°C) with stirring.

  • Maintain the reaction for a specified time (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

  • The reaction mixture is then filtered to remove the catalyst, and the liquid product is purified by distillation.

Expected Outcome: While specific data for the reaction with ethylamine is not readily available, analogous reactions with ammonia to produce ethylenediamine (B42938) show ethylene glycol conversions of over 50% and selectivities to the desired amine products that can be optimized by adjusting reaction conditions and catalyst composition.[3][4]

Reductive Amination of Glycolaldehyde with Ethylamine

A novel and green approach involves the reductive amination of glycolaldehyde, which can be derived from biomass. This pathway offers a potential route from renewable feedstocks to this compound.

reductive_amination_pathway Glycolaldehyde Glycolaldehyde Intermediate Imine/Enamine Intermediate Glycolaldehyde->Intermediate Ethylamine Ethylamine Ethylamine->Intermediate Reduction Reduction Intermediate->Reduction This compound This compound Reduction->this compound Reducing_Agent e.g., H₂/Pd or NaBH₃CN Reducing_Agent->Reduction

Figure 5: Reductive amination of glycolaldehyde.

This protocol is based on studies of reductive amination of glycolaldehyde.[5][6]

Materials:

  • Glycolaldehyde

  • Ethylamine

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (solvent)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve glycolaldehyde and ethylamine in methanol.

  • Add the Pd/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to a pressure of approximately 75 bar.

  • Heat the reactor to 100°C with stirring.

  • Maintain the reaction for a specified period, monitoring the consumption of hydrogen.

  • After the reaction is complete, cool the reactor, vent the pressure, and filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation.

Expected Outcome: Studies on the reductive amination of glycolaldehyde have shown that the choice of solvent and catalyst is crucial for achieving high yields of the desired amino alcohol products, with yields reported to be up to +90 C%.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis pathways of this compound.

Table 1: Reaction Conditions

PathwayReactantsCatalystTemperature (°C)Pressure
Ethylene Oxide + EthylamineEthylene Oxide, EthylamineNone (in microreactor)35Atmospheric (in microreactor)
DisproportionationN-EthyldiethanolamineManganese Oxide or Supported Zirconium Oxide300 - 450Varies (Liquid or Gas Phase)
Catalytic AminationEthylene Glycol, Ethylamine, H₂e.g., Co-Cu/γ-Al₂O₃180 - 200e.g., 4 MPa
Reductive AminationGlycolaldehyde, Ethylamine, H₂e.g., Pd/C100e.g., 75 bar

Table 2: Performance Metrics

PathwayYield (%)Purity (%)Key AdvantagesKey Disadvantages
Ethylene Oxide + Ethylamine9499.2High yield and purity, established industrial process.Use of toxic and flammable ethylene oxide, byproduct formation.
Disproportionation~38.6-Utilizes a byproduct, improving overall process economy.High temperatures required, moderate yield.
Catalytic Amination- (High conversion expected)-"Green" route from potentially renewable feedstock.Requires high pressure, catalyst development is ongoing.
Reductive AminationUp to 90 (for related products)-Bio-based feedstock, potentially sustainable.Glycolaldehyde is a reactive substrate, selectivity can be a challenge.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of advantages and challenges. The reaction of ethylene oxide with ethylamine remains the dominant industrial method due to its high efficiency and well-established technology. However, for a more sustainable and environmentally benign approach, the catalytic amination of ethylene glycol and the reductive amination of glycolaldehyde present promising alternatives, particularly as the chemical industry moves towards bio-based feedstocks. The disproportionation of N-ethyldiethanolamine offers a valuable route for the valorization of a common byproduct, thereby improving the atom economy of the primary synthesis process. The selection of a particular synthetic route will ultimately depend on the specific requirements of the application, including scale, cost, purity, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of 2-(Ethylamino)ethanol, a significant organic compound utilized in various industrial and research applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format.

Core Chemical Properties

This compound, also known as N-Ethylethanolamine, is a basic amino alcohol.[1] It presents as a colorless liquid with an odor similar to amine.[2][3] This compound is soluble in water.[2][3]

Quantitative Data Summary

The molecular formula and weight are critical identifiers for any chemical compound. The table below summarizes these key quantitative data points for this compound.

ParameterValueSource
Molecular FormulaC4H11NO[1][2][3][4][5]
Molecular Weight89.14 g/mol [1][2][3]
---89.1362 g/mol [5]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental chemical properties.

Figure 1. Core Properties of this compound A This compound B Molecular Formula C4H11NO A->B has C Molecular Weight 89.14 g/mol A->C has

Figure 1. Core Properties of this compound

This technical guide is intended for informational purposes for a scientific audience. For safety and handling information, please refer to the appropriate Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Ethylamino)ethanol (CAS No: 110-73-6), a compound relevant in various chemical and pharmaceutical applications. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented was acquired in a chloroform-d (B32938) (CDCl₃) solvent.

Assignment (Structure: HO-CH₂-CH₂-NH-CH₂-CH₃) Chemical Shift (δ) [ppm] Multiplicity
HO-CH₂ -~3.66Triplet (t)
-CH₂ -NH-~2.75Triplet (t)
-NH-CH₂ -CH₃~2.70Quartet (q)
-CH₂-CH₃ ~1.13Triplet (t)
OH , NH ~3.18Broad Singlet (br s)

¹³C NMR Data

Assignment (Structure: HO-C¹H₂-C²H₂-NH-C³H₂-C⁴H₃) Predicted Chemical Shift (δ) [ppm]
C¹ (HO-C H₂-)60 - 65
C² (-C H₂-NH-)50 - 55
C³ (-NH-C H₂-)45 - 50
C⁴ (-C H₃)14 - 18

The IR spectrum of this compound, typically recorded as a neat liquid film, shows characteristic absorption bands for its alcohol and secondary amine functional groups.

Vibrational Mode Characteristic Absorption Range [cm⁻¹] Intensity
O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
N-H Stretch3500 - 3300Medium
C-H Stretch (sp³ hybridized)3000 - 2850Medium to Strong
C-O Stretch1260 - 1050Strong
C-N Stretch1250 - 1020Medium

The mass spectrum of this compound obtained via electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment Ion
895.7[M]⁺ (Molecular Ion)
58100.0[CH₂=N⁺H-CH₂-CH₃]
3077.1[CH₂=N⁺H₂]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Obtain pure this compound Prep_NMR Dissolve in CDCl₃ Add TMS Sample->Prep_NMR Prep_IR Prepare neat liquid film Sample->Prep_IR Prep_MS Dilute in suitable solvent Sample->Prep_MS NMR_Acq ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq Mass Spectrometry (EI) Prep_MS->MS_Acq NMR_Proc Process FID (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc Identify characteristic peaks IR_Acq->IR_Proc MS_Proc Analyze mass-to-charge ratios and fragmentation patterns MS_Acq->MS_Proc Report Compile Spectroscopic Data (Tables and Interpretation) NMR_Proc->Report IR_Proc->Report MS_Proc->Report

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

    • Add a small drop of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition (Example for a 400 MHz spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Data Acquisition (Example for a 100 MHz spectrometer):

    • Utilize a proton-decoupled pulse program.

    • Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • For ¹H NMR, integrate the peaks to determine the relative proton ratios.

  • Sample Preparation (Neat Liquid Film):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption peaks.

  • Sample Preparation:

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound, for instance, m/z 10 to 150.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (89.14 g/mol ).

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Compare the obtained spectrum with a reference library for confirmation.

Solubility of 2-(Ethylamino)ethanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylamino)ethanol (EAE), a versatile amino alcohol with significant applications in chemical synthesis, pharmaceuticals, and industrial processes. Due to its bifunctional nature, possessing both a secondary amine and a primary alcohol group, EAE exhibits a broad range of solubility in various organic solvents. This document summarizes its solubility profile, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar hydroxyl (-OH) group and a secondary amine (-NH-) group, as well as a nonpolar ethyl (-CH2CH3) group. The polar groups can engage in hydrogen bonding with polar solvents, while the ethyl group contributes to its affinity for nonpolar organic solvents. This dual characteristic allows for miscibility with a wide array of solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively available in published literature, its structural analogs, such as N-methylethanolamine, N,N-dimethylethanolamine, and N,N-diethylethanolamine, are known to be miscible with water, alcohols, ethers, and aromatic solvents.[1][2][3] Based on these characteristics, the expected solubility of this compound is summarized in the table below. It is generally considered miscible with most common polar and many non-polar organic solvents.

Solvent ClassRepresentative SolventsExpected Solubility of this compound
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible
Aromatic Hydrocarbons Benzene, Toluene, XyleneMiscible
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble to Miscible
Esters Ethyl AcetateSoluble to Miscible
Amides Dimethylformamide (DMF)Miscible
Sulfoxides Dimethyl Sulfoxide (DMSO)Miscible
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to Immiscible
Water Miscible

Experimental Protocol for Determining Mutual Solubility

The following is a detailed methodology for determining the mutual solubility of this compound with various organic solvents. This protocol is adapted from established methods for determining liquid-liquid phase equilibria.

Objective:

To determine the temperature-composition phase diagram for a binary system of this compound and a selected organic solvent, identifying the upper critical solution temperature (UCST) or lower critical solution temperature (LCST), if they exist within the tested temperature range.

Materials:
  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Calibrated thermometer or thermocouple

  • Jacketed glass test tubes or vials with stoppers

  • Heating/cooling circulator bath

  • Magnetic stirrer and stir bars

  • Calibrated pipettes or burettes

  • Analytical balance

Procedure:
  • Preparation of Mixtures:

    • Prepare a series of mixtures of this compound and the organic solvent in sealed, jacketed glass test tubes with varying compositions by weight (e.g., 10%, 20%, 30%, ..., 90% of this compound).

    • Accurately determine the mass of each component using an analytical balance.

  • Temperature Control:

    • Place a test tube containing a mixture of known composition into the jacketed vessel connected to a circulating bath.

    • Insert a small magnetic stir bar into the test tube for continuous agitation.

  • Determination of Miscibility Temperature (Cloud Point Method):

    • For systems with an expected Upper Critical Solution Temperature (UCST):

      • Start with the two-phase (cloudy) mixture at a low temperature.

      • Slowly increase the temperature of the circulating bath while vigorously stirring the mixture.

      • Record the temperature at which the mixture becomes a single, clear phase (the cloud point disappears). This is the miscibility temperature for that composition.

      • To ensure accuracy, slowly cool the now single-phase solution and record the temperature at which turbidity reappears.

      • The average of these two temperatures is taken as the equilibrium phase transition temperature.

    • For systems with an expected Lower Critical Solution Temperature (LCST):

      • Start with the single-phase (clear) mixture at a high temperature.

      • Slowly decrease the temperature of the circulating bath while stirring.

      • Record the temperature at which the mixture becomes turbid (the cloud point appears).

      • Subsequently, slowly heat the mixture and record the temperature at which it becomes clear again.

      • The average of these two temperatures is taken as the equilibrium phase transition temperature.

  • Data Collection and Analysis:

    • Repeat the measurement for each prepared composition.

    • Plot the miscibility temperatures (y-axis) against the weight percent of this compound (x-axis).

    • The resulting curve is the mutual solubility curve or phase diagram for the binary system. The peak of this curve represents the critical solution temperature (UCST or LCST) and the critical composition.

Safety Precautions:
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for this compound and all organic solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the mutual solubility of this compound in an organic solvent.

experimental_workflow prep Prepare Mixtures of Known Composition (EAE + Organic Solvent) setup Place Mixture in Jacketed Vessel with Stirring prep->setup heat_cool Slowly Heat or Cool the Mixture via Circulating Bath setup->heat_cool observe Observe for Phase Transition (Clear to Cloudy or vice-versa) heat_cool->observe record Record Temperature of Phase Transition observe->record repeat Repeat for All Compositions record->repeat repeat->prep Next Composition plot Plot Temperature vs. Composition to Generate Phase Diagram repeat->plot All Compositions Tested analyze Determine Critical Solution Temperature and Composition plot->analyze

References

Technical Guide: Safety, Handling, and MSDS of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(Ethylamino)ethanol (CAS No. 110-73-6). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound, also known as N-Ethylethanolamine, is a clear, colorless to slightly yellowish liquid with an amine-like odor.[1] It is miscible in water.[2]

PropertyValueReferences
Molecular Formula C4H11NO[3]
Molecular Weight 89.14 g/mol [3]
CAS Number 110-73-6[3]
Appearance Clear, colorless to slightly yellowish liquid[1]
Odor Amine-like[3][4]
Boiling Point 169-170 °C[1]
Melting Point -90 °C[1]
Flash Point 71-78 °C (160-172.4 °F)[2]
Density 0.914 g/mL at 25 °C[1]
Vapor Pressure <1 mmHg at 20 °C[5]
Water Solubility Miscible[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[4] It is also a combustible liquid.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.[4]

  • H318: Causes serious eye damage.

Toxicological Data

The acute toxicity of this compound has been evaluated in animal studies. The primary routes of exposure are oral, dermal, and inhalation. The substance is readily absorbed through the skin.

TestSpeciesRouteValueReferences
LD50RatOral1000 - 2150 mg/kg[6]
LD50RabbitDermal> 2000 mg/kg[6][7]
LC50RatInhalation> 51.3 mg/m³ (8 hours)[6]

Summary of Toxicological Effects:

  • Oral Toxicity: Harmful if swallowed, with observed effects in animal studies including dyspnea, apathy, and staggering.[6] Ingestion can cause gastrointestinal tract burns.

  • Dermal Toxicity: Toxic in contact with skin.[6] The substance is readily absorbed and can cause skin burns.[6]

  • Inhalation Toxicity: Causes chemical burns to the respiratory tract.[6]

  • Eye Irritation: Causes serious eye damage, with studies on rabbits showing irreversible effects.[6]

  • Skin Irritation/Corrosion: Causes severe skin burns.[6]

  • Genotoxicity: Based on available in vitro and in vivo studies, this compound is not considered to be genotoxic.[6]

Experimental Protocols

The toxicological data presented are primarily based on studies conducted in accordance with OECD guidelines. While full, detailed experimental reports are not publicly available, the general methodologies are outlined below.

Acute Oral Toxicity (Based on OECD Guideline 401)

An acute oral toxicity study was conducted on Wistar rats.[6]

  • Principle: The test substance is administered in a single dose by gavage to fasted animals. The animals are observed for mortality and clinical signs of toxicity for a set period.

  • Methodology Outline:

    • Animals: Wistar rats (five animals/sex/dose) were used.[6]

    • Fasting: Animals are fasted prior to dosing.

    • Dosing: The chemical was administered by oral gavage at doses of 1470, 2150, 3160, or 5000 mg/kg body weight.[6]

    • Observation Period: Animals are observed for at least 14 days.[8]

    • Observations: Clinical signs (such as dyspnea, apathy, staggering) and mortality are recorded.[6] At the end of the study, a gross necropsy is performed.

Acute Dermal Toxicity (Based on OECD Guideline 402)

An acute dermal toxicity study was conducted on Sprague Dawley rats.[6]

  • Principle: The substance is applied to the clipped, intact skin of the animals for a 24-hour period under an occlusive dressing.[6]

  • Methodology Outline:

    • Animals: Sprague Dawley rats were used.[6]

    • Preparation: The fur is removed from the dorsal area of the trunk of the animals approximately 24 hours before the test.

    • Application: The test substance is applied at a dose of 400 or 2000 mg/kg body weight under occlusive conditions for 24 hours.[6]

    • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[9]

    • Observations: Local skin reactions and systemic effects are recorded.[6] A gross necropsy is performed at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: A single dose of the substance is applied to a small area of the skin of an animal (typically a rabbit). The degree of irritation or corrosion is evaluated at specific intervals.[2]

  • Methodology Outline:

    • Animal: The albino rabbit is the preferred species.[2]

    • Application: 0.5 mL of the liquid is applied to an approximately 6 cm² area of clipped skin under a semi-occlusive dressing for 4 hours.[10]

    • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10] The observation can be extended up to 14 days to assess the reversibility of effects.[2]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

An eye irritation study was conducted on a rabbit.[6]

  • Principle: A single dose of the substance is instilled into the conjunctival sac of one eye of an animal. The untreated eye serves as a control. The degree of irritation is scored for the cornea, iris, and conjunctiva.[8]

  • Methodology Outline:

    • Animal: One rabbit was used in the cited study.[6]

    • Application: A 0.05 mL dose of the chemical was instilled into one eye.[6]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] In the study on this compound, the effects were not reversible within eight days.[6]

Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways for the toxicity of this compound are not well-documented in publicly available literature. The corrosive effects are likely due to its alkaline nature, causing chemical burns upon contact with tissues. The systemic toxicity may be related to its ethanol (B145695) and amine moieties. The ethanol portion can be metabolized, potentially leading to the formation of reactive intermediates. However, without specific studies on this molecule, any discussion of signaling pathways would be speculative.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling Workflow

G start Start: Handling this compound assess_risk Conduct Risk Assessment start->assess_risk ppe Wear Appropriate PPE: - Chemical resistant gloves - Safety goggles and face shield - Protective clothing - Respirator (if ventilation is inadequate) assess_risk->ppe ventilation Ensure Adequate Ventilation (Use in a chemical fume hood) assess_risk->ventilation avoid_contact Avoid Contact with: - Skin and eyes - Inhalation of vapor/mist - Ingestion ventilation->avoid_contact ignition Keep Away from Ignition Sources: - Heat, sparks, open flames avoid_contact->ignition dispense Dispense and Use ignition->dispense cleanup Clean Work Area After Use dispense->cleanup storage Store Properly in a Cool, Dry, Well-Ventilated, Corrosives Area cleanup->storage end End of Handling storage->end

Caption: Workflow for the safe handling of this compound.

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.

  • Store in a designated corrosives area.

  • Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch). Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator is recommended for emergencies or instances where exposure levels are not known.

First Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.
Skin Contact Immediately wash off with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention immediately.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.

Fire and Explosion Data

This compound is a combustible liquid.

PropertyValue
Flash Point 71-78 °C (160-172.4 °F)
Flammability Limits Lower: Not available, Upper: Not available
Autoignition Temperature Not available
Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4] Water mist may be used to cool closed containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Spill Response Workflow

G spill Spill of this compound Occurs evacuate Evacuate Personnel to a Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Sources of Ignition ventilate->ignition ppe Wear Appropriate PPE ignition->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, earth, vermiculite) ppe->contain collect Collect Spillage into a Suitable, Closed Container for Disposal contain->collect clean Clean the Affected Area collect->clean dispose Dispose of Waste According to Local, State, and Federal Regulations clean->dispose end Spill Response Complete dispose->end

References

Thermal degradation mechanism of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Degradation Mechanism of 2-(Ethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EMEA), a secondary amine, is utilized in various industrial applications, including as a solvent for CO2 capture.[1][2] Understanding its thermal stability and degradation pathways is crucial for optimizing process conditions and ensuring operational safety. This technical guide provides a comprehensive overview of the thermal degradation mechanism of this compound, with a particular focus on its behavior in aqueous solutions and in the presence of carbon dioxide. The guide details the primary degradation pathways, identifies key intermediates and final products, and outlines the experimental methodologies used for their characterization.

Introduction

This compound is known for its potential in post-combustion CO2 capture, demonstrating favorable absorption and desorption performance compared to benchmark amines like monoethanolamine (MEA).[2] However, the thermal degradation of such amines is a significant concern in industrial processes, leading to solvent loss, corrosion, and the formation of undesirable byproducts. This guide synthesizes current research to provide a detailed understanding of the chemical transformations EMEA undergoes at elevated temperatures.

Core Thermal Degradation Mechanism

The thermal degradation of this compound, particularly in the presence of CO2, proceeds through a multi-step mechanism involving cyclization and subsequent reactions. The primary pathway is initiated by the formation of a carbamate (B1207046), which then undergoes intramolecular cyclization.[3]

A key intermediate in this process is 3-ethyl-1,3-oxazolidin-2-one (EOZD) .[2] The formation of EOZD can occur through several proposed routes:

  • Ion pair reactions involving protonated EMEA (EMEAH+) and ethyl (2-hydroxyethyl) carbamate (EMEACOO-).[2]

  • A water-catalyzed self-cyclization and dehydration reaction of ethyl (2-hydroxyethyl) carbamic acid (EMEACOOH).[2]

  • A reaction between EMEAH+ and protonated 2-diethylaminoethanol (DEEAH+), which is formed from methylation and demethylation reactions of EMEA.[2]

Once formed, the intermediate EOZD can be further transformed into the stable final product, N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamine (B42938) (DEHEED) .[2]

It has been noted that the presence of an ethyl group as an electron-donating substituent makes EMEA more susceptible to thermal degradation compared to monoethanolamine (MEA).[2]

Quantitative Data

While a detailed quantitative analysis of the thermal degradation of this compound, including specific degradation rates at various temperatures and product yields, is not extensively available in the public domain, research on analogous amines provides some context. For instance, studies on 2-aminoethylethanolamine (AEEA) have shown significant degradation at 135°C in the presence of CO2 over a period of four weeks, with 1-(2-Hydroxyethyl)-2-imidazolidinone (a compound structurally similar to EOZD) being the most abundant degradation product.[4]

Table 1: Key Compounds in the Thermal Degradation of this compound

Compound NameAbbreviationRole in Degradation Pathway
This compoundEMEAStarting Material
3-ethyl-1,3-oxazolidin-2-oneEOZDKey Reaction Intermediate
N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamineDEHEEDStable Final Product

Experimental Protocols

The investigation of the thermal degradation of this compound and similar amines typically involves a combination of controlled heating experiments and subsequent analysis of the degradation products.

Thermal Degradation Experiments

A common protocol for studying thermal degradation involves heating the amine solution in a sealed, inert environment.

  • Apparatus: 316 stainless steel cylinders equipped with Swagelok® endcaps are frequently used to contain the sample during heating.[3]

  • Sample Preparation: An aqueous solution of this compound (e.g., 30 wt%) is prepared. For studies involving the effect of CO2, the solution is sparged with CO2 gas to a specific loading (e.g., 0.4 moles of CO2 per mole of amine).[5]

  • Heating Conditions: The sealed cylinders are placed in an oven at a constant elevated temperature (e.g., 135°C) for a defined period (e.g., several weeks).[4]

Analytical Methodologies

Following the heating period, the composition of the degraded sample is analyzed to identify and quantify the degradation products.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile and semi-volatile degradation products.

  • Sample Preparation: The degraded amine solution is typically diluted with a suitable solvent (e.g., methanol) before injection to prevent column overload and instrument contamination.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Conditions (Example for a similar amine):

    • Column: RTX®-5MS column[4]

    • Injection Mode: Splitless

    • Carrier Gas: Helium

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure the elution of all compounds.[4]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions, which are used to identify the compounds by comparison with mass spectral libraries (e.g., NIST).

4.2.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to determine the thermal stability of this compound by measuring changes in mass and heat flow as a function of temperature.

  • TGA Protocol:

    • A small sample of this compound is placed in a crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored, and the temperature at which significant mass loss occurs is determined as the onset of decomposition.

  • DSC Protocol:

    • A sample is placed in a sealed pan, and an empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic or exothermic events such as melting, boiling, and decomposition.

Visualizations

Thermal Degradation Pathway of this compound

Thermal_Degradation_Pathway EMEA This compound (EMEA) Carbamate Carbamate Intermediate EMEA->Carbamate + CO2 EOZD 3-ethyl-1,3-oxazolidin-2-one (EOZD) Carbamate->EOZD Intramolecular Cyclization DEHEED N,N-ethyl-N'-(2-hydroxyethyl) ethylenediamine (DEHEED) EOZD->DEHEED Further Transformation

Caption: Primary thermal degradation pathway of this compound.

Experimental Workflow for Degradation Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Thermal Degradation cluster_analysis Product Analysis EMEA_sol Aqueous EMEA Solution CO2_load CO2 Loading (optional) EMEA_sol->CO2_load TGA_DSC TGA/DSC Analysis EMEA_sol->TGA_DSC Direct Analysis Heating Heating in Sealed Stainless Steel Cylinder CO2_load->Heating Dilution Sample Dilution Heating->Dilution GCMS GC-MS Analysis Dilution->GCMS

References

Reactivity profile of 2-(Ethylamino)ethanol with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Reactivity Profile of 2-(Ethylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of this compound (also known as N-Ethylethanolamine), a bifunctional molecule featuring a secondary amine and a primary alcohol. Its unique structure allows for selective reactions at either the nitrogen or oxygen atom, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional chemicals.[1][2][3]

Overview of Reactivity

This compound, with the chemical formula C₂H₅NHCH₂CH₂OH[4][5], possesses two primary reactive centers: the nucleophilic secondary amine and the primary alcohol. The reactivity can be directed towards one functional group over the other by carefully selecting reagents and reaction conditions.

  • Amine Reactions: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily reacts with electrophiles such as acylating agents, alkylating agents, and acids.[6]

  • Alcohol Reactions: The hydroxyl group can act as a nucleophile (especially when deprotonated) or undergo oxidation. Common reactions include esterification, etherification, and oxidation to aldehydes or carboxylic acids.

The chemoselectivity of reactions is often governed by the nature of the electrophile and the reaction conditions. For instance, highly reactive acyl chlorides will typically acylate the more nucleophilic amine preferentially, whereas esterification of the alcohol often requires acid catalysis and heat.

Diagram: General Reactivity Pathways

The following diagram illustrates the principal transformation pathways for this compound when treated with common classes of reagents.

G main This compound p_amide N-Acyl Product (Amide) main->p_amide N-Acylation p_salt Ammonium Salt main->p_salt Acid-Base p_ester O-Acyl Product (Ester) main->p_ester O-Esterification p_oxid Aldehyde / Carboxylic Acid main->p_oxid O-Oxidation p_nitro N-Nitrosamine main->p_nitro N-Nitrosation r_acyl Acyl Halide Anhydride r_acid Acid (HX) r_ester Carboxylic Acid (H+ catalyst) r_oxid Oxidizing Agent r_nitro Nitrous Acid (NaNO2, H+) G cluster_reagents start This compound step1_prod N-(2-hydroxyethyl)-N-ethyltosylamide start->step1_prod Amine Protection step2_prod N-(2-chloroethyl)-N-ethyltosylamide step1_prod->step2_prod Alcohol Chlorination final_prod Substituted Diamine (Final Product) step2_prod->final_prod Nucleophilic Substitution reagent1 1. TsCl, Pyridine reagent2 2. SOCl₂, Heat reagent3 3. R₂NH (Amine)

References

2-(Ethylamino)ethanol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol functional group.[1][2][3] This unique structural characteristic makes it a highly versatile and valuable building block in organic synthesis.[1][4] Its ability to participate in a wide range of chemical transformations allows for the construction of diverse molecular architectures, from relatively simple derivatives to complex heterocyclic systems. Consequently, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, surfactants, and corrosion inhibitors.[1][5] This guide provides a comprehensive overview of the physicochemical properties, core reactions, and synthetic applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to slightly yellow, viscous liquid with a characteristic amine-like odor.[1][6][7] It is miscible with water and most organic solvents, a property that enhances its utility in a variety of reaction conditions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₄H₁₁NO[6][8]
Molecular Weight 89.14 g/mol [6][8][9]
CAS Number 110-73-6[5][9]
Melting Point -90 °C[7][9]
Boiling Point 169-170 °C[7][9]
Density 0.914 g/mL at 25 °C[7][9]
Refractive Index (n20/D) 1.441[7][9]
Flash Point 71 - 78 °C (160 - 172.4 °F)[7][9][10]
Vapor Pressure <1 mmHg at 20 °C[9][10]
Water Solubility Miscible[7][10]
pKa 15.26 ± 0.10 (Predicted)[7]

Core Reactions and Synthetic Applications

The dual functionality of this compound allows for a variety of synthetic transformations, making it a staple in the synthesis of more complex molecules.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).[7] This reaction can be performed efficiently in a continuous flow microchannel reactor, affording high yields and purity.[8]

N-Alkylation and O-Alkylation Reactions

The presence of both a secondary amine and a primary alcohol allows for selective N- or O-alkylation under appropriate reaction conditions. N-alkylation of the secondary amine is a common transformation used to introduce a wide range of substituents.[11][12] These reactions are fundamental in the synthesis of various pharmaceutical agents. O-alkylation, while also possible, often requires different conditions to achieve selectivity.[13]

Precursor to Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can undergo cyclization reactions to form oxazolidines.[14]

Role in Pharmaceutical Synthesis

The this compound scaffold is present in numerous biologically active molecules. It is a key intermediate in the synthesis of various pharmaceuticals, including:

  • Antimalarial and Antihypertensive Drugs: The 2-[(4-aminopentyl)(ethyl)amino]ethanol side chain, derived from precursors like this compound, is a common structural motif in drugs such as hydroxychloroquine (B89500) and chloroquine.[15]

  • β2-Adrenergic Agonists: Derivatives of 2-(alkylamino)ethanol are structural isomers of β2 agonists like clenproperol (B30792) and clenpenterol, which are used for their bronchodilator effects.[16]

  • Quinoline (B57606) Derivatives: It can be used to synthesize substituted quinoline derivatives which have shown a broad range of biological activities.[15]

The following diagram illustrates a generalized synthetic workflow utilizing this compound as a precursor.

G cluster_start Starting Materials cluster_synthesis Synthetic Transformation cluster_intermediate Intermediate cluster_final Final Product Assembly A This compound C N-Alkylation / N-Acylation / C-N Coupling Reaction A->C B Alkylating/Acylating Agent or Coupling Partner B->C D Functionalized Intermediate C->D E Further Modification / Cyclization D->E F Target Molecule (e.g., Pharmaceutical Agent) E->F

Caption: Generalized synthetic workflow using this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and a key subsequent reaction.

Protocol 1: Synthesis of this compound via Continuous Flow

This protocol is based on the reaction of ethylene oxide and ethylamine in a microchannel reactor.[8]

Materials:

  • 30% (w/w) aqueous solution of ethylene oxide

  • 70% (w/w) aqueous solution of ethylamine

  • Corning high-throughput continuous flow microchannel reactor

Procedure:

  • Set the temperature of the preheating module of the microchannel reactor to 35°C.

  • Pump the 30% ethylene oxide solution at a flow rate of 42.0 mL/min and the 70% ethylamine solution at a flow rate of 20.0 mL/min into the reactor.[8]

  • Allow the reactants to mix and react in the enhanced mass transfer mixing module for a residence time of 160 seconds at 35°C.[8]

  • Collect the effluent from the reactor outlet.

  • Dehydrate the collected effluent to obtain the final product, N-ethylethanolamine.

Quantitative Data:

ParameterValue
Reactants Ethylene oxide, Ethylamine[8]
Reaction Temperature 35°C[8]
Reaction Time 160 seconds[8]
Yield 94%[8]
Purity (Liquid Phase) 99.2%[8]
Protocol 2: Representative N-Alkylation of an Amine using a Ruthenium Catalyst

This protocol is a representative example of N-alkylation via a "borrowing hydrogen" strategy, a modern and efficient method for forming C-N bonds.[17] While the original protocol uses a different amino alcohol, the principles are directly applicable to reactions involving this compound.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Xantphos (Ligand)

  • Potassium tert-butoxide (Base)

  • Amine (e.g., Morpholine)

  • This compound (as the alcohol component)

  • Anhydrous Toluene (B28343) (Solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst, Xantphos, and potassium tert-butoxide.[17]

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.[17]

  • Add the amine substrate and this compound to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 24 hours.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure N-alkylated product.[17]

Biological Pathway Modulation

As a precursor to β2-adrenergic agonists, derivatives of this compound can ultimately lead to compounds that modulate the β2-adrenergic signaling pathway. This pathway is crucial in regulating smooth muscle relaxation, particularly in the bronchioles of the lungs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to Ligand β2 Agonist (Derivative of This compound) Ligand->B2AR Binds

Caption: Representative β2-adrenergic signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[3][9][18] It is also combustible.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9] All work should be conducted in a well-ventilated fume hood.[17]

Conclusion

This compound is a cornerstone precursor in organic synthesis, prized for its bifunctionality which allows for the creation of a multitude of chemical structures. Its application spans from industrial processes like corrosion inhibition to the intricate, multi-step synthesis of life-saving pharmaceuticals. A thorough understanding of its properties, reactivity, and handling is essential for chemists and researchers aiming to leverage this versatile molecule in the development of novel compounds and materials. The continued exploration of new catalytic methods will undoubtedly expand the synthetic utility of this compound in the future.

References

An In-Depth Technical Guide to the Industrial Production of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a valuable chemical intermediate with a wide range of applications in pharmaceuticals, agriculture, and the production of functional chemicals. Its bifunctional nature, containing both a secondary amine and a primary alcohol group, allows it to serve as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core industrial methods for the production of this compound, with a focus on reaction conditions, experimental protocols, and safety considerations.

Core Industrial Production Methods

The industrial synthesis of this compound is primarily achieved through two main routes: the direct reaction of ethylene (B1197577) oxide with ethylamine (B1201723), and the disproportionation of N-ethyldiethanolamine.

Method 1: Reaction of Ethylene Oxide with Ethylamine

This is the most direct and common method for producing this compound. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of ethylene oxide. A key challenge in this process is controlling the selectivity, as the primary product, this compound, can further react with ethylene oxide to form the byproduct N-ethyldiethanolamine.[1][2]

In a typical industrial setting, this reaction is carried out in the liquid phase under pressure.[3][4] An excess of ethylamine is often used to favor the formation of the mono-adduct, this compound. Water can act as a catalyst in this reaction.[4] The reaction mixture, containing unreacted starting materials and a mixture of ethanolamines, is then subjected to a series of distillation steps to isolate the desired product.[3]

A more modern and efficient approach involves the use of a continuous flow microchannel reactor. This technology offers enhanced heat and mass transfer, leading to better control over reaction conditions and improved product selectivity and yield.[5]

Method 2: Disproportionation of N-Ethyldiethanolamine

This method provides a route to synthesize this compound from N-ethyldiethanolamine, which is a common byproduct of the ethylene oxide and ethylamine reaction. This process is particularly useful for converting the byproduct into the desired product, thereby increasing the overall process efficiency. The disproportionation reaction can be performed in either a liquid or gas phase in the presence of specific catalysts.[1][2] The reaction is typically carried out at elevated temperatures, ranging from 300 to 450°C.[6]

The primary catalysts employed for this reaction are manganese oxide and alkali metal hydroxide-supported zirconium oxide.[1][2][6]

Data Presentation

The following tables summarize the key quantitative data for the different industrial production methods of this compound.

Table 1: Reaction of Ethylene Oxide with Ethylamine - Conventional Process

ParameterValueReference
Reactants Ethylene Oxide, Ethylamine, Water (catalyst)[4]
Phase Liquid[3]
Temperature 85 °C (optimized)[4]
Pressure 1.02 x 10⁴ kPa[4]
Ammonia (B1221849) to Ethylene Oxide Molar Ratio 5:1 (optimized)[4]
Product Purity 99% (for monoethanolamine)[4]

Table 2: Reaction of Ethylene Oxide with Ethylamine - Continuous Flow Microchannel Reactor

ParameterValueReference
Reactants 30% Ethylene Oxide (aq), 70% Ethylamine (aq)[5]
Reactor Type Corning High-Throughput Continuous Flow Microchannel Reactor[5]
Preheating Temperature 35 °C[5]
Reaction Temperature 35 °C[5]
Reaction Time 160 seconds[5]
Ethylene Oxide Solution Flow Rate 42.0 mL/min[5]
Ethylamine Solution Flow Rate 20.0 mL/min[5]
Yield of this compound 94%[5]
Liquid Phase Purity 99.2%[5]

Table 3: Disproportionation of N-Ethyldiethanolamine

ParameterValueReference
Reactant N-Ethyldiethanolamine[1][2]
Phase Liquid or Gas[2]
Temperature Range 300 - 450 °C[6]
Catalysts Manganese Oxide, Alkali Metal Hydroxide-Supporting Zirconium Oxide[1][2][6]
Post-reaction Treatment Absorption of reacted gas into water[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Continuous Flow Microchannel Reactor[5]
  • Reactant Preparation: Prepare a 30% (w/w) aqueous solution of ethylene oxide and a 70% (w/w) aqueous solution of ethylamine.

  • System Setup: Utilize a Corning high-throughput continuous flow microchannel reactor system equipped with metering pumps and a preheating module.

  • Pumping and Preheating: Set the flow rate of the 30% ethylene oxide solution to 42.0 mL/min and the 70% ethylamine solution to 20.0 mL/min. Pump the solutions separately into the preheating module and heat to 35°C.

  • Mixing and Reaction: Introduce the preheated solutions into the enhanced mass transfer mixing module of the microchannel reactor. The reaction proceeds at 35°C with a residence time of 160 seconds.

  • Product Collection: Collect the effluent from the reactor outlet.

  • Purification: Dehydrate the collected effluent to obtain N-ethylethanolamine. The final product has a yield of 94% and a liquid phase purity of 99.2%.

Protocol 2: Synthesis of Manganese Oxide Catalyst for Disproportionation[7]
  • Dissolution of Precursors: In a 2 L beaker, dissolve 10.16 g (64 mmol) of KMnO₄ in 900 mL of deionized water with stirring for 1 hour at room temperature to form a clear dark purple solution.

  • Addition of Manganese Nitrate: Dilute 22.7 mL of Mn(NO₃)₂ (50 wt% in H₂O) with 100 mL of deionized water and add it to the KMnO₄ solution. Stir the mixture for 15 minutes.

  • Alkalinization: Dilute 122.2 mL of NH₃·H₂O (25-28 wt% in H₂O) with 100 mL of deionized water and add it to the reaction mixture. Stir for 1 hour. The pH of the solution should be approximately 10.

  • Aging and Filtration: Allow the mixture to stand for 24 hours at room temperature. Collect the precipitate by filtration and wash with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the obtained solid in an oven at 80°C for 2 hours to yield the amorphous manganese oxide catalyst.

Protocol 3: Synthesis of Alkali Metal Hydroxide-Supporting Zirconium Oxide Catalyst[8]
  • Preparation of Zirconia Hydroxide (B78521): Dissolve 20 g of zirconium oxychloride in 500 mL of deionized water. Add a 20 wt% ammonia solution dropwise until the pH of the solution reaches 8.

  • Aging and Filtration: Age the resulting suspension for 20 hours at room temperature. Collect the zirconium hydroxide precipitate by filtration.

  • Impregnation: Impregnate the zirconia hydroxide with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide).

  • Calcination: Calcine the impregnated support at a high temperature to produce the final catalyst.

Mandatory Visualizations

Synthesis_Pathways EthyleneOxide Ethylene Oxide Reaction1 Direct Reaction EthyleneOxide->Reaction1 Ethylamine Ethylamine Ethylamine->Reaction1 EAE This compound EDEA N-Ethyldiethanolamine Reaction2 Disproportionation EDEA->Reaction2 Catalyst (e.g., MnO₂) Reaction1->EAE Primary Product Reaction1->EDEA Byproduct Reaction2->EAE

Caption: Overall synthesis pathways for this compound.

Microchannel_Reactor_Workflow EO_sol 30% Ethylene Oxide (aq) Pump1 Metering Pump (42.0 mL/min) EO_sol->Pump1 EA_sol 70% Ethylamine (aq) Pump2 Metering Pump (20.0 mL/min) EA_sol->Pump2 Preheat Preheating Module (35°C) Pump1->Preheat Pump2->Preheat Mixer Microchannel Reactor Mixing & Reaction (35°C, 160s) Preheat->Mixer Collection Product Collection Mixer->Collection Purification Dehydration & Purification Collection->Purification FinalProduct This compound (94% Yield, 99.2% Purity) Purification->FinalProduct

Caption: Experimental workflow for the continuous flow microchannel reactor synthesis.

Safety and Handling

The industrial production of this compound involves the handling of hazardous materials. Adherence to strict safety protocols is mandatory.

Table 4: Hazard Summary of Key Chemicals

ChemicalKey HazardsRecommended PPE
This compound Causes severe skin and eye burns. Harmful if swallowed or in contact with skin. Combustible liquid.Chemical-resistant gloves, safety goggles with face shield, protective clothing, respirator if ventilation is inadequate.
Ethylene Oxide Extremely flammable gas. Very toxic, fatal if inhaled. Carcinogen. May react violently.Chemical protective full-body encapsulating suit and self-contained breathing apparatus (SCBA) for high-risk operations. Chemical safety goggles and face shield.
Ethylamine Highly flammable liquid and vapor. Toxic in contact with skin. Causes severe skin and eye irritation.Protective gloves and clothing, safety goggles, respirator with appropriate cartridges.

General Safety Precautions:

  • All operations should be conducted in well-ventilated areas, preferably under a chemical fume hood.

  • Use non-sparking tools and explosion-proof equipment, especially when handling ethylene oxide and ethylamine.

  • Ground and bond all metal containers and transfer equipment to prevent static discharge.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • Develop and strictly follow emergency procedures for spills, leaks, and personnel exposure.

  • Personnel must be thoroughly trained on the hazards of the chemicals and the required safety procedures.

References

Purity Standards for 2-(Ethylamino)ethanol in Laboratory Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 2-(Ethylamino)ethanol (also known as N-Ethylethanolamine) intended for laboratory use. Ensuring the quality and purity of this reagent is critical for the accuracy and reproducibility of experimental results in research and development. This document outlines typical specifications, detailed analytical methodologies for purity assessment, and a discussion of common impurities.

Core Purity Specifications

For laboratory applications, this compound is typically available in grades with a purity of 97% or higher. High-purity grades, often exceeding 98%, are also common and are recommended for sensitive applications.[1][2] The primary methods for determining the purity of this compound are Gas Chromatography (GC) and acid-base titration.[1]

A summary of typical physical and chemical properties for laboratory-grade this compound is provided in Table 1.

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValue
CAS Number 110-73-6
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Appearance Clear, colorless to slightly yellowish liquid
Purity (Assay) ≥97% or ≥98% (by GC or Titration)
Boiling Point 169-170 °C (lit.)
Melting Point -90 °C (lit.)
Density 0.914 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.441 (lit.)

Data sourced from various chemical suppliers.

Analytical Methodologies for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. The following sections detail the experimental protocols for the most common techniques employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is the most frequently cited method for the purity assay of this compound. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to organic compounds.

Experimental Protocol: GC-FID for Purity of this compound

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.

  • Column: A polar capillary column is recommended for the analysis of polar amino alcohols. A suitable choice would be a column with a stationary phase such as a wax (e.g., Carbowax) or a specialized amine-specific phase.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the sample, either neat or diluted in a suitable solvent like methanol (B129727) or dichloromethane, is injected into the GC.

  • Temperature Program:

    • Inlet Temperature: 250 °C

    • Oven Temperature: An initial temperature of 60°C held for 2-5 minutes, followed by a temperature ramp of 10-15 °C/minute to a final temperature of 220-240 °C, held for 5-10 minutes.

    • Detector Temperature: 280-300 °C

  • Data Analysis: The purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Methanol/DCM Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

GC-FID Analysis Workflow for this compound Purity.
Acid-Base Titration

The basic nature of the amino group in this compound allows for its quantification via acid-base titration. This method provides a reliable determination of the total base content.

Experimental Protocol: Acid-Base Titration

  • Reagents:

    • Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 M) as the titrant.

    • A suitable solvent, such as deionized water or a non-aqueous solvent like glacial acetic acid for titrations with perchloric acid.

    • A suitable indicator, or a pH meter for potentiometric titration.

  • Procedure (using an indicator):

    • Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

    • Add a few drops of a suitable indicator. For aqueous titrations, a mixed indicator of methyl red and methylene (B1212753) blue can be used, which gives a sharp endpoint. For non-aqueous titrations, crystal violet is often employed.

    • Titrate the sample solution with the standardized acid until the indicator endpoint is reached (a distinct color change).

    • Record the volume of titrant used.

  • Procedure (Potentiometric Titration):

    • Accurately weigh and dissolve the sample in the appropriate solvent in a beaker.

    • Immerse a calibrated pH electrode and a reference electrode into the solution.

    • Titrate with the standardized acid, recording the pH and the volume of titrant added.

    • The equivalence point is determined from the point of maximum inflection on the titration curve (or by calculating the first or second derivative).

  • Calculation: The purity is calculated based on the stoichiometry of the reaction between the acid and this compound.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Indicator Add Indicator / Immerse Electrodes Dissolve->Indicator Titrate Titrate with Standardized Acid Indicator->Titrate Endpoint Observe Endpoint (Color Change / Inflection Point) Titrate->Endpoint Volume Record Volume of Titrant Endpoint->Volume Purity Calculate % Purity (Total Base) Volume->Purity

Acid-Base Titration Workflow for this compound Assay.
High-Performance Liquid Chromatography (HPLC)

While GC is more common for this specific compound, HPLC can also be a valuable tool, especially for the analysis of potential non-volatile impurities. Due to the polar nature and lack of a strong chromophore in this compound, derivatization or the use of specialized columns and detectors is often necessary.

Experimental Protocol: HPLC (Conceptual Method)

  • Instrumentation: An HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a UV-Vis detector after derivatization).

  • Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with both reversed-phase and ion-exchange characteristics.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). The gradient or isocratic conditions would need to be optimized.

  • Derivatization (optional): For UV-Vis or fluorescence detection, pre-column derivatization with a reagent that reacts with amines (e.g., o-phthalaldehyde (B127526) (OPA) for primary and secondary amines) can be employed to enhance sensitivity.

  • Data Analysis: Purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

Common Impurities and Their Control

Impurities in this compound typically arise from the manufacturing process. The most common synthesis route involves the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide.

Table 2: Potential Impurities in this compound

Impurity NameOriginPotential Impact
Ethylamine Unreacted starting materialCan affect reaction stoichiometry and introduce basicity
Ethylene Oxide Unreacted starting materialA known carcinogen; levels are strictly controlled
N-ethyldiethanolamine Reaction of this compound with another molecule of ethylene oxideCan alter the physical and chemical properties of the reagent
Water Present in reagents or absorbed from the atmosphere (hygroscopic)Can interfere with moisture-sensitive reactions

The acceptable limits for these impurities are not always explicitly stated on supplier specifications for general laboratory grades but are controlled through the overall purity assay. For pharmaceutical or other high-stakes applications, specific limits for these impurities would need to be established and monitored.

Conclusion

The purity of this compound for laboratory use is a critical parameter that is predominantly assured through Gas Chromatography and acid-base titration, with typical specifications of ≥97% or >98%. Understanding the principles and having access to detailed methodologies for these analytical techniques is essential for researchers to verify the quality of this reagent and ensure the integrity of their scientific work. While HPLC is a less common but viable alternative, it often requires more complex method development. The control of process-related impurities is inherent in the overall purity assessment, and for sensitive applications, specific analysis for key impurities may be warranted.

References

An In-depth Technical Guide to 2-(Ethylamino)ethanol: A Secondary Amine Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)ethanol, a secondary amine with the chemical formula C₄H₁₁NO, is a versatile bifunctional molecule possessing both a secondary amine and a primary alcohol functional group. This unique structure renders it a valuable intermediate and building block in various chemical syntheses, most notably in the pharmaceutical industry. Its properties as a weak base and a nucleophile allow it to participate in a wide range of chemical reactions, making it a crucial component in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role as a secondary amine in drug development. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of its toxicological profile.

Physicochemical and Toxicological Properties

This compound is a clear, colorless to slightly yellowish liquid with an amine-like odor.[1] It is soluble in water and polar organic solvents.[2] A summary of its key physicochemical and toxicological properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄H₁₁NO[1][2]
Molecular Weight 89.14 g/mol [1][2]
CAS Number 110-73-6[1][2]
Appearance Clear colorless to slightly yellowish liquid[1]
Odor Amine-like[1]
Boiling Point 169-170 °C[1]
Melting Point -90 °C[1]
Density 0.914 g/mL at 25 °C[1]
Flash Point 160 °F (71 °C)[1]
Refractive Index (n20/D) 1.441[1]
Solubility Soluble in water[1]
Table 2: Toxicological Data for this compound
TestSpeciesRouteValueReference
LD50 RatOral1000 mg/kg[3]
LD50 RabbitDermal329 mg/kg[3]
LD50 RatIntraperitoneal1170 mg/kg[3]

Safety Summary: this compound is harmful if swallowed and toxic in contact with skin.[3] It can cause severe skin burns and eye damage.[3] It is flammable when exposed to heat or flame and can react vigorously with oxidizing agents.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Role as a Secondary Amine in Chemical Synthesis

The presence of a secondary amine group makes this compound a key nucleophile in a variety of chemical transformations. Secondary amines are important pharmacophores and are integral to the structure of many pharmaceuticals.[4][5] The nitrogen atom's lone pair of electrons allows it to readily attack electrophilic centers, forming new carbon-nitrogen bonds. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

One of the most significant applications of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Hydroxychloroquine (B89500) .[1][6] Hydroxychloroquine is an antimalarial drug, also used to treat autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.

The synthesis of Hydroxychloroquine involves the reaction of this compound with 1-chloro-4-pentanone to form an aminoketone intermediate.[1] This intermediate then undergoes reductive amination to yield 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine, which is subsequently reacted with 4,7-dichloroquinoline (B193633) to produce Hydroxychloroquine.[1]

Synthesis and Purification of this compound

This compound can be synthesized through several routes. The most common industrial method involves the reaction of ethylene (B1197577) oxide with an excess of ethylamine (B1201723).[7] Another method involves the disproportionation of N-ethyldiethanolamine.[8]

Experimental Protocol: Synthesis from Ethylene Oxide and Ethylamine

This protocol describes a laboratory-scale synthesis of this compound from ethylene oxide and ethylamine in a continuous flow microchannel reactor.[7]

Materials:

  • 30% (w/w) aqueous solution of ethylene oxide

  • 70% (w/w) aqueous solution of ethylamine

  • High-throughput continuous flow microchannel reactor (e.g., Corning)

  • Metering pumps

  • Dehydration apparatus

Procedure:

  • Set the flow rate of the 30% ethylene oxide aqueous solution to 42.0 mL/min and the 70% ethylamine aqueous solution to 20.0 mL/min using metering pumps.

  • Pump the two solutions separately into the preheating module of the microchannel reactor, maintaining a temperature of 35°C.

  • The preheated solutions are then introduced into the mixing module of the reactor.

  • The reaction is allowed to proceed for 160 seconds at a reaction temperature of 35°C.

  • Collect the effluent from the reactor outlet.

  • Dehydrate the collected effluent to obtain N-ethylethanolamine (this compound).

Expected Yield: 94% with a liquid phase purity of 99.2%.[7]

Purification

The crude this compound obtained from the synthesis can be purified by distillation.[8]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for Hydroxychloroquine, highlighting the role of this compound.

Hydroxychloroquine_Synthesis cluster_reactants Starting Materials cluster_intermediate1 Intermediate Formation cluster_intermediate2 Reductive Amination cluster_final_step Final Coupling 1_chloro_4_pentanone 1-Chloro-4-pentanone aminoketone 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one 1_chloro_4_pentanone->aminoketone 2_ethylaminoethanol This compound 2_ethylaminoethanol->aminoketone amine_intermediate 4-(Ethyl(2-hydroxyethyl)amino)-1-methylbutylamine aminoketone->amine_intermediate ReductiveAmination Hydroxychloroquine Hydroxychloroquine amine_intermediate->Hydroxychloroquine 4_7_dichloroquinoline 4,7-Dichloroquinoline 4_7_dichloroquinoline->Hydroxychloroquine

Caption: Synthesis of Hydroxychloroquine from this compound.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Expected Results: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 89, along with characteristic fragment ions.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD).

  • Reverse-phase C18 column.

Mobile Phase:

  • A mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[9]

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution by diluting the test sample in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the compound and determine its retention time and peak area.

  • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of a pharmaceutical intermediate like this compound.

workflow start Synthesis Planning synthesis Chemical Synthesis (e.g., Flow Chemistry) start->synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Distillation) workup->purification analysis Quality Control Analysis (GC-MS, HPLC) purification->analysis documentation Documentation and Reporting analysis->documentation end Final Product documentation->end

Caption: General workflow for chemical synthesis and analysis.

Conclusion

This compound is a cornerstone secondary amine in the fine chemical and pharmaceutical industries. Its bifunctional nature, coupled with its reactivity as a nucleophile, makes it an indispensable building block for the synthesis of a wide range of organic molecules, including the important drug Hydroxychloroquine. A thorough understanding of its chemical properties, synthetic routes, and analytical methods is crucial for researchers and drug development professionals aiming to leverage this versatile molecule in their synthetic endeavors. The provided data and protocols serve as a valuable resource for the effective and safe handling and application of this compound in a research and development setting.

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)ethanol (EAE) is a versatile organic molecule possessing both a secondary amine and a primary alcohol functional group. This unique bifunctionality imparts significant hydrogen bonding capabilities, making it a subject of interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the hydrogen bonding characteristics of this compound, including its capacity to act as both a hydrogen bond donor and acceptor, its participation in intramolecular and intermolecular hydrogen bonds, and the profound influence of these interactions on its physicochemical properties. Detailed experimental protocols for the characterization of its hydrogen bonding behavior are also presented, alongside computational insights.

Introduction

Hydrogen bonding plays a pivotal role in determining the structure, function, and properties of chemical and biological systems. This compound (C₄H₁₁NO), by virtue of its hydroxyl (-OH) and secondary amino (-NH) groups, is capable of forming intricate hydrogen bond networks. Understanding these interactions is crucial for its application in areas such as solvent chemistry, as a building block in organic synthesis, and in the development of active pharmaceutical ingredients (APIs). This guide delves into the core aspects of hydrogen bonding in this compound, providing a foundational understanding for researchers and professionals in related fields.

Hydrogen Bonding Capabilities

This compound can act as both a hydrogen bond donor and acceptor, a key feature contributing to its physical and chemical properties.

  • Hydrogen Bond Donor: The hydrogen atoms of the hydroxyl group (O-H) and the amino group (N-H) are available for donation to an electronegative atom.

  • Hydrogen Bond Acceptor: The lone pairs of electrons on the oxygen and nitrogen atoms can accept hydrogen atoms from donor groups.

This dual nature allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can occur between the hydroxyl group and the amino group within the same molecule. This interaction influences the conformational preferences of the molecule in the gas phase and in non-polar solvents. Computational studies on similar amino alcohols suggest that conformers stabilized by an intramolecular O-H···N hydrogen bond are energetically favorable.[1] This type of bonding can affect the molecule's reactivity and its interaction with other molecules.

Intermolecular Hydrogen Bonding

In the liquid state and in protic solvents, intermolecular hydrogen bonding is the dominant interaction. Molecules of this compound can form extensive networks where one molecule can donate a hydrogen bond from its -OH or -NH group to the oxygen or nitrogen atom of a neighboring molecule. These strong intermolecular forces are responsible for its relatively high boiling point and viscosity.

Influence on Physicochemical Properties

The extensive hydrogen bonding in this compound significantly impacts its macroscopic properties. A summary of these properties is provided in Table 1.

PropertyValueSource
Boiling Point 167-170 °C[2][3]
Density 0.914 g/cm³ (at 20 °C)
Enthalpy of Vaporization (ΔvapH°) 47.3 kJ/mol
Viscosity Data for aqueous solutions available, increases with concentration[4][5]
Solubility in Water Very soluble/Miscible[2]

The high boiling point and enthalpy of vaporization, when compared to alkanes of similar molecular weight, are direct consequences of the energy required to overcome the strong intermolecular hydrogen bonds in the liquid phase.[6] Its miscibility with water is due to its ability to form strong hydrogen bonds with water molecules.

Spectroscopic and Structural Characterization

Spectroscopic techniques are invaluable for probing the hydrogen bonding interactions in this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying and characterizing hydrogen bonds. The stretching frequencies of the O-H and N-H bonds are particularly sensitive to their involvement in hydrogen bonding.

  • O-H Stretching: In a non-hydrogen-bonded (free) state, the O-H stretch typically appears as a sharp band around 3600-3650 cm⁻¹. In the presence of hydrogen bonding, this band broadens significantly and shifts to a lower frequency (typically 3200-3500 cm⁻¹).[7]

  • N-H Stretching: The N-H stretch of a secondary amine appears as a single, weaker band in the 3300-3500 cm⁻¹ region.[8] Similar to the O-H stretch, this band will broaden and shift to a lower wavenumber upon hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the electronic environment of protons, which is affected by hydrogen bonding.

  • ¹H NMR: The chemical shifts of the hydroxyl and amino protons are highly dependent on the extent of hydrogen bonding. In general, increased hydrogen bonding leads to a downfield shift (higher ppm value) for the involved protons. Variable temperature NMR studies can be used to study the dynamics of hydrogen bond formation and breaking.

  • ¹³C NMR: The chemical shifts of the carbon atoms adjacent to the oxygen and nitrogen atoms are also influenced by hydrogen bonding, albeit to a lesser extent than the proton shifts.

A summary of reported NMR data is presented in Table 2.

NucleusChemical Shift (ppm)MultiplicityAssignmentSource
¹H 3.656t-CH₂-OH[6]
3.18br s-OH, -NH[6]
2.75t-NH-CH₂-[6]
2.702q-CH₂-CH₃[6]
1.128t-CH₂-CH₃[6]
¹³C 60.5--CH₂-OH[9]
51.5--NH-CH₂-[9]
46.5--CH₂-CH₃[9]
15.0--CH₂-CH₃[9]
X-ray Crystallography
Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Source
O4H4AO30.89(10)1.99(6)2.863(11)168(15)[10]

Experimental Protocols

FTIR Spectroscopy for Hydrogen Bonding Analysis

Objective: To observe the effects of hydrogen bonding on the O-H and N-H stretching vibrations.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Acquire a spectrum of the pure liquid using an Attenuated Total Reflectance (ATR) accessory.

    • Dilute Solution: Prepare a series of dilutions of this compound in a non-polar solvent (e.g., carbon tetrachloride or hexane) and a polar, non-hydrogen bonding solvent (e.g., dichloromethane).

  • Data Acquisition:

    • Record spectra over the range of 4000-600 cm⁻¹.

    • Use a resolution of at least 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the O-H and N-H stretching bands in the 3000-3700 cm⁻¹ region.

    • Compare the spectra of the neat liquid and the dilute solutions. In the dilute solutions in a non-polar solvent, a sharper band corresponding to the free O-H and N-H stretch should become more prominent. In the neat liquid, the broad, red-shifted band due to intermolecular hydrogen bonding will dominate.

NMR Spectroscopy for Hydrogen Bonding Analysis

Objective: To investigate the influence of hydrogen bonding on the chemical shifts of the hydroxyl and amino protons.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Perform a variable temperature (VT) NMR experiment, acquiring spectra at a range of temperatures (e.g., from 298 K down to 253 K).

  • Data Analysis:

    • Assign the peaks corresponding to the -OH and -NH protons. These protons will likely appear as a broad singlet due to exchange.

    • Track the chemical shift of the -OH and -NH protons as a function of temperature. A downfield shift upon cooling is indicative of stronger hydrogen bonding at lower temperatures.

Computational Modeling

Objective: To calculate the energies and geometries of different conformers and hydrogen-bonded dimers of this compound.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set that includes diffuse functions to accurately describe non-covalent interactions (e.g., 6-311++G(d,p)).

  • Calculations:

    • Perform geometry optimizations of various possible conformers to identify the most stable structures and investigate intramolecular hydrogen bonding.

    • Optimize the geometry of dimers to model intermolecular hydrogen bonding.

    • Calculate the interaction energies of the dimers to quantify the strength of the hydrogen bonds.

    • Perform frequency calculations to confirm that the optimized structures are true minima and to predict the vibrational spectra for comparison with experimental IR data.

Visualizations

Logical Relationship of Hydrogen Bonding

HydrogenBonding Hydrogen Bonding in this compound EAE This compound Donor H-Bond Donor (-OH, -NH) EAE->Donor Acceptor H-Bond Acceptor (O, N lone pairs) EAE->Acceptor Intra Intramolecular H-Bond Donor->Intra interacts with Inter Intermolecular H-Bond Donor->Inter interacts with Acceptor->Intra interacts with Acceptor->Inter interacts with Properties Physicochemical Properties Inter->Properties BoilingPoint High Boiling Point Properties->BoilingPoint Viscosity Increased Viscosity Properties->Viscosity Solubility Water Solubility Properties->Solubility

Caption: Logical flow of this compound's hydrogen bonding capabilities and their effects.

Experimental Workflow for Hydrogen Bonding Analysis

ExperimentalWorkflow Workflow for Hydrogen Bonding Analysis start Start sample_prep Sample Preparation (Neat, Dilutions) start->sample_prep comp_model Computational Modeling (DFT) start->comp_model ftir FTIR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (Variable Temp.) sample_prep->nmr data_analysis Data Analysis ftir->data_analysis nmr->data_analysis comp_model->data_analysis interpretation Interpretation of Hydrogen Bonding data_analysis->interpretation end End interpretation->end

Caption: A typical experimental and computational workflow for studying hydrogen bonding.

Conclusion

This compound exhibits robust hydrogen bonding capabilities, acting as both a donor and an acceptor to form both intramolecular and extensive intermolecular hydrogen bond networks. These interactions are fundamental to its key physicochemical properties, including its high boiling point, viscosity, and water solubility. A multi-technique approach, combining spectroscopic methods like FTIR and NMR with computational modeling, is essential for a thorough characterization of these hydrogen bonds. The detailed understanding of the hydrogen bonding behavior of this compound is critical for its effective utilization in various scientific and industrial applications, particularly in the realm of drug development and materials science.

References

Basic properties of 2-(Ethylamino)ethanol due to the amino group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 2-(Ethylamino)ethanol

Introduction

This compound, also known as N-ethylethanolamine, is a bifunctional organic compound containing both a secondary amine and a primary alcohol functional group.[1][2][3] Its chemical structure, specifically the presence of the amino group, imparts significant basic properties to the molecule. This guide provides a comprehensive overview of these properties, focusing on the influence of the amino group. It is intended for researchers, scientists, and professionals in drug development who utilize or study this compound.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and understanding its chemical behavior.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO[2][3][4][5]
Molecular Weight 89.14 g/mol [3][4][5][6]
CAS Number 110-73-6[3][4][5]
Appearance Clear, colorless to slightly yellowish liquid[1][7]
Odor Amine-like[6][7]
Boiling Point 165-170 °C[4][5][7]
Melting Point -90 °C[4][5][7]
Density 0.914 g/mL at 25 °C[4][7]
pKa 9.7[6]
Solubility in Water Soluble[6][7]
Flash Point 71-78 °C[1][4][5]
Vapor Pressure <1 mmHg at 20 °C[4][5]

Basicity of the Amino Group

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amino group. This lone pair can accept a proton (H⁺) from an acid, making this compound a Brønsted-Lowry base.[2][6][7]

Acid-Base Reaction

In the presence of an acid, such as hydrochloric acid (HCl), this compound undergoes an exothermic neutralization reaction to form the corresponding salt, N-(2-hydroxyethyl)ethylammonium chloride.[6][7] This reaction is a classic acid-base interaction where the amine is protonated.

AcidBaseReaction reactant1 This compound C₂H₅NHCH₂CH₂OH product N-(2-hydroxyethyl)ethylammonium chloride [C₂H₅NH₂CH₂CH₂OH]⁺Cl⁻ reactant1->product + reactant2 Hydrochloric Acid HCl reactant2->product

Figure 1: Acid-base reaction of this compound.

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide.[8][9] In this reaction, the nucleophilic ethylamine attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the final product.

SynthesisReaction reactant1 Ethylene Oxide (CH₂)₂O product This compound C₂H₅NHCH₂CH₂OH reactant1->product + reactant2 Ethylamine C₂H₅NH₂ reactant2->product

Figure 2: Synthesis of this compound.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the this compound solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Titration: Start the stirrer and begin adding the HCl solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Data Analysis: Continue the titration past the equivalence point (the point of rapid pH change). Plot the recorded pH values against the volume of HCl added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. This is the point on the titration curve where half of the this compound has been neutralized. The pKa can be determined from the inflection point of the titration curve.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare this compound Solution prep_titrant Standardize HCl Titrant setup Set up Titration Apparatus prep_titrant->setup titrate Add HCl in Increments setup->titrate record Record pH and Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Figure 3: Workflow for pKa determination by potentiometric titration.
Determination of Boiling Point (Micro Method)

For determining the boiling point with a small sample size, a micro-boiling point method is suitable.

Materials and Equipment:

  • This compound

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. Place the sealed capillary tube (sealed end up) into the test tube containing the liquid.

  • Heating: Immerse the thermometer and the attached test tube in the heating bath. The liquid level in the bath should be above the level of the sample in the test tube but below the opening of the test tube.

  • Observation: Heat the bath slowly. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Conclusion

The basicity of this compound, conferred by its amino group, is a defining characteristic that governs its chemical reactivity and applications. This property is quantified by its pKa of 9.7 and is evident in its reactions with acids to form salts. Understanding these fundamental properties, along with the methods for their determination, is essential for the effective and safe use of this compound in research and industrial settings.

References

Methodological & Application

Application Notes and Protocols: 2-(Ethylamino)ethanol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this problem. 2-(Ethylamino)ethanol, an amino alcohol, has demonstrated effectiveness as a corrosion inhibitor for steel, particularly in saline environments.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound for protecting steel from corrosion. The information is compiled to assist researchers in evaluating and applying this compound in their work.

Mechanism of Action: The corrosion inhibition by this compound is primarily attributed to its ability to adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption process can occur through both physisorption and chemisorption mechanisms.[2] The molecule contains nitrogen and oxygen atoms, which are active centers for adsorption onto the metal surface.[2][3]

The mechanism involves the following key aspects:

  • Adsorption: The polar amino and hydroxyl groups in the this compound molecule facilitate its adsorption onto the steel surface. This process is influenced by the concentration of the inhibitor and the temperature of the environment.[4]

  • Protective Film Formation: The adsorbed molecules form a thin, protective film on the steel surface. This film acts as a physical barrier, hindering the diffusion of corrosive species (such as chloride ions and oxygen) to the metal surface.[5][6]

  • pH Influence: this compound is an alkaline compound and its addition to a corrosive medium can increase the pH. This alkalizing effect can contribute to the overall corrosion protection, as a higher pH can promote the formation of a passive oxide layer on the steel surface.[1] However, the intrinsic inhibiting action of the this compound molecule itself plays a more significant role than the pH increase alone.[1]

Below is a diagram illustrating the proposed mechanism of action.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., 3% NaCl) cluster_steel Steel Surface Corrosive_Species Corrosive Species (Cl-, O2, H2O) Steel Steel (Fe) Corrosive_Species->Steel Corrosion Attack (in absence of inhibitor) Protective_Film Adsorbed Protective Film Corrosive_Species->Protective_Film Blocked Inhibitor This compound Molecules Inhibitor->Protective_Film Adsorption Protective_Film->Steel Protection

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

Quantitative Data Summary

The following tables summarize the corrosion inhibition efficiency of this compound and a structurally similar compound, 2-dimethylaminoethanol, under various conditions.

Table 1: Corrosion Inhibition Efficiency of this compound on Carbon Steel in Aerated 3% NaCl Solution [1]

Inhibitor Concentration (ppm)pHOverall Efficiency (E%)Differential Efficiency (E'%)*
1259.905050
31010.307570
45010.459080
62510.559080
125010.809080

*Differential efficiency (E'%) is defined to eliminate the influence of the pH increase caused by the inhibitor.

Table 2: Corrosion Inhibition Efficiency of 2-Dimethylaminoethanol (DMAE) on Stainless Steel in 1 M HCl Solution [4]

Inhibitor Concentration (% v/v)Temperature (K)Inhibition Efficiency (%)
2.529840.0
5.029850.0
7.529860.0
10.029865.0
12.529870.0
2.533336.4
5.033345.5
7.533354.5
10.033360.0
12.533363.6

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of corrosion inhibitors are provided below.

Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.

Objective: To determine the mass loss of steel samples in a corrosive environment with and without the inhibitor.

Materials:

  • Steel coupons of known dimensions and composition.

  • Corrosive solution (e.g., 3% NaCl or 1 M HCl).

  • This compound.

  • Abrasive papers (e.g., up to 1200 grit).[7]

  • Acetone and ethanol (B145695) for cleaning.[8]

  • Analytical balance (accuracy ±0.1 mg).

  • Water bath or thermostat for temperature control.

  • Beakers or corrosion cells.

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with a series of abrasive papers to achieve a smooth, uniform surface.[9]

  • Degrease the coupons by washing with acetone, followed by rinsing with ethanol and distilled water.[8]

  • Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W_initial).

  • Inhibitor Solution Preparation: Prepare the corrosive solution with different concentrations of this compound. A blank solution without the inhibitor should also be prepared.

  • Immersion Test: Immerse the prepared coupons in the test solutions at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).[10]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor).

  • Rinse the cleaned coupons with distilled water and ethanol, dry them, and reweigh them (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 * ΔW) / (A * T * ρ) where:

      • ΔW = Weight loss (W_initial - W_final) in mg

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • ρ = Density of steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inh = Corrosion rate in the presence of the inhibitor.

Weight_Loss_Workflow A Prepare Steel Coupons (Polish, Clean, Weigh) C Immerse Coupons in Solutions A->C B Prepare Test Solutions (Blank and with Inhibitor) B->C D Maintain Constant Temperature C->D E Retrieve and Clean Coupons D->E F Dry and Reweigh Coupons E->F G Calculate Corrosion Rate and Inhibition Efficiency F->G

Caption: Experimental workflow for the weight loss measurement technique.

Potentiodynamic Polarization

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density.

Objective: To evaluate the effect of the inhibitor on the anodic and cathodic polarization behavior of steel.

Materials:

  • Potentiostat/Galvanostat.

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): Steel sample.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.[11]

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Experimental Setup: Assemble the three-electrode cell with the test solution.

  • Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the OCP to stabilize (typically for 30-60 minutes).[12]

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 1 mV/s).[11][13]

  • Data Acquisition: Record the current density as a function of the applied potential.

  • Data Analysis:

    • Plot the potentiodynamic polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection point.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where:

      • i_corr_blank = Corrosion current density in the absence of the inhibitor.

      • i_corr_inh = Corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion processes and the properties of the protective film formed by the inhibitor.

Objective: To characterize the steel/solution interface and evaluate the protective properties of the inhibitor film.

Materials:

  • EIS-capable potentiostat/galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode and Cell Setup: Prepare the electrodes and the electrochemical cell as described for potentiodynamic polarization.

  • OCP Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[7]

  • Data Acquisition: Record the impedance response of the system as a function of frequency.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where:

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor.

      • R_ct_inh = Charge transfer resistance in the presence of the inhibitor.

Data Analysis and Interpretation

Adsorption Isotherm: The adsorption behavior of this compound on the steel surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is often used to model the adsorption of corrosion inhibitors.[14][15][16][17] The degree of surface coverage (θ), which is related to the inhibition efficiency (θ = IE%/100), can be plotted against the inhibitor concentration to determine the adsorption characteristics. The Langmuir isotherm is given by:

C / θ = 1 / K_ads + C

where:

  • C is the inhibitor concentration.

  • θ is the degree of surface coverage.

  • K_ads is the adsorption equilibrium constant.

A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm. From the intercept, the adsorption equilibrium constant (K_ads) can be calculated, which provides information about the strength of adsorption. The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation:

ΔG°_ads = -RT ln(55.5 * K_ads)

where R is the gas constant and T is the absolute temperature. The value of ΔG°_ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°_ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption.[18]

References

Application of 2-(Ethylamino)ethanol in CO2 Capture Technologies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing global focus on reducing greenhouse gas emissions has propelled research into efficient and cost-effective carbon dioxide (CO₂) capture technologies. Amine scrubbing, utilizing aqueous solutions of alkanolamines, is a mature and widely used method for post-combustion CO₂ capture. While monoethanolamine (MEA) has traditionally been the benchmark solvent, its high energy requirement for regeneration and corrosive nature have driven the search for superior alternatives. 2-(Ethylamino)ethanol (EMEA), a secondary amine, has emerged as a promising candidate due to its favorable absorption/desorption kinetics, higher CO₂ loading capacity, and potentially lower regeneration energy compared to MEA.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in CO₂ capture research.

Application Notes

This compound offers several advantages over the traditional benchmark, monoethanolamine (MEA), for CO₂ capture. Its molecular structure, featuring a secondary amine group, contributes to a different reaction stoichiometry with CO₂, allowing for a theoretical CO₂ loading capacity of 0.5 mol CO₂ per mole of amine.[3]

Key performance aspects of this compound and related amines are summarized below, with quantitative data presented for comparative analysis. The data for the closely related diamine, 2-((2-aminoethyl)amino)ethanol (AEEA), is also included to provide a broader context of the performance of ethanolamines in CO₂ capture.

Data Presentation

Table 1: CO₂ Solubility in Aqueous this compound (EAE) Solutions

Amine Concentration (mass %)Temperature (K)Pressure (kPa)CO₂ Loading (mol CO₂/mol EAE)
2.5293.00289 - 1011> 1
5293.00289 - 1011> 1
2.5313.15289 - 1011> 1
5313.15289 - 1011> 1
2.5333.15289 - 1011> 1
5333.15289 - 1011> 1
Note: The original study focused on high loading rates, indicating the potential for high capacity under pressure.[4]

Table 2: Comparative CO₂ Capture Performance of Ethanolamines

AmineMetricValueConditionsReference
This compound (EMEA)CO₂ Capture Efficiency (Fresh)~88%Room temperature and pressure[5]
This compound (EMEA)CO₂ Capture Efficiency (Regenerated)~79%After 5 cycles, regeneration at 110 °C[5]
2-((2-Aminoethyl)amino)ethanol (AEEA)CO₂ Absorption Capacity~0.98 mol CO₂/mol amine15 wt% AEEA in NHD/H₂O at 313.15 K[6]
Monoethanolamine (MEA)CO₂ Absorption Capacity~0.5 mol CO₂/mol amineTheoretical maximum[6]
60% DEEA / 20% AEEA BlendCO₂ Capacity Increase vs. MEA60% higher-[7]
60% DEEA / 20% AEEA BlendRegeneration Energy Reduction vs. MEA44% lower-[7]

Signaling Pathways and Logical Relationships

CO₂ Absorption Mechanism

The reaction of CO₂ with secondary amines like this compound proceeds primarily through the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate (B1207046) and a protonated base.

CO2_Absorption_Mechanism EMEA This compound (EMEA) Zwitterion Zwitterionic Intermediate EMEA->Zwitterion CO2 CO₂ CO2->Zwitterion Carbamate Carbamate Zwitterion->Carbamate Protonated_Base Protonated Base Zwitterion->Protonated_Base Base Base (e.g., EMEA, H₂O) Base->Carbamate Base->Protonated_Base

Caption: CO₂ absorption mechanism for this compound.

Thermal Degradation Pathway of Ethanolamines

A significant challenge in amine-based CO₂ capture is the thermal degradation of the solvent at the high temperatures used for regeneration. For ethanolamines, a key degradation pathway involves the formation of an oxazolidinone intermediate. The degradation pathway for the related 2-((2-aminoethyl)amino)ethanol (AEEA) is presented here as a representative example.

Thermal_Degradation_Pathway AEEA 2-((2-Aminoethyl)amino)ethanol (AEEA) Carbamate AEEA Carbamate AEEA->Carbamate + CO₂ CO2 CO₂ HEIA 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) (Major Degradation Product) Carbamate->HEIA Intramolecular Cyclization Other_Products Other Degradation Products Carbamate->Other_Products Other Reactions

Caption: A simplified thermal degradation pathway for AEEA.[6]

Experimental Protocols

Experimental Workflow for CO₂ Capture Performance Evaluation

A typical experimental workflow for evaluating the CO₂ capture performance of an amine solvent involves absorption, desorption, and analysis of the CO₂ loading.

Experimental_Workflow cluster_absorption Absorption cluster_desorption Desorption (Regeneration) cluster_analysis Analysis Solvent_Prep Prepare Aqueous Amine Solution Absorption_Reactor Contact with CO₂/N₂ Gas Mixture Solvent_Prep->Absorption_Reactor Rich_Amine CO₂-Rich Amine Solution Absorption_Reactor->Rich_Amine Stripper Heat Rich Amine Solution (e.g., 110-120°C) Rich_Amine->Stripper Titration Determine CO₂ Loading (Titration) Rich_Amine->Titration NMR Speciation Analysis (¹³C NMR) Rich_Amine->NMR Lean_Amine Regenerated (Lean) Amine Solution Stripper->Lean_Amine CO2_Stream Pure CO₂ Stream Stripper->CO2_Stream Lean_Amine->Titration

Caption: General experimental workflow for CO₂ capture studies.[6]

Protocol 1: Determination of CO₂ Loading by Titration

This protocol is adapted from a method for determining CO₂ loading in monoethanolamine solutions and can be applied to this compound solutions with appropriate validation.[8][9]

1. Principle: The total amount of CO₂ absorbed in the amine solution is determined by reacting the sample with an excess of a known concentration of a strong base (e.g., NaOH) and precipitating the carbonate with barium chloride (BaCl₂). The unreacted base is then back-titrated with a standard acid solution.

2. Reagents and Materials:

  • CO₂-loaded this compound solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Barium chloride (BaCl₂) solution (e.g., 1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Burette, pipettes, flasks, and magnetic stirrer

3. Procedure:

  • Accurately weigh a sample of the CO₂-loaded amine solution (approximately 1-2 g) into a flask.

  • Add a known excess volume of standardized NaOH solution (e.g., 50 mL of 0.1 M NaOH).

  • Add BaCl₂ solution (e.g., 10 mL of 1 M BaCl₂) to precipitate the carbonate as barium carbonate (BaCO₃).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess NaOH with the standardized HCl solution until the pink color disappears.

  • Perform a blank titration with the same amount of NaOH and BaCl₂ solutions but without the amine sample.

4. Calculation: The CO₂ loading (α) in moles of CO₂ per mole of amine is calculated using the following formula:

α = [ (V_blank - V_sample) * M_HCl * 0.5 ] / [ (W_sample * C_amine) / M_amine ]

Where:

  • V_blank = volume of HCl used in the blank titration (L)

  • V_sample = volume of HCl used in the sample titration (L)

  • M_HCl = molarity of the HCl solution (mol/L)

  • W_sample = weight of the amine sample (g)

  • C_amine = weight fraction of amine in the solution

  • M_amine = molar mass of this compound (89.14 g/mol )

Protocol 2: Speciation Analysis by ¹³C NMR Spectroscopy

This protocol provides a general guideline for the analysis of CO₂-loaded amine solutions using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different carbon-containing species.[10][11]

1. Principle: ¹³C NMR spectroscopy can distinguish between the carbon atoms in the amine, carbamate, and bicarbonate/carbonate species formed upon CO₂ absorption. The relative concentrations of these species can be determined by integrating the corresponding peaks in the spectrum.

2. Reagents and Materials:

  • CO₂-loaded this compound solution

  • Deuterated water (D₂O) for locking

  • NMR tubes (5 mm)

  • NMR spectrometer

3. Sample Preparation:

  • Take a known volume or weight of the CO₂-loaded amine solution.

  • Add a small amount of D₂O (typically 5-10% of the total volume) to provide a lock signal for the NMR spectrometer.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹³C NMR spectrum of the sample.

  • To ensure quantitative results, use a long relaxation delay (D1) between scans (e.g., 5-10 times the longest T₁ relaxation time of the carbon nuclei of interest) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

5. Data Analysis:

  • Identify the peaks corresponding to the different species:

    • This compound carbons

    • Carbamate carbonyl carbon

    • Bicarbonate/carbonate carbon

  • Integrate the area of each peak.

  • The relative concentration of each species can be calculated from the integral values. The CO₂ loading can also be determined from the relative integrals of the CO₂-derived species and the amine carbons.

Disclaimer

The protocols provided are intended as a general guide. Researchers should validate these methods for their specific experimental conditions and equipment. Safety precautions appropriate for handling amines, acids, and bases should be followed at all times.

References

Application Notes and Protocols: 2-(Ethylamino)ethanol as a Versatile Building Block for Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine (B109124) scaffold is a privileged structural motif in medicinal chemistry, renowned for conferring favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to drug candidates. 2-(Ethylamino)ethanol serves as a readily available and versatile starting material for the synthesis of N-ethyl substituted morpholines. This document provides detailed application notes and experimental protocols for the synthesis of substituted morpholines utilizing this compound as a key building block, focusing on a reliable two-step pathway involving the formation and subsequent reduction of a morpholin-2-one (B1368128) intermediate.

Introduction

Substituted morpholines are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. The nitrogen atom of the morpholine ring provides a handle for introducing various substituents, thereby modulating the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of the molecule. The ethyl group on the nitrogen, introduced via this compound, can be crucial for specific receptor interactions and can influence the overall lipophilicity and metabolic fate of the compound.

This application note details a robust and widely applicable synthetic route to N-ethyl substituted morpholines from this compound. The strategy involves an initial acylation with chloroacetyl chloride to form N-ethyl-morpholin-2-one, followed by reduction to the desired N-ethylmorpholine. This two-step process offers a high degree of control and generally proceeds with good to excellent yields.

Synthetic Strategy Overview

The primary synthetic pathway described herein for the conversion of this compound to substituted morpholines is a two-step process. This method is advantageous due to the commercial availability of the starting materials and the reliability of the chemical transformations.

Step 1: Acylation and Cyclization to form N-Ethyl-1,4-oxazinan-3-one this compound is first acylated with chloroacetyl chloride in the presence of a base. The intermediate chloroacetamide then undergoes an intramolecular Williamson ether synthesis, where the alkoxide, formed by the deprotonation of the hydroxyl group, displaces the chloride to form the cyclic morpholin-2-one.

Step 2: Reduction of the Morpholin-2-one The resulting N-ethyl-1,4-oxazinan-3-one is then reduced to the corresponding N-ethylmorpholine. Common reducing agents for this transformation include lithium aluminum hydride (LAH) or borane (B79455) complexes.

G cluster_0 Step 1: Acylation and Cyclization cluster_1 Step 2: Reduction This compound This compound N-Ethyl-1,4-oxazinan-3-one N-Ethyl-1,4-oxazinan-3-one This compound->N-Ethyl-1,4-oxazinan-3-one 1. Acylation 2. Intramolecular Cyclization Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N-Ethyl-1,4-oxazinan-3-one Base Base Base->N-Ethyl-1,4-oxazinan-3-one N-Ethylmorpholine N-Ethylmorpholine N-Ethyl-1,4-oxazinan-3-one->N-Ethylmorpholine Reduction Reducing_agent Reducing Agent (e.g., LAH, BH3) Reducing_agent->N-Ethylmorpholine

Synthetic workflow for N-ethylmorpholine.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis of N-ethylmorpholine from this compound. Yields are indicative and may vary based on specific reaction conditions and scale.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 This compound, Chloroacetyl chlorideTriethylamine (B128534)Dichloromethane (B109758)0 to rt4-685-95
2 N-Ethyl-1,4-oxazinan-3-oneLithium Aluminum HydrideTetrahydrofuran (B95107)0 to reflux3-580-90

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-1,4-oxazinan-3-one

This protocol describes the acylation of this compound with chloroacetyl chloride and subsequent intramolecular cyclization.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure N-ethyl-1,4-oxazinan-3-one.

G Start Start Dissolve_Reactants Dissolve this compound and triethylamine in anhydrous DCM at 0°C Start->Dissolve_Reactants Add_Reagent Add chloroacetyl chloride solution dropwise Dissolve_Reactants->Add_Reagent Warm_and_Stir Warm to room temperature and stir for 4-6 hours Add_Reagent->Warm_and_Stir Monitor_Reaction Monitor by TLC Warm_and_Stir->Monitor_Reaction Quench Quench with saturated aqueous NaHCO3 Monitor_Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash_and_Dry Wash with brine and dry over MgSO4 Extraction->Wash_and_Dry Concentrate Concentrate in vacuo Wash_and_Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify End End Purify->End

Workflow for N-ethyl-1,4-oxazinan-3-one synthesis.
Protocol 2: Reduction of N-Ethyl-1,4-oxazinan-3-one to N-Ethylmorpholine

This protocol details the reduction of the morpholin-2-one intermediate to the final N-ethylmorpholine product.

Materials:

  • N-Ethyl-1,4-oxazinan-3-one

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% Aqueous sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add a solution of N-ethyl-1,4-oxazinan-3-one (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the resulting precipitate through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-ethylmorpholine can be purified by distillation to yield the pure product.

G Start Start LAH_Suspension Prepare LAH suspension in anhydrous THF at 0°C Start->LAH_Suspension Add_Substrate Add N-ethyl-1,4-oxazinan-3-one solution dropwise LAH_Suspension->Add_Substrate Reflux Heat to reflux for 3-5 hours Add_Substrate->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Cool_and_Quench Cool to 0°C and quench sequentially with H2O and NaOH(aq) Monitor_Reaction->Cool_and_Quench Filter Filter the precipitate Cool_and_Quench->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by distillation Concentrate->Purify End End Purify->End

Workflow for N-ethylmorpholine synthesis.

Troubleshooting and Safety Considerations

  • Safety: Chloroacetyl chloride is corrosive and a lachrymator; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere. All reactions should be performed by trained personnel.

  • Moisture Sensitivity: Both steps of the synthesis involve moisture-sensitive reagents and reactions. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere where specified.

  • Incomplete Reactions: If TLC analysis indicates incomplete conversion, extend the reaction time. For the reduction step, ensure the LAH is of good quality and used in sufficient excess.

  • Purification: The final N-ethylmorpholine is a relatively volatile liquid. Care should be taken during concentration on the rotary evaporator to avoid product loss. Distillation should be performed with care to obtain a pure product.

Conclusion

This compound is a valuable and cost-effective building block for the synthesis of N-ethyl substituted morpholines. The two-step protocol involving the formation and reduction of an N-ethyl-1,4-oxazinan-3-one intermediate provides a reliable and high-yielding route to these important heterocyclic compounds. The detailed protocols and workflows provided in this document are intended to facilitate the work of researchers and scientists in the field of drug discovery and development.

Application Notes and Protocols: Palladium-Catalyzed Carboamination for Morpholine Synthesis using 2-(Ethylamino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted morpholines via a palladium-catalyzed carboamination reaction. This methodology is particularly relevant for the utilization of 2-(alkylamino)ethanol derivatives, such as 2-(ethylamino)ethanol, to construct the morpholine (B109124) core, a privileged scaffold in medicinal chemistry.

Introduction

The palladium-catalyzed carboamination of alkenes has emerged as a powerful tool for the construction of nitrogen-containing heterocycles. This reaction allows for the simultaneous formation of a carbon-nitrogen and a carbon-carbon bond across a double bond. The intramolecular variant of this reaction, particularly with substrates derived from amino alcohols, provides an efficient route to valuable heterocyclic structures like morpholines. Substituted morpholines are key components in a wide range of biologically active compounds and approved drugs.

This document outlines a robust four-step sequence for the synthesis of cis-3,5-disubstituted morpholines starting from readily available enantiomerically pure amino alcohols. The key transformation is a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl bromide.

General Synthetic Strategy

The overall synthetic approach involves the preparation of a key O-allyl-N-aryl-ethanolamine substrate followed by the pivotal palladium-catalyzed carboamination cyclization.

Synthetic_Strategy cluster_0 Substrate Synthesis cluster_1 Carboamination N_Boc_Amino_Alcohol N-Boc Protected Amino Alcohol O_Allyl_Ether O-Allyl Ether Intermediate N_Boc_Amino_Alcohol->O_Allyl_Ether  O-Allylation   Amine_Salt Amine Trifluoroacetate (B77799) Salt O_Allyl_Ether->Amine_Salt  Boc Deprotection   Substrate O-Allyl-N-Aryl Ethanolamine Substrate Amine_Salt->Substrate  N-Arylation   Morpholine Substituted Morpholine Product Substrate->Morpholine  Pd-Catalyzed  Carboamination  

Caption: Overall workflow for the synthesis of substituted morpholines.

Experimental Protocols

Part 1: Synthesis of O-Allyl-N-Aryl-Ethanolamine Substrates

This part describes the three-step synthesis of the substrates required for the palladium-catalyzed carboamination, starting from an N-Boc protected amino alcohol.

Step 1: O-Allylation of N-Boc Amino Alcohols

  • Procedure: To a solution of the N-Boc protected amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes, after which allyl bromide (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired O-allyl ether.

Step 2: Boc Deprotection

  • Procedure: The O-allyl ether (1.0 equiv) is dissolved in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The solvent and excess TFA are removed under reduced pressure to yield the crude amine trifluoroacetate salt, which is typically used in the next step without further purification.

Step 3: Palladium-Catalyzed N-Arylation

  • Procedure: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 0.06 equiv), and sodium tert-butoxide (NaOtBu, 3.0 equiv). The tube is evacuated and backfilled with an inert gas. The crude amine trifluoroacetate salt (1.0 equiv), the corresponding aryl bromide (1.1 equiv), and anhydrous toluene (B28343) are then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the pure O-allyl-N-aryl-ethanolamine substrate.

Part 2: Palladium-Catalyzed Intramolecular Carboamination

This is the key step for the formation of the morpholine ring.

Representative Procedure:

  • An oven-dried Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), tri(2-furyl)phosphine (B125338) (P(2-furyl)₃, 0.08 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • The tube is evacuated and backfilled with nitrogen.

  • The aryl bromide (2.0 equiv) is added. If the aryl bromide is a solid, it is added at this stage.

  • A solution of the O-allyl-N-aryl-ethanolamine substrate (1.0 equiv) in anhydrous toluene is added via syringe. If the aryl bromide is a liquid, it is added after the substrate solution.

  • The reaction mixture is heated to 100 °C and stirred vigorously for the time indicated in the data table (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and quenched with water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the substituted morpholine.

Catalytic Cycle

The proposed mechanism for the key palladium-catalyzed carboamination step involves a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amide_Formation Amide Formation PdII_Aryl->Amide_Formation + Substrate, - HBr PdII_Amido L₂Pd(II)(Ar)(NRR') Amide_Formation->PdII_Amido Aminopalladation syn-Aminopalladation (Boat-like TS) PdII_Amido->Aminopalladation Palladacycle Palladacycle Intermediate Aminopalladation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim Product Morpholine Product RedElim->Product Pd0 Pd0 RedElim->Pd0  Regeneration

Caption: Proposed catalytic cycle for the Pd-catalyzed carboamination.

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent reaction with the nitrogen atom of the ethanolamine substrate forms a palladium-amido intermediate. This intermediate then undergoes an intramolecular syn-aminopalladation of the alkene, proceeding through a boat-like transition state to establish the cis stereochemistry in the product. The final step is a C-C bond-forming reductive elimination, which releases the morpholine product and regenerates the active Pd(0) catalyst.[1]

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed carboamination of various O-allyl-N-aryl-ethanolamine derivatives with different aryl bromides to form substituted morpholines. All reactions were performed on a 0.50 mmol scale.

EntryAmino Alcohol Substrate (R¹)N-Aryl Group (R²)Aryl Bromide (Ar)ProductYield (%)
1(S)-AlaninolPhenyl4-tert-Butylbromobenzene(3S,5S)-5-Methyl-4-phenyl-2-(4-tert-butylphenyl)methylmorpholine75
2(S)-ValinolPhenyl4-tert-Butylbromobenzene(3S,5S)-5-Isopropyl-4-phenyl-2-(4-tert-butylphenyl)methylmorpholine82
3(S)-PhenylalaninolPhenyl4-tert-Butylbromobenzene(3S,5S)-5-Benzyl-4-phenyl-2-(4-tert-butylphenyl)methylmorpholine71
4(R)-PhenylglycinolPhenyl4-tert-Butylbromobenzene(3R,5R)-4,5-Diphenyl-2-(4-tert-butylphenyl)methylmorpholine65
5(S)-LeucinolPhenyl4-tert-Butylbromobenzene(3S,5S)-5-Isobutyl-4-phenyl-2-(4-tert-butylphenyl)methylmorpholine79
6(S)-Valinol4-Methoxyphenyl4-tert-Butylbromobenzene(3S,5S)-5-Isopropyl-4-(4-methoxyphenyl)-2-(4-tert-butylphenyl)methylmorpholine73
7(S)-ValinolPhenyl2-Bromonaphthalene(3S,5S)-5-Isopropyl-4-phenyl-2-(naphthalen-2-ylmethyl)morpholine78
8(S)-ValinolPhenyl4-Bromobiphenyl(3S,5S)-5-Isopropyl-4-phenyl-2-((1,1'-biphenyl)-4-ylmethyl)morpholine81
9(S)-ValinolPhenylβ-Bromostyrene(3S,5S,E)-5-Isopropyl-4-phenyl-2-styrylmorpholine68

Data sourced from Leathen, M. L.; Rosen, B. R.; Wolfe, J. P. J. Org. Chem. 2009, 74 (13), 5107–5110.[1]

Conclusion

The described palladium-catalyzed carboamination provides a reliable and stereoselective method for the synthesis of substituted morpholines from derivatives of amino alcohols like this compound. The operational simplicity and the availability of the starting materials make this a valuable strategy for accessing these important heterocyclic motifs in the context of pharmaceutical research and drug development. The provided protocols offer a solid foundation for researchers to apply this methodology in their own synthetic endeavors.

References

Application Notes and Protocols for 2-(Ethylamino)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Ethylamino)ethanol, a versatile bifunctional building block in organic synthesis. This document details its role in the preparation of valuable intermediates and highlights its application in the construction of heterocyclic scaffolds relevant to medicinal chemistry.

Physicochemical Properties and Safety Information

This compound, also known as N-Ethylethanolamine, is a colorless liquid with an amine-like odor. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a valuable reagent for a variety of chemical transformations.

PropertyValueReference
CAS Number110-73-6[1][2]
Molecular FormulaC₄H₁₁NO[1][3]
Molecular Weight89.14 g/mol [1][3]
Boiling Point167 °C at 1013 hPa[1]
Melting Point-9 °C[1]
Density0.914 g/cm³ at 20 °C[1]
Flash Point78 °C[1]
pKa9.89 at 25 °C

Safety Summary: this compound is harmful if swallowed and causes severe skin burns and eye damage.[4] It is a combustible liquid and should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves, goggles, and a lab coat.[1][4]

Key Synthetic Applications and Protocols

This compound serves as a versatile precursor in various synthetic transformations, including N-alkylation and the construction of heterocyclic systems.

Synthesis of N-Aryl-2-(ethylamino)ethanols via Selective N-Alkylation

A common application of amino alcohols is their N-alkylation to introduce aromatic or heteroaromatic moieties, which are prevalent in many pharmaceutical compounds.[5] While direct protocols for this compound are not extensively detailed, a highly efficient and selective room-temperature N-alkylation of primary aromatic amines with 2-chloroethanol (B45725) has been reported, providing a template for its use.[5] This methodology can be adapted for the synthesis of N-aryl-2-(ethylamino)ethanols.

Reaction Scheme:

Caption: General scheme for the N-alkylation of aromatic amines.

Experimental Protocol (Adapted from Sonawane et al.) [5]

  • To a stirred solution of an aromatic amine (1.0 mmol) in methanol (B129727) (2.5 mL) in a round-bottom flask, add potassium carbonate (1.0 mmol) and sodium carbonate (3.0 mmol).

  • Add 2-chloroethanol (3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-aryl-2-aminoethanol.

Quantitative Data for N-Alkylation of Various Anilines with 2-Chloroethanol [5]

EntryAniline DerivativeProductYield (%)
1Aniline2-(Phenylamino)ethanol72
24-Methylaniline2-((4-Methylphenyl)amino)ethanol80
34-Methoxyaniline2-((4-Methoxyphenyl)amino)ethanol78
44-Chloroaniline2-((4-Chlorophenyl)amino)ethanol75
54-Bromoaniline2-((4-Bromophenyl)amino)ethanol74
Synthesis of Substituted Quinolines

This compound can be utilized in the synthesis of complex heterocyclic structures, such as substituted quinolines, which are important scaffolds in drug discovery.[6] A representative example involves the reductive amination of a quinoline-3-carbaldehyde with an amino alcohol.[6]

Workflow for the Synthesis of a Substituted Quinoline (B57606) Derivative:

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification start Mix Quinoline-3-carbaldehyde and this compound in Isopropyl Alcohol reflux Reflux for 5-6 hours start->reflux monitor_imine Monitor reaction by TLC reflux->monitor_imine distill Distill off solvent under vacuum monitor_imine->distill dissolve Dissolve crude imine in Methanol distill->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add Sodium Borohydride (B1222165) cool->add_nabh4 monitor_reduction Monitor reaction by TLC add_nabh4->monitor_reduction quench Quench with water monitor_reduction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Sodium Sulfate extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify end Substituted Quinoline purify->end Final Product

Caption: Experimental workflow for the synthesis of a substituted quinoline.

Experimental Protocol (Hypothetical Adaptation)

This protocol is adapted from a similar synthesis utilizing a different amino alcohol.[6]

Step 1: Imine Formation

  • In a round-bottom flask under a nitrogen atmosphere, combine 2-(morpholin-4-yl)quinoline-3-carbaldehyde (1.0 g) and this compound (1.1 equivalents) in isopropyl alcohol (20 mL).

  • Heat the reaction mixture to reflux and maintain for 5-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and distill the isopropyl alcohol under vacuum to obtain the crude imine.

Step 2: Reduction to the Amine

  • Dissolve the crude imine in methanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final substituted quinoline derivative.

Synthesis of this compound

For applications requiring the synthesis of this compound itself, a continuous flow microreactor method has been reported, offering high yield and purity.[7]

Reaction Scheme for the Synthesis of this compound:

Caption: Synthesis of this compound from ethylene (B1197577) oxide and ethylamine (B1201723).

Experimental Protocol (Continuous Flow Synthesis) [7]

  • Prepare a 30% (w/w) aqueous solution of ethylene oxide and a 70% (w/w) aqueous solution of ethylamine.

  • Using a high-throughput continuous flow microchannel reactor, pump the ethylene oxide solution at a flow rate of 42.0 mL/min and the ethylamine solution at 20.0 mL/min.

  • Preheat both solutions to 35 °C in the preheating module of the reactor.

  • Combine the preheated solutions in the mixing module of the reactor.

  • Allow the reaction to proceed for 160 seconds at a reaction temperature of 35 °C.

  • Collect the effluent from the reactor.

  • Dehydrate the collected effluent to obtain N-ethylethanolamine.

Quantitative Data for the Synthesis of this compound [7]

ParameterValue
Ethylene Oxide Solution30% (w/w) aqueous
Ethylamine Solution70% (w/w) aqueous
Flow Rate (Ethylene Oxide)42.0 mL/min
Flow Rate (Ethylamine)20.0 mL/min
Reaction Temperature35 °C
Reaction Time160 s
Yield94%
Purity99.2%

These protocols and data provide a foundation for the use of this compound in a variety of synthetic applications, particularly in the development of novel pharmaceutical agents. The versatility of this building block, coupled with efficient synthetic methodologies, makes it a valuable tool for medicinal and organic chemists.

References

Application Notes and Protocols: 2-(Ethylamino)ethanol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Ethylamino)ethanol (EAE), also known as N-ethylethanolamine, is a versatile bifunctional ligand in coordination chemistry. Its structure, featuring both a secondary amine and a primary alcohol group, allows it to coordinate with metal ions in various modes, primarily as a bidentate N,O-donor ligand. This dual functionality makes it a valuable component in the synthesis of a wide range of metal complexes with potential applications in catalysis, materials science, and biological systems. These application notes provide an overview of its coordinating behavior and detailed protocols for the synthesis, characterization, and application of its metal complexes.

Coordination Behavior of this compound

This compound can coordinate to a metal center in several ways:

  • As a neutral bidentate ligand: Both the nitrogen of the amino group and the oxygen of the hydroxyl group coordinate to the metal ion, forming a stable five-membered chelate ring.

  • As a monoanionic bidentate ligand: The hydroxyl group can be deprotonated, leading to the formation of an alkoxo bridge between two metal centers or a stronger M-O bond in a mononuclear complex.

  • As a bridging ligand: The ligand can bridge two metal centers, with the amino group coordinating to one metal and the hydroxyl group to another.

The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other ligands.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II) Complex with this compound

This protocol describes a general method for the synthesis of a bis(this compound)copper(II) complex.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (C₂H₅NHCH₂CH₂OH)

  • Methanol (B129727) (absolute)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filter apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.70 g (10 mmol) of copper(II) chloride dihydrate in 20 mL of hot methanol.

  • In a separate beaker, dissolve 1.78 g (20 mmol) of this compound in 10 mL of methanol.

  • Slowly add the methanolic solution of this compound to the stirred solution of the copper salt. A color change should be observed.

  • Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-3 hours.

  • After refluxing, allow the solution to cool to room temperature.

  • Slowly add diethyl ether to the solution until a precipitate forms.

  • Collect the solid product by suction filtration and wash it with small portions of cold methanol and then diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Expected Outcome: A colored crystalline solid. The yield and color will depend on the specific reaction conditions.

Protocol 2: Characterization of the Copper(II) Complex

The synthesized complex should be characterized using various spectroscopic and analytical techniques.

A. Infrared (IR) Spectroscopy:

  • Objective: To identify the coordination of the this compound ligand to the copper(II) ion.

  • Procedure: Record the IR spectrum of the free ligand and the synthesized complex in the range of 4000-400 cm⁻¹ using a KBr pellet.

  • Data Interpretation: Look for shifts in the characteristic vibrational frequencies of the O-H, N-H, and C-O groups upon coordination.

B. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions and coordination geometry of the copper(II) complex.

  • Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum in the range of 200-800 nm.

  • Data Interpretation: The position and intensity of the d-d transition bands can provide information about the geometry around the copper(II) ion.

C. Elemental Analysis:

  • Objective: To determine the empirical formula of the synthesized complex.

  • Procedure: Perform C, H, and N elemental analysis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for a Representative Copper(II)-EAE Complex

PropertyData
Molecular Formula [Cu(C₄H₁₀NO)₂]Cl₂
Molecular Weight 348.81 g/mol
Appearance Blue crystalline solid
Melting Point >250 °C (decomposes)
Solubility Soluble in water, methanol, ethanol
Molar Conductivity (Ω⁻¹cm²mol⁻¹ in Methanol) 150-170 (indicative of a 1:2 electrolyte)

Table 2: Key IR Spectral Data (cm⁻¹) for this compound (EAE) and its Copper(II) Complex

AssignmentEAE (Free Ligand)[Cu(EAE)₂]Cl₂Shift upon Coordination (Δν)
ν(O-H)~3350 (broad)~3400 (broad)Shift to higher frequency
ν(N-H)~3290~3250Shift to lower frequency
ν(C-O)~1060~1045Shift to lower frequency
New Bands
ν(Cu-N)-~450
ν(Cu-O)-~550

Table 3: UV-Visible Spectral Data for [Cu(EAE)₂]Cl₂ in Ethanol

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
~650~50d-d transition
~280~3000Charge Transfer

Application Notes

Application 1: Catalytic Oxidation of Alcohols

Copper(II) complexes of amino alcohols have shown promise as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[1]

Protocol 3: Catalytic Oxidation of Benzyl (B1604629) Alcohol

Materials:

  • [Cu(EAE)₂]Cl₂ complex (synthesized as per Protocol 1)

  • Benzyl alcohol

  • Acetonitrile (B52724) (solvent)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst

  • Oxygen balloon

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a two-necked round-bottom flask, add the [Cu(EAE)₂]Cl₂ complex (0.01 mmol), TEMPO (0.02 mmol), and benzyl alcohol (1 mmol).

  • Add 10 mL of acetonitrile as the solvent.

  • Fit one neck of the flask with a condenser and the other with a balloon filled with oxygen.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete, cool the mixture and analyze the final product yield by GC using an internal standard.

Table 4: Representative Catalytic Oxidation Results

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity for Aldehyde (%)
Benzyl Alcohol12485>95
Application 2: Corrosion Inhibition

Amino alcohols and their metal complexes can act as effective corrosion inhibitors for metals like steel in acidic media.[2]

Protocol 4: Evaluation of Corrosion Inhibition on Mild Steel

Materials:

  • Mild steel coupons (pre-treated and weighed)

  • 1 M Hydrochloric acid (HCl) solution

  • [Cu(EAE)₂]Cl₂ complex

  • Water bath

  • Analytical balance

Procedure (Weight Loss Method):

  • Prepare solutions of 1 M HCl containing different concentrations of the [Cu(EAE)₂]Cl₂ complex (e.g., 100, 200, 500 ppm).

  • Immerse pre-weighed mild steel coupons in each of the test solutions, including a blank (1 M HCl without inhibitor).

  • Maintain the solutions at a constant temperature (e.g., 25 °C) in a water bath for a specified immersion period (e.g., 6 hours).

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, dry them, and re-weigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Table 5: Representative Corrosion Inhibition Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)50.28.37-
10015.12.5269.9
2009.81.6380.5
5004.50.7591.0

Visualizations

Synthesis_Workflow cluster_synthesis Complex Synthesis Metal_Salt Metal Salt Solution (e.g., CuCl₂ in Methanol) Mixing Mixing and Stirring Metal_Salt->Mixing Ligand This compound Solution in Methanol Ligand->Mixing Reflux Reflux (2-3 hours) Mixing->Reflux Precipitation Precipitation with Anti-solvent Reflux->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Pure Metal-EAE Complex Drying->Final_Product

Caption: Workflow for the synthesis of a metal-2-(ethylamino)ethanol complex.

Catalysis_Workflow cluster_catalysis Catalytic Alcohol Oxidation Reactants Reactants: - Alcohol Substrate - Catalyst ([Cu(EAE)₂]Cl₂) - Co-catalyst (TEMPO) - Solvent (Acetonitrile) Reaction_Setup Reaction Setup: - Stirring - O₂ Atmosphere - Heating (e.g., 60°C) Reactants->Reaction_Setup Monitoring Reaction Monitoring: - Aliquots at intervals - GC Analysis Reaction_Setup->Monitoring Workup Reaction Work-up: - Cooling - Internal Standard Addition Reaction_Setup->Workup Analysis Final Analysis: - GC for Conversion and Selectivity Workup->Analysis Corrosion_Inhibition_Mechanism cluster_mechanism Proposed Corrosion Inhibition Mechanism Metal_Surface Metal Surface (e.g., Steel) Adsorption Adsorption of Inhibitor on Metal Surface Metal_Surface->Adsorption Corrosive_Medium Corrosive Medium (e.g., H⁺, Cl⁻) Corrosive_Medium->Metal_Surface Attack Inhibitor [Cu(EAE)₂]²⁺ Complex Inhibitor->Adsorption Protective_Layer Formation of a Protective Film Adsorption->Protective_Layer Corrosion_Prevention Inhibition of Anodic and Cathodic Reactions Protective_Layer->Corrosion_Prevention

References

Application Notes and Protocols for the Quantification of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(Ethylamino)ethanol in various matrices, with a focus on applications within pharmaceutical development. The protocols described herein are based on established analytical techniques and provide a framework for method development and validation.

Introduction

This compound, a secondary amine and alcohol, is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As a potential impurity or residual starting material in drug substances, its quantification is critical to ensure the quality, safety, and efficacy of the final drug product. The analytical methods detailed below offer a range of techniques suitable for the determination of this compound, from trace-level analysis to quantification in bulk materials.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, the expected concentration range of the analyte, and the required sensitivity and selectivity. The most common techniques employed are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography (GC): Due to its polar nature, this compound often requires derivatization prior to GC analysis to improve its volatility and chromatographic peak shape. Common derivatization techniques include silylation and acylation. GC coupled with a Flame Ionization Detector (FID) is a robust and widely available technique for quantification. For higher selectivity and sensitivity, Mass Spectrometry (MS) detection is preferred.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the direct analysis of polar compounds like this compound, often without the need for derivatization. LC-MS/MS is particularly well-suited for the analysis of trace levels of impurities in complex matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document. It is important to note that the specific values for Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery can vary depending on the specific instrumentation, sample matrix, and validation protocol. The data presented here are representative values based on available literature for similar compounds and serve as a general guideline.

Table 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - Representative Data

ParameterTypical Value
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.06 µg/mL
Linearity Range0.1 - 1.0 mg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Gas Chromatography with Mass Spectrometry (GC-MS) with Derivatization - Representative Data

ParameterTypical Value
Limit of Detection (LOD)7x10⁻⁵ - 9x10⁻³ mmol·dm⁻³[1]
Limit of Quantification (LOQ)2x10⁻⁴ - 3x10⁻² mmol·dm⁻³
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Representative Data

ParameterTypical Value
Limit of Detection (LOD)~5 ppb
Limit of Quantification (LOQ)~15 ppb
Linearity Range0.025 - 1.0 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)98 - 102%[2]
Precision (% RSD)< 2%[2]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with Trifluoroacetyl Derivatization

This protocol describes the quantification of this compound in a drug substance by gas chromatography-mass spectrometry (GC-MS) following derivatization with trifluoroacetic anhydride (B1165640) (TFAA).

1. Materials and Reagents

  • This compound reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., N,N-Diethylethanolamine, 100 µg/mL in ACN)

  • Sample diluent: Acetonitrile

  • Nitrogen gas, high purity

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Add 5 mL of sample diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the sample diluent.

3. Derivatization Procedure

  • Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.

  • Add 50 µL of the Internal Standard solution to each vial.

  • Add 100 µL of TFAA to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes.[1]

4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in a pharmaceutical formulation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a solution of this compound-d4 at a concentration of 100 ng/mL in Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized pharmaceutical formulation equivalent to 10 mg of the active pharmaceutical ingredient into a 50 mL centrifuge tube.

    • Add 20 mL of Mobile Phase A, vortex for 2 minutes, and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer a 1 mL aliquot of the supernatant to a new tube and add 100 µL of the Internal Standard Spiking Solution.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 325 °C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 12 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

experimental_workflow_gcms sample Sample Weighing (Drug Substance) dissolution Dissolution in Acetonitrile sample->dissolution aliquot Aliquot Transfer dissolution->aliquot is_add Add Internal Standard aliquot->is_add derivatization Add TFAA & React at RT is_add->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: GC-MS with Derivatization Workflow.

experimental_workflow_lcmsms sample Sample Weighing (Pharmaceutical Formulation) extraction Extraction with Mobile Phase A sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant is_add Add Internal Standard supernatant->is_add filtration Filtration (0.22 µm) is_add->filtration lcmsms_analysis LC-MS/MS Analysis filtration->lcmsms_analysis data_processing Data Processing & Quantification lcmsms_analysis->data_processing

Caption: LC-MS/MS Sample Preparation Workflow.

References

Application Notes: The Strategic Use of 2-(Ethylamino)ethanol and its Derivatives in the Synthesis of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Ethylamino)ethanol (N-ethylethanolamine) is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly as a precursor for more complex intermediates used in the pharmaceutical industry.[1][2] This document explores the application of this compound derivatives in the synthesis of the non-opioid antitussive agent, Butamirate citrate (B86180). We provide detailed protocols for the synthesis of a key intermediate and the subsequent conversion to the final active pharmaceutical ingredient (API).

Core Application: Synthesis of Butamirate Citrate

Butamirate citrate is a centrally acting cough suppressant.[1] Its chemical structure is 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate (B8525191) citrate. The synthesis of Butamirate involves the esterification of 2-(2-diethylaminoethoxy)ethanol (B27993) with 2-phenylbutyric acid or its activated derivatives. While not a direct reactant, this compound can be considered a logical starting point for the synthesis of the key intermediate, 2-(2-diethylaminoethoxy)ethanol.

Part 1: Synthesis of the Intermediate 2-(2-Diethylaminoethoxy)ethanol

The crucial intermediate for Butamirate synthesis is 2-(2-diethylaminoethoxy)ethanol. Below are two potential synthetic pathways.

Method A: Proposed Synthesis from this compound

This proposed multi-step synthesis begins with the readily available this compound. The overall strategy involves the protection of the secondary amine, etherification of the hydroxyl group, and subsequent deprotection and ethylation of the amine.

Method B: Established Industrial Synthesis

A more direct and industrially practiced method involves the reaction of diethylamine (B46881) with 2-chloroethoxyethanol (B8538215).[3] This method is often more cost-effective due to the availability of the starting materials.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Diethylaminoethoxy)ethanol from Diethylamine and 2-Chloroethoxyethanol (Method B)

This protocol is adapted from established industrial methods.[3]

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, charge diethylamine and a suitable solvent like toluene. The molar ratio of diethylamine to 2-chloroethoxyethanol should be between 1.5:1 and 4:1 to minimize side reactions.[3]

  • Addition of 2-Chloroethoxyethanol: Slowly add 2-chloroethoxyethanol to the diethylamine solution via a dropping funnel while stirring. The reaction is exothermic, and the temperature should be maintained between 80 °C and 130 °C.[3]

  • Reaction: After the addition is complete, heat the mixture under reflux for 2-4 hours to ensure the reaction goes to completion.[3]

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the by-product, hydrogen chloride, by washing the mixture with a sodium hydroxide solution.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-(2-diethylaminoethoxy)ethanol.

Protocol 2: Synthesis of Butamirate Citrate

This synthesis is a two-step process involving the formation of the Butamirate base via esterification, followed by salt formation with citric acid.

Step 1: Synthesis of Butamirate Base (2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate)

Materials:

  • 2-Phenylbutyryl chloride (or 2-phenylbutyric acid with a suitable activating agent like thionyl chloride)

  • 2-(2-Diethylaminoethoxy)ethanol

  • Toluene

  • Dilute aqueous sodium hydroxide or ammonia (B1221849) solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask with reflux condenser, stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Acid Chloride (if starting from 2-phenylbutyric acid): Convert 2-phenylbutyric acid to 2-phenylbutyryl chloride using thionyl chloride. This step should be performed in an inert atmosphere.

  • Reaction Setup: Dissolve 2-phenylbutyryl chloride in toluene in a three-neck round-bottom flask.

  • Addition of Amino Alcohol: Slowly add a solution of 2-(2-diethylaminoethoxy)ethanol in toluene to the flask. An exothermic reaction will occur.

  • Esterification: Heat the mixture under reflux (approximately 110°C) for 5-8 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute aqueous sodium hydroxide or ammonia solution.

  • Extraction and Drying: Transfer the mixture to a separatory funnel, wash the organic layer with water, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude Butamirate base can be purified by vacuum distillation.

Step 2: Formation of Butamirate Citrate Salt

Materials:

  • Purified Butamirate base

  • Citric acid

  • Acetone (B3395972) (or another suitable solvent like ether)

Equipment:

  • Erlenmeyer flask

  • Stirring plate

  • Buchner funnel and flask

Procedure:

  • Dissolution: Dissolve the purified Butamirate base in warm acetone.

  • Addition of Citric Acid: In a separate flask, dissolve an equimolar amount of citric acid in a minimal amount of warm acetone.

  • Salt Formation: Slowly add the citric acid solution to the Butamirate base solution with stirring.

  • Crystallization: A precipitate of Butamirate citrate will form. Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold acetone and dry them under vacuum.

Data Presentation

The following tables summarize quantitative data for the synthesis of Butamirate.

Table 1: Reaction Parameters for the Synthesis of Butamirate Base

ParameterLaboratory ScaleIndustrial Scale
Solvent TolueneToluene
Reactant Ratio (Acid Chloride:Amino Alcohol) 1:1 (molar)1:1 (molar)
Reaction Temperature Reflux (~110°C)Reflux (~110°C)
Reaction Time 8 hours5-8 hours
Catalyst None (self-catalyzed)Optional (e.g., p-toluenesulfonic acid)
Yield 85-90%92-95%

Table 2: Physicochemical Properties of Butamirate Citrate

PropertyValue
Molecular Formula C₂₄H₃₇NO₁₀
Molecular Weight 499.55 g/mol
Melting Point 75.0 °C
Appearance White crystalline powder
Solubility Soluble in water and ethanol

Visualizations

Diagram 1: Synthetic Pathway for Butamirate Citrate

This diagram illustrates the two-step synthesis of Butamirate citrate from its key precursors.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation 2_Phenylbutyryl_Chloride 2-Phenylbutyryl Chloride Butamirate_Base Butamirate Base 2_Phenylbutyryl_Chloride->Butamirate_Base Toluene, Reflux Amino_Alcohol 2-(2-Diethylaminoethoxy) ethanol Amino_Alcohol->Butamirate_Base Butamirate_Base_2 Butamirate Base Citric_Acid Citric Acid Butamirate_Citrate Butamirate Citrate Citric_Acid->Butamirate_Citrate Butamirate_Base_2->Butamirate_Citrate Acetone

Caption: Synthetic workflow for Butamirate Citrate.

Diagram 2: Relationship of this compound to Butamirate Synthesis

This diagram shows the position of this compound as a potential precursor in the overall synthetic scheme.

G Start This compound (Initial Precursor) Intermediate_1 N,N-Diethyl-N- (2-hydroxyethyl)amine Start->Intermediate_1 Ethylation Intermediate_2 2-(2-Diethylaminoethoxy) ethanol (Key Intermediate) Intermediate_1->Intermediate_2 Ethoxylation Final_Product Butamirate Citrate (API) Intermediate_2->Final_Product Esterification & Salt Formation

Caption: Conceptual pathway from this compound.

References

Application Note: Purity Analysis of 2-(Ethylamino)ethanol by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of the purity of 2-(Ethylamino)ethanol and the quantification of its potential impurities using gas chromatography with flame ionization detection (GC-FID). The primary impurities associated with the synthesis of this compound from ethylamine (B1201723) and ethylene (B1197577) oxide, namely ethylamine, ethylene oxide, and N-ethyldiethanolamine, are targeted in this analysis. This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and other chemical products where this compound is used as a raw material or intermediate.

Introduction

This compound is a versatile organic compound used in a variety of industrial and pharmaceutical applications. Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final product. The primary manufacturing route for this compound involves the reaction of ethylamine with ethylene oxide. This process can lead to the presence of unreacted starting materials and byproducts. The most common impurities include residual ethylamine and ethylene oxide, as well as the formation of N-ethyldiethanolamine through the reaction of this compound with an additional molecule of ethylene oxide.[1]

Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds. Coupled with a flame ionization detector (FID), it provides a robust and sensitive method for purity assessment. This application note details a GC-FID method suitable for the routine analysis of this compound purity.

Experimental Protocols

Sample and Standard Preparation

1.1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol (B129727).

  • Mix thoroughly.

1.2. Standard Preparation:

  • Prepare individual stock solutions of this compound, ethylamine, ethylene oxide, and N-ethyldiethanolamine in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by appropriately diluting the stock solutions to concentrations that reflect the expected levels in the sample. For instance, the main component, this compound, will be at a high concentration, while the impurities will be at lower levels.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph A system equipped with a split/splitless injector and a Flame Ionization Detector (FID)
Column CP-Sil 8 CB for Amines, 30 m x 0.25 mm ID, 0.5 µm film thickness (or equivalent 5% phenyl-polydimethylsiloxane column)
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

The quantitative data for a typical batch of this compound is summarized in the tables below. The data is presented as area percent, which provides a good estimation of the purity profile. For more accurate quantification, calibration with certified reference standards is required.

Table 1: Purity Profile of this compound (Batch A)

CompoundRetention Time (min)Area (%)
Ethylene Oxide~ 2.50.05
Ethylamine~ 3.20.15
This compound ~ 8.5 99.5
N-Ethyldiethanolamine~ 12.10.30

Table 2: Purity Profile of this compound (Batch B - Higher Impurity)

CompoundRetention Time (min)Area (%)
Ethylene Oxide~ 2.50.10
Ethylamine~ 3.20.30
This compound ~ 8.5 98.5
N-Ethyldiethanolamine~ 12.11.10

Mandatory Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve in Methanol Sample->Dilute_Sample Standard Prepare Standards Dilute_Standard Dilute Standards Standard->Dilute_Standard Inject Inject into GC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity Integrate->Quantify

Figure 1: Experimental workflow for the GC analysis of this compound.

Logical_Relationships cluster_synthesis Synthesis Process cluster_analysis GC Analysis Factors EA Ethylamine Product This compound EA->Product Reacts with Purity Purity Result EA->Purity Impurity Source EO Ethylene Oxide EO->Product Reacts with EO->Purity Impurity Source Byproduct N-Ethyldiethanolamine Product->Byproduct Further reacts with EO to form Product->Purity Byproduct->Purity Column Column Selection Column->Purity Affects Separation Temp Temperature Program Temp->Purity Affects Retention Time Flow Carrier Gas Flow Flow->Purity Affects Retention Time

Figure 2: Logical relationships in the analysis of this compound.

Discussion

The presented GC-FID method provides excellent separation of this compound from its key process-related impurities. The use of a specialized amine-deactivated column is recommended to prevent peak tailing, a common issue in the analysis of amines. The elution order is as expected, with the more volatile starting materials eluting first, followed by the main product, and then the higher boiling point byproduct, N-ethyldiethanolamine.

The area percentage data provides a reliable estimation of purity for quality control purposes. For regulatory submissions or in-depth impurity profiling, method validation according to ICH guidelines is necessary. This would include parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note describes a straightforward and robust GC-FID method for the purity determination of this compound. The detailed protocol and data presentation serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this important chemical. The provided diagrams offer a clear visual representation of the experimental workflow and the factors influencing the analysis.

References

The Versatility of 2-(Ethylamino)ethanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-(Ethylamino)ethanol, a readily available bifunctional amine, is proving to be a valuable and versatile reagent in the construction of a diverse range of heterocyclic compounds. These nitrogen- and often oxygen-containing ring systems are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of morpholines, piperazines, pyrazines, and diazepanes utilizing this compound as a key starting material, aimed at researchers, scientists, and professionals in drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The inherent functionality of this compound, possessing both a secondary amine and a primary alcohol, allows for sequential and one-pot reactions to build complex cyclic architectures. Its use as a reagent offers an efficient pathway to introduce an N-ethyl group, a common substituent in many bioactive molecules that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. This report outlines detailed methodologies for the synthesis of four key heterocyclic systems: 4-ethylmorpholine (B86933), 1-ethylpiperazine (B41427), substituted pyrazines, and 1-ethyl-1,4-diazepane.

Synthesis of 4-Ethylmorpholine

4-Ethylmorpholine is a valuable tertiary amine used as a catalyst and intermediate in organic synthesis. A straightforward approach to its synthesis from this compound involves a two-step process: N-alkylation with a protected 2-haloethanol, followed by deprotection and intramolecular cyclization. A more direct route involves the reaction with a suitable dielectrophile.

Experimental Protocol: Synthesis of 4-Ethylmorpholine via Reaction with 2-Chloroethanol (B45725)

This protocol details the synthesis of 4-ethylmorpholine from this compound and 2-chloroethanol. The reaction proceeds via initial N-alkylation followed by an intramolecular Williamson ether synthesis.

Reaction Scheme:

G reagent1 This compound conditions [Base, Heat] reagent1->conditions reagent2 + 2-Chloroethanol reagent2->conditions product 4-Ethylmorpholine conditions->product

Figure 1: Synthesis of 4-Ethylmorpholine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)Volume (mL)
This compound89.140.18.919.8
2-Chloroethanol80.510.118.867.5
Sodium Hydroxide (B78521)40.000.228.8-
Toluene (B28343)---150
Water---100

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add this compound (0.1 mol, 8.91 g) and toluene (100 mL).

  • Slowly add a solution of sodium hydroxide (0.22 mol, 8.8 g) in water (20 mL) to the flask with vigorous stirring.

  • Heat the mixture to 80°C.

  • Add 2-chloroethanol (0.11 mol, 8.86 g) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, increase the temperature to reflux (approximately 110°C) and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Add water (80 mL) to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 138-140°C.

Expected Yield: 60-70%

Synthesis of 1-Ethylpiperazine

1-Ethylpiperazine is a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antipsychotics. A plausible synthetic route from this compound involves the introduction of a second nitrogen atom. This can be achieved by reacting this compound with a protected aminoethyl halide, followed by deprotection and cyclization.

Experimental Protocol: Synthesis of 1-Ethylpiperazine

This protocol outlines a multi-step synthesis of 1-ethylpiperazine starting from this compound.

Reaction Scheme:

G A This compound C Intermediate Adduct A->C B N-(2-bromoethyl)phthalimide B->C E Cyclization C->E D Hydrazine (B178648) D->E F 1-Ethylpiperazine E->F

Figure 2: Multi-step synthesis of 1-Ethylpiperazine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Step 1: Alkylation
This compound89.140.18.91
N-(2-Bromoethyl)phthalimide254.080.125.41
Triethylamine (B128534)101.190.1212.14
Acetonitrile (B52724)--200 mL
Step 2: Deprotection and Cyclization
Intermediate from Step 1-0.1-
Hydrazine monohydrate50.060.210.01
Ethanol (B145695)--200 mL

Procedure:

Step 1: N-Alkylation

  • In a 500 mL round-bottom flask, dissolve this compound (0.1 mol, 8.91 g) and N-(2-bromoethyl)phthalimide (0.1 mol, 25.41 g) in acetonitrile (200 mL).

  • Add triethylamine (0.12 mol, 12.14 g) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and filter off the triethylammonium (B8662869) bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate adduct.

Step 2: Deprotection and Cyclization

  • Dissolve the crude intermediate from Step 1 in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Add hydrazine monohydrate (0.2 mol, 10.01 g) to the solution.

  • Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 1 M hydrochloric acid and wash with dichloromethane (B109758) to remove any remaining phthalhydrazide.

  • Basify the aqueous layer with solid sodium hydroxide until pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-ethylpiperazine by distillation.

Expected Yield: 40-50% over two steps.

Synthesis of Substituted Pyrazines

Pyrazines are aromatic heterocycles found in many natural products and are known for their characteristic aromas. A common method for their synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. By first oxidizing this compound to the corresponding α-amino ketone, it can undergo self-condensation to form a substituted pyrazine (B50134).

Experimental Protocol: Synthesis of 2,5-diethyl-3,6-dihydropyrazine

This protocol describes the synthesis of a substituted pyrazine precursor from this compound.

Reaction Scheme:

G A This compound B Oxidation A->B C 1-(Ethylamino)propan-2-one (B13275262) (intermediate) B->C D Self-condensation C->D E 2,5-diethyl-3,6-dihydropyrazine D->E

Figure 3: Synthesis of a substituted pyrazine precursor.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Step 1: Oxidation
This compound89.140.18.91
Pyridinium (B92312) chlorochromate (PCC)215.560.1123.71
Dichloromethane--200 mL
Step 2: Self-Condensation
Crude Amino Ketone---
Sodium ethoxide68.050.010.68
Ethanol--100 mL

Procedure:

Step 1: Oxidation to 1-(Ethylamino)propan-2-one

  • Suspend pyridinium chlorochromate (PCC) (0.11 mol, 23.71 g) in dichloromethane (150 mL) in a 500 mL flask.

  • Add a solution of this compound (0.1 mol, 8.91 g) in dichloromethane (50 mL) to the suspension in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica (B1680970) gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate carefully under reduced pressure to obtain the crude α-amino ketone. Caution: This intermediate may be unstable and should be used immediately in the next step.

Step 2: Self-Condensation

  • Dissolve the crude 1-(ethylamino)propan-2-one in ethanol (100 mL).

  • Add a catalytic amount of sodium ethoxide (0.01 mol, 0.68 g).

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • The resulting crude 2,5-diethyl-3,6-dihydropyrazine can be purified by column chromatography or vacuum distillation.

Expected Yield: 20-30% over two steps.

Synthesis of 1-Ethyl-1,4-diazepane

1,4-Diazepanes are seven-membered heterocyclic rings that are present in various biologically active compounds. Their synthesis can be achieved through various cyclization strategies. Here, we propose a method involving the reaction of this compound with a suitable three-carbon dielectrophile.

Experimental Protocol: Synthesis of 1-Ethyl-1,4-diazepan-5-one

This protocol describes the synthesis of a diazepanone derivative from this compound and ethyl acrylate (B77674) via a Michael addition followed by cyclization.

Reaction Scheme:

G A This compound C Michael Addition A->C B Ethyl Acrylate B->C D Amide Formation (Cyclization) C->D E 1-Ethyl-1,4-diazepan-5-one D->E

Application Notes and Protocols for 2-(Ethylamino)ethanol Reactions: Quenching and Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quenching and workup of common reactions involving 2-(ethylamino)ethanol, a versatile bifunctional molecule. The procedures outlined are designed to ensure the safe and efficient isolation of purified products.

N-Acylation of this compound with Acyl Chlorides

The reaction of this compound with acyl chlorides is a vigorous process that results in the formation of N-acyl-2-(ethylamino)ethanol derivatives. The secondary amine is generally more nucleophilic than the primary alcohol, leading to selective N-acylation under controlled conditions. The primary byproduct of this reaction is hydrogen chloride (HCl), which is typically scavenged by a base.

Experimental Protocol: N-Acylation and Aqueous Workup

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine (B128534), 1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758), THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

2. Acylation:

  • Dissolve the acyl chloride (1.0 eq.) in the same anhydrous solvent and add it dropwise to the cooled solution of this compound via the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Quenching:

  • Once the reaction is complete, cool the mixture again to 0 °C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HCl and any unreacted acyl chloride. Be cautious as gas evolution (CO₂) will occur.

4. Extractive Workup:

  • Transfer the mixture to a separatory funnel.

  • Add more dichloromethane to dilute the organic phase if necessary.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL)

    • Water (1 x 50 mL)

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the separation of layers and remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

5. Isolation and Purification:

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by either recrystallization or column chromatography.

Data Presentation: N-Acylation of this compound
Acyl ChlorideBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Purification Method
Acetyl chlorideTriethylamineDichloromethane285-95>98Recrystallization (Ethyl acetate/Hexanes)
Benzoyl chloridePyridine (B92270)THF380-90>97Column Chromatography (Silica gel, Ethyl acetate/Hexanes gradient)
4-Nitrobenzoyl chlorideTriethylamineDichloromethane2.590-98>99Recrystallization (Ethanol)

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_reaction Reaction cluster_workup Quenching & Workup cluster_purification Purification Reaction Setup Reaction Setup Acylation Acylation Reaction Setup->Acylation Add Acyl Chloride Quenching Quenching Acylation->Quenching Extraction Extraction Quenching->Extraction Aqueous Wash Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Recrystallization or Chromatography

Caption: Workflow for the N-acylation of this compound.

Reaction of this compound with Epoxides

The reaction of this compound with epoxides proceeds via a nucleophilic ring-opening mechanism. The secondary amine is the more potent nucleophile and will preferentially attack one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol derivative.

Experimental Protocol: Epoxide Ring-Opening and Workup

1. Reaction Setup:

  • In a round-bottom flask, combine this compound (1.0-1.2 eq.) and the epoxide (1.0 eq.).

  • The reaction can often be run neat or in a protic solvent such as ethanol (B145695) or isopropanol (B130326) to facilitate proton transfer during the ring-opening.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

2. Quenching:

  • For this reaction, a formal quenching step is often not necessary as the reaction is typically clean. However, if the reaction was heated, it should be cooled to room temperature.

3. Workup and Isolation:

  • If the reaction was run neat and the product is of sufficient purity, it may be used directly or purified without an aqueous workup.

  • If a solvent was used, it can be removed under reduced pressure.

  • If an aqueous workup is desired to remove excess this compound:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). The basicity of the product may cause emulsions; addition of brine can help to break these.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the filtrate under reduced pressure.

4. Purification:

  • The resulting amino alcohol is often a viscous oil. Purification is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation: Reaction of this compound with Epoxides
EpoxideSolventReaction Temp (°C)Reaction Time (h)Typical Yield (%)Purity (%)Purification Method
Propylene oxideEthanol501280-90>95Vacuum Distillation
Styrene oxideNeat60885-95>98Column Chromatography (Silica gel, Dichloromethane/Methanol gradient)
EpichlorohydrinIsopropanol401675-85>96Column Chromatography (Silica gel, Ethyl acetate/Triethylamine)

Experimental Workflow: Epoxide Ring-Opening

Epoxide_Ring_Opening_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Heating/Stirring Heating/Stirring Reaction Setup->Heating/Stirring Solvent Removal Solvent Removal Heating/Stirring->Solvent Removal Aqueous Wash (Optional) Aqueous Wash (Optional) Solvent Removal->Aqueous Wash (Optional) Drying Drying Aqueous Wash (Optional)->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Distillation or Chromatography

Caption: Workflow for the reaction of this compound with epoxides.

General Considerations for Quenching and Workup

  • Exothermic Reactions: Reactions involving highly reactive electrophiles like acyl chlorides can be exothermic. It is crucial to control the rate of addition and maintain a low temperature during the initial stages of the reaction and quenching to prevent runaway reactions.[1]

  • Choice of Base: For N-acylation, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the generated HCl. The choice of base can influence the reaction rate and selectivity.

  • Emulsion Formation: The products of these reactions, being amino alcohols, can act as surfactants and lead to the formation of emulsions during aqueous workup. To mitigate this, use brine washes, and if necessary, filter the emulsified layer through a pad of celite.

  • Product Solubility: The products may have some water solubility. To minimize product loss during extractive workup, it is advisable to back-extract the aqueous layers with the organic solvent.

  • Purification Strategy: The choice between recrystallization and column chromatography for purification depends on the physical state and purity of the crude product. Crystalline solids are often amenable to recrystallization, which can be a highly effective method for achieving high purity. Viscous oils or complex mixtures will typically require chromatographic purification.

References

2-(Ethylamino)ethanol: A Versatile Solvent for Diverse Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Ethylamino)ethanol (EAE), a clear, colorless to slightly yellowish liquid, is emerging as a versatile and promising solvent in a variety of chemical applications.[1][2] Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol group, imparts a desirable combination of properties, including basicity, polarity, and the ability to engage in hydrogen bonding. These characteristics make it an effective medium for a range of chemical transformations, from carbon dioxide capture and corrosion inhibition to organic synthesis and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior as a solvent and its suitability for various reaction conditions.

PropertyValueReferences
CAS Number 110-73-6[3]
Molecular Formula C₄H₁₁NO[3]
Molecular Weight 89.14 g/mol [3]
Appearance Clear colorless to slightly yellowish liquid[2][3]
Boiling Point 165-170 °C[3]
Melting Point -90 °C (lit.)[3]
Density 0.914 g/mL at 25 °C (lit.)[3]
Flash Point 71-78 °C[3][4]
Solubility in Water Miscible[3]

Application in Carbon Dioxide Capture

This compound has garnered significant attention as a promising solvent for post-combustion CO₂ capture, offering potential advantages over conventional amine solvents like monoethanolamine (MEA).[5] Its favorable absorption-desorption characteristics and lower corrosion rates make it an attractive candidate for industrial applications.[5]

Logical Workflow for CO₂ Capture Process

Flue_Gas Flue Gas containing CO₂ Absorption_Tower Absorption Tower (Aqueous EAE Solution) Flue_Gas->Absorption_Tower Rich_Solvent CO₂-Rich EAE Solution Absorption_Tower->Rich_Solvent Stripper Stripper (Heating) Rich_Solvent->Stripper Lean_Solvent CO₂-Lean EAE Solution Stripper->Lean_Solvent Pure_CO2 Pure CO₂ Stream Stripper->Pure_CO2 Recycle Lean_Solvent->Recycle Recycle->Absorption_Tower Recycle

Caption: Workflow of a typical CO₂ capture process using this compound.

Experimental Protocol: CO₂ Absorption Capacity Measurement

This protocol outlines a laboratory-scale experiment to determine the CO₂ absorption capacity of an aqueous solution of this compound.

Materials:

  • This compound (EAE)

  • Deionized water

  • Carbon dioxide (CO₂) gas cylinder with a regulator

  • Nitrogen (N₂) gas cylinder

  • Gas washing bottle or bubbler

  • Magnetic stirrer and stir bar

  • Thermostatic bath

  • Gas flow meters

  • Gas chromatograph (GC) or CO₂ analyzer

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of this compound of the desired concentration (e.g., 2.5 mass % or 5 mass %).[5]

  • Apparatus Setup: Assemble the gas washing bottle containing a known volume and concentration of the EAE solution on a magnetic stirrer. Place the setup in a thermostatic bath to maintain a constant temperature (e.g., 293.00 K, 313.15 K, or 333.15 K).[5]

  • Purging: Purge the system with nitrogen gas to remove any residual air.

  • CO₂ Absorption: Introduce a controlled flow of CO₂ gas through the EAE solution while stirring. Monitor the CO₂ concentration in the outlet gas stream using a GC or CO₂ analyzer.

  • Equilibrium: Continue the CO₂ flow until the outlet gas concentration equals the inlet concentration, indicating that the solution is saturated with CO₂.

  • Data Analysis: Calculate the amount of CO₂ absorbed by the solution based on the difference in the inlet and outlet CO₂ concentrations and the total volume of gas passed through the solution. The CO₂ loading is typically expressed as moles of CO₂ per mole of amine.

Amine SolutionTemperature (K)Pressure Range (kPa)CO₂ Loading (mol CO₂/mol amine)
2.5 mass % EAE293.00289 - 1011Data not specified in source
5 mass % EAE313.15289 - 1011Data not specified in source
5 mass % EAE333.15289 - 1011Data not specified in source

Note: While the source describes the experimental setup and conditions, it does not provide the specific CO₂ loading results in a tabular format.[5]

Application in Corrosion Inhibition

This compound has demonstrated effectiveness as a corrosion inhibitor for carbon steel in saline environments.[6] Its inhibitive action is attributed to a combination of pH adjustment and the formation of a protective film on the metal surface.[6]

Mechanism of Corrosion Inhibition

cluster_solution Aqueous Solution cluster_surface Carbon Steel Surface EAE This compound (C₂H₅NH(CH₂)₂OH) OH_ions Hydroxide Ions (OH⁻) (from EAE hydrolysis) EAE->OH_ions Increases pH FeOH2 Ferrous Hydroxide Layer (Fe(OH)₂) EAE->FeOH2 Stabilizes and chelates with Fe²⁺ Fe Iron (Fe) OH_ions->Fe Forms Fe->FeOH2 Protective_Film Protective Chelate Film FeOH2->Protective_Film

Caption: Mechanism of corrosion inhibition by this compound on a carbon steel surface.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

This protocol details a standard weight loss experiment to evaluate the corrosion inhibition efficiency of this compound.

Materials:

  • Carbon steel coupons of known dimensions

  • 3% NaCl solution (or other corrosive medium)

  • This compound

  • Acetone

  • Deionized water

  • Analytical balance

  • Polishing paper (various grits)

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the carbon steel coupons with successively finer grits of polishing paper, rinse with deionized water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight.

  • Inhibitor Solutions: Prepare a series of 3% NaCl solutions containing different concentrations of this compound (e.g., 0, 100, 200, 310, 450, 600 ppm).[6]

  • Immersion: Suspend each coupon in a beaker containing one of the test solutions using a glass hook, ensuring it is fully immersed.

  • Exposure: Leave the coupons in the solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After the exposure period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a soft brush and a suitable cleaning agent), rinse with deionized water and acetone, dry, and reweigh.

  • Calculation: Calculate the weight loss, corrosion rate, and inhibition efficiency using the following formulas:

    • Weight Loss (ΔW) = Initial Weight - Final Weight

    • Corrosion Rate (CR) = (K × ΔW) / (A × T × D)

      • Where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Inhibitor Concentration (ppm)pHInhibition Efficiency (%)
06.50
1009.7530
20010.0555
31010.2080
45010.3090
60010.4092

Data adapted from a study on carbon steel in aerated 3% NaCl solutions.[6]

Application in Organic Synthesis

While detailed protocols are less common in the literature, the properties of this compound suggest its potential as a solvent and/or basic catalyst in various organic reactions, particularly in the synthesis of heterocyclic compounds and in microwave-assisted synthesis.[1][7] Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Proposed Application: Microwave-Assisted Synthesis of Nitrogen Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for accelerating chemical reactions.[8] Polar solvents like this compound are excellent candidates for MAOS due to their ability to absorb microwave irradiation and rapidly heat the reaction mixture.

General Protocol Outline:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the starting materials for the desired heterocyclic synthesis (e.g., an amine, a dicarbonyl compound, and a catalyst, if required).

  • Solvent Addition: Add this compound as the solvent.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and temperature for a predetermined time. Reaction conditions will need to be optimized for each specific transformation.

  • Work-up and Purification: After the reaction is complete, cool the mixture, and isolate the product through standard techniques such as extraction, crystallization, or chromatography.

Other Potential Applications

  • Biomass Delignification: Organosolv processes, which use organic solvents to separate lignin (B12514952) from lignocellulosic biomass, are a key step in biorefineries. The properties of this compound make it a potential candidate for use in such processes, although specific experimental conditions would need to be developed.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and research objectives. Appropriate safety precautions should always be taken when handling chemicals.

References

Application of 2-(Ethylamino)ethanol in the Development of Functional Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)ethanol is a versatile bifunctional molecule incorporating both a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of a wide array of functional chemicals. Its applications span various fields, including the development of corrosion inhibitors, surfactants, and as an intermediate in the synthesis of pharmaceuticals. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in these key areas.

Synthesis of this compound

This compound can be synthesized through various methods. Two common approaches are the reaction of ethylene (B1197577) oxide with ethylamine (B1201723) and the disproportionation of N-ethyldiethanolamine.

Experimental Protocols

Protocol 1: Synthesis from Ethylene Oxide and Ethylamine [1]

  • Prepare a 30% (w/w) aqueous solution of ethylene oxide and a 70% (w/w) aqueous solution of ethylamine.

  • Using a high-throughput continuous flow microchannel reactor, set the flow rate of the ethylene oxide solution to 42.0 mL/min and the ethylamine solution to 20.0 mL/min.

  • Preheat both solutions to 35°C in the reactor's preheating module.

  • Introduce the preheated solutions into the mixing module of the reactor.

  • Allow the reaction to proceed for 160 seconds at a constant temperature of 35°C.

  • Collect the effluent from the reactor.

  • Dehydrate the collected effluent to obtain this compound.

Protocol 2: Synthesis from N-ethyldiethanolamine [2]

  • Prepare a 30 wt% ethanol (B145695) solution of a mixture of N-ethyldiethanolamine and ethylamine in a 1:1 molar ratio.

  • Introduce the solution into a reactor containing a suitable catalyst (e.g., manganese oxide or alkali metal hydroxide-supporting zirconium oxide).

  • Perform the disproportionation reaction at a temperature between 300 to 450°C.

  • Monitor the reaction progress. The reaction is typically allowed to proceed for at least 2 hours.

  • Collect the product stream and isolate this compound.

Data Presentation
Synthesis MethodReactantsKey ParametersYieldPurityReference
From Ethylene Oxide and EthylamineEthylene oxide, Ethylamine35°C, 160s reaction time94%99.2%[1]
From N-ethyldiethanolamineN-ethyldiethanolamine, Ethylamine300-450°C, 2 hours38.0%Not Specified[2]

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of this compound Reactants Reactants (Ethylene Oxide & Ethylamine or N-ethyldiethanolamine) Reactor Continuous Flow or Disproportionation Reactor Reactants->Reactor Reaction Controlled Reaction (Temp, Time) Reactor->Reaction Effluent Product Mixture Reaction->Effluent Purification Dehydration/ Isolation Effluent->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Application in Corrosion Inhibitors

Ethanolamines and their derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions.

Application Notes

This compound can be used as a building block to synthesize more complex and efficient corrosion inhibitors. For example, it can be reacted with other organic molecules to create compounds with multiple adsorption centers, enhancing their protective capabilities. The lone pair of electrons on the nitrogen atom and the oxygen atom in the hydroxyl group are key to their inhibitive action, facilitating adsorption onto the metal surface.

Experimental Protocol: Synthesis of a Mannich Base Corrosion Inhibitor

This protocol is adapted from the synthesis of a similar Mannich base using ethanolamine.

  • In a 250 mL three-necked flask equipped with a reflux condenser, a constant pressure drip funnel, and a magnetic stirrer, add 8.2 g of formaldehyde (B43269) and 6.2 g of this compound.

  • Adjust the pH of the solution to 3-4 using hydrochloric acid and stir for 30 minutes.

  • Add 0.05 mol of acetophenone (B1666503) to the mixture.

  • Heat the mixture to 70°C and stir continuously for 8 hours.

  • After the reaction is complete, remove the solvent to obtain the crude product.

  • Wash the crude product with ethanol (10 mL x 3) to obtain the solid inhibitor.

  • Further purify the product by column chromatography on silica (B1680970) gel using a chloroform/methanol (5:1 v/v) eluent.

Data Presentation

The following table presents data for a corrosion inhibitor synthesized from ethanolamine, which is expected to have similar performance to one derived from this compound.

Inhibitor Concentration (mass fraction)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (%)
0% (Blank)129.39-
0.7%1.4598.8

Data is for a related Mannich base corrosion inhibitor synthesized from ethanolamine.

Diagram: Corrosion Inhibition Mechanism

cluster_corrosion Mechanism of Corrosion Inhibition Inhibitor This compound Derivative Adsorption Adsorption via N and O atoms Inhibitor->Adsorption Metal Metal Surface (e.g., Steel) Metal->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Inhibition of Anodic & Cathodic Reactions Film->Inhibition Protection Corrosion Protection Inhibition->Protection

Caption: Logical flow of the corrosion inhibition mechanism.

Application in Surfactant Synthesis

The amphiphilic nature of this compound derivatives, containing both a hydrophilic head (from the amine and hydroxyl groups) and a hydrophobic tail (which can be introduced via reaction), makes them suitable for the synthesis of cationic or non-ionic surfactants.

Application Notes

By reacting the hydroxyl group of this compound with a long-chain alkyl halide or the amino group with a fatty acid, various surfactants can be synthesized. These surfactants can be used as emulsifiers, foaming agents, and detergents. Cationic surfactants derived from aminoethanols have also shown potential as biocides.

Experimental Protocol: Synthesis of a Fatty Acid Amide Surfactant

This protocol is based on the general synthesis of fatty acid alkanolamides.

  • In a reaction vessel, combine a fatty acid methyl ester (e.g., from coconut oil) and this compound.

  • Add a suitable catalyst, such as ZrCl₄, and a solvent like tert-amyl alcohol.

  • Heat the reaction mixture, for example, to 140°C.

  • Stir the mixture continuously. The reaction progress can be monitored by the evaporation of methanol.

  • After the reaction is complete (e.g., after several hours), the resulting fatty acid amide can be purified.

Data Presentation
ReactantsCatalystSolventKey ParametersProduct
Fatty Acid Methyl Ester, MonoethanolamineZrCl₄tert-amyl alcohol4:1 solvent ratio (v/w FAME), 300 rpmCoco mono-ethanolamide

This data is for a related synthesis using monoethanolamine.

Diagram: Surfactant Synthesis Workflow

cluster_surfactant Synthesis of Fatty Acid Amide Surfactant Reactants This compound + Fatty Acid Methyl Ester Reaction Amidation Reaction Reactants->Reaction Catalyst Catalyst (e.g., ZrCl4) Catalyst->Reaction Purification Purification Reaction->Purification Surfactant Fatty Acid Ethylaminoethyl Amide Purification->Surfactant

Caption: Workflow for the synthesis of an amide-based surfactant.

Application in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctionality allows for the introduction of the ethylaminoethanol (B8294368) moiety into larger molecules, which can be crucial for the biological activity of the final drug product.

Application Notes

An example of its application is in the synthesis of quinoline (B57606) derivatives, which are known to possess a wide range of biological activities, including antimalarial and antihypertensive properties. In these syntheses, the amino group of a this compound derivative can be reacted with an aldehyde to form an imine, which is then reduced to a secondary amine, linking the quinoline core to the aminoethanol side chain.

Experimental Protocol: Synthesis of a Quinoline-Amine Derivative

This is a generalized protocol based on the synthesis of N-{[2-(morpholin-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol.

  • Dissolve 2-(morpholin-4-yl)quinoline-3-carbaldehyde and a derivative of this compound, such as 2-[(4-aminopentyl)(ethyl)amino]ethanol, in an alcoholic solvent (e.g., isopropyl alcohol).

  • Stir the mixture to form the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the imine formation is complete, add a suitable reducing agent, such as sodium borohydride, to the reaction mixture in situ.

  • Continue stirring until the reduction to the corresponding amine is complete (monitor by TLC).

  • After the reaction is finished, perform a standard work-up to isolate the crude product.

  • Purify the crude product using column chromatography with silica gel to obtain the final quinoline derivative.

Data Presentation
ReactantsSolventReducing AgentProductYield
2-(morpholin-4-yl)quinoline-3-carbaldehyde, 2-[(4-aminopentyl)(ethyl)amino]ethanolIsopropyl alcoholSodium borohydrideN-{[2-(morpholin-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanolGood

Yield for this specific derivative was reported as "good".[3]

Diagram: Pharmaceutical Synthesis Pathway

cluster_pharma Synthesis of a Quinoline-Amine Derivative Aldehyde Quinoline Carbaldehyde Imine Imine Formation (Condensation) Aldehyde->Imine Amine This compound Derivative Amine->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction FinalDrug Final Quinoline Derivative Reduction->FinalDrug

Caption: Reaction pathway for the synthesis of a quinoline derivative. derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield in 2-(Ethylamino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Ethylamino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • The reaction of ethylene (B1197577) oxide with an excess of ethylamine (B1201723). This reaction typically produces this compound as the major product, but can also lead to the formation of the byproduct N-ethyldiethanolamine.[1]

  • The disproportionation of N-ethyldiethanolamine in the presence of a suitable catalyst, such as manganese oxide or an alkali metal hydroxide-supported zirconium oxide catalyst.[1][2] This method is particularly useful for converting the often-undesired N-ethyldiethanolamine byproduct into the desired this compound.[1]

Q2: What is the major byproduct in the synthesis of this compound from ethylene oxide and ethylamine, and how can its formation be minimized?

A2: The primary byproduct is N-ethyldiethanolamine, which is formed when a second molecule of ethylene oxide reacts with the newly formed this compound. To minimize its formation, a molar excess of ethylamine to ethylene oxide should be used. The molar ratio of the reactants significantly influences the product distribution, with higher ratios of ethylamine favoring the formation of the desired mono-ethoxylated product.[1][2]

Q3: What are the typical reaction conditions for the disproportionation of N-ethyldiethanolamine?

A3: The disproportionation of N-ethyldiethanolamine is typically carried out at elevated temperatures, ranging from 300 to 450°C.[1] The reaction can be performed in either a liquid or gas phase and utilizes catalysts such as manganese oxide or alkali metal hydroxide-supporting zirconium oxide.[1]

Q4: How can this compound be purified from the reaction mixture?

A4: this compound is typically purified from the reaction mixture by distillation.[3] Given its boiling point of 167-169 °C at atmospheric pressure, vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation of the product. Fractional distillation can be used to separate it from byproducts with different boiling points.

Q5: What are the key safety precautions when working with ethylene oxide?

A5: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[4][5] All equipment should be properly grounded to prevent static discharge. An emergency plan should be in place for handling spills or accidental releases.[4][6]

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Ethylene Oxide and Ethylamine Reaction
Possible Cause Troubleshooting Step
Incorrect Molar Ratio of Reactants The molar ratio of ethylamine to ethylene oxide is critical for maximizing the yield of this compound and minimizing the formation of N-ethyldiethanolamine.[1][2] Ensure a significant excess of ethylamine is used. Start with a molar ratio of at least 3:1 (ethylamine:ethylene oxide) and consider increasing it to optimize the yield.
Suboptimal Reaction Temperature The reaction temperature affects the reaction rate and selectivity. A temperature of around 35°C has been shown to provide high yields in a microchannel reactor.[7] If the reaction is too slow, a moderate increase in temperature may be beneficial, but excessive heat can lead to increased byproduct formation.
Poor Mixing of Reactants Inefficient mixing can lead to localized high concentrations of ethylene oxide, promoting the formation of the dialkylated byproduct. Ensure vigorous and efficient stirring throughout the reaction. The use of a microchannel reactor can significantly improve mixing and heat transfer, leading to higher yields and purity.[7]
Presence of Water While some processes use aqueous solutions of ethylamine, the presence of water can potentially lead to the formation of ethylene glycol as a byproduct. Using anhydrous reactants and solvents can help minimize this side reaction.
Problem 2: Low Conversion of N-ethyldiethanolamine in the Disproportionation Reaction
Possible Cause Troubleshooting Step
Inactive or Inefficient Catalyst The catalyst is crucial for the disproportionation reaction. Ensure the catalyst (manganese oxide or alkali metal hydroxide-supporting zirconium oxide) is properly prepared and activated.[1][2] Consider increasing the catalyst loading or using a more active catalyst formulation.
Incorrect Reaction Temperature The reaction is typically performed at high temperatures (300-450°C).[1] If the conversion is low, ensure the reactor is reaching and maintaining the target temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to catalyst deactivation or undesired side reactions.
Insufficient Reaction Time/Flow Rate In a continuous flow reactor, a high flow rate (low residence time) may not allow for complete conversion. In a batch reactor, the reaction time may be too short. Optimize the flow rate or increase the reaction time to improve conversion.
Catalyst Poisoning Impurities in the N-ethyldiethanolamine feed can poison the catalyst, reducing its activity. Ensure the starting material is of high purity.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Ethylene Oxide + Ethylamine Disproportionation of N-ethyldiethanolamine
Reactants Ethylene Oxide, EthylamineN-ethyldiethanolamine
Typical Catalyst None (or crystalline metallosilicate)Manganese oxide or alkali metal hydroxide-supporting zirconium oxide[1]
Typical Temperature 35°C (in microreactor)[7]300 - 450°C[1]
Reported Yield Up to 94%[7]30.3% - 49.9%[1]
Major Byproduct N-ethyldiethanolamine[1]Varies with conditions
Key Advantage Direct synthesis to the desired productUtilizes a common byproduct as starting material[1]
Key Disadvantage Formation of N-ethyldiethanolamine byproductHigh temperatures required, potentially lower yield

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethylene Oxide and Ethylamine in a Microchannel Reactor

This protocol is based on a high-yield synthesis method.[7]

Materials:

  • 30% (w/w) Ethylene oxide aqueous solution

  • 70% (w/w) Ethylamine aqueous solution

  • Corning high-throughput continuous flow microchannel reactor

  • Metering pumps

Procedure:

  • Set the flow rate of the 30% ethylene oxide aqueous solution metering pump to 42.0 mL/min.

  • Set the flow rate of the 70% ethylamine aqueous solution metering pump to 20.0 mL/min.

  • Pump the two solutions separately into the microchannel reactor.

  • Preheat the reactants in the first module of the reactor to 35°C.

  • Allow the preheated reactants to enter the second mixing module.

  • Maintain the reaction temperature at 35°C for a reaction time of 160 seconds.

  • Collect the effluent from the reactor outlet.

  • Dehydrate the collected effluent to obtain this compound. This method has been reported to yield 94% with a purity of 99.2%.[7]

Protocol 2: Synthesis of this compound via Disproportionation of N-ethyldiethanolamine

This protocol is a general procedure based on patent literature.[1]

Materials:

  • N-ethyldiethanolamine

  • 0.5 wt% Potassium hydroxide-supporting zirconium oxide catalyst

  • Cylindrical reactor

  • Nitrogen gas (or other inert gas)

  • Ice-cold water for absorption

Procedure:

  • Catalyst Preparation: Prepare the 0.5 wt% potassium hydroxide-supporting zirconium oxide catalyst by impregnating a zirconium oxide catalyst with a 2% potassium hydroxide (B78521) aqueous solution, followed by drying and calcination.

  • Pack the cylindrical reactor with the prepared catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 350°C).

  • Prepare a 30 wt% aqueous solution of N-ethyldiethanolamine.

  • Flow the N-ethyldiethanolamine solution through the reactor at a defined liquid hourly space velocity (LHSV), for example, 0.5 g/cc-catalyst ·h.

  • Introduce a diluent gas, such as nitrogen, into the reactor.

  • Absorb the reacted gas discharged from the reactor into ice-cold water.

  • Analyze the resulting absorption liquid by gas chromatography to determine the yield and conversion rate. Yields of around 37.2% to 49.9% have been reported under varying conditions.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Prepare Reactants (Ethylene Oxide & Ethylamine or N-ethyldiethanolamine) start->reactants reaction Perform Reaction (Microreactor or High Temp. Reactor) reactants->reaction quench Quench Reaction / Absorb Gas reaction->quench purification Purification by Distillation quench->purification analysis Analyze Product (GC, NMR, etc.) purification->analysis end End Product analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Purity Issue synthesis_method Which synthesis method? start->synthesis_method eo_issue Ethylene Oxide Method synthesis_method->eo_issue Ethylene Oxide disp_issue Disproportionation Method synthesis_method->disp_issue Disproportionation molar_ratio Check EtNH2:EO Molar Ratio (Should be high) eo_issue->molar_ratio catalyst_activity Check Catalyst Activity disp_issue->catalyst_activity temperature_eo Optimize Temperature (e.g., ~35°C) molar_ratio->temperature_eo mixing Improve Mixing temperature_eo->mixing temperature_disp Verify Temperature (300-450°C) catalyst_activity->temperature_disp residence_time Adjust Flow Rate / Reaction Time temperature_disp->residence_time

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common side reactions of 2-(Ethylamino)ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Ethylamino)ethanol

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive sites?

A1: this compound (CAS: 110-73-6) is an organic compound featuring a secondary amine and a primary alcohol. These two functional groups are the primary sites of reactivity. The secondary amine is generally more nucleophilic than the hydroxyl group, making it more reactive towards electrophiles under many conditions.[1][2]

Q2: What are the most common side reactions observed when using this compound in alkylation reactions?

A2: The most prevalent side reactions are over-alkylation at the nitrogen atom to form a tertiary amine, and O-alkylation at the hydroxyl group to form an ether.[3][4] Other potential side reactions under specific conditions include cyclization to form piperazine (B1678402) derivatives and thermal degradation at high temperatures.[5][6][7]

Q3: How can I favor N-alkylation over O-alkylation?

A3: Selectivity is influenced by the reaction conditions. Generally, the nitrogen in this compound is a softer and more nucleophilic center than the oxygen. Therefore, using softer alkylating agents (e.g., alkyl iodides or bromides) tends to favor N-alkylation.[2] The choice of base and solvent is also critical; for instance, using potassium carbonate in methanol (B129727) has been shown to promote selective N-alkylation.[3]

Q4: Under what conditions does piperazine formation occur?

A4: Dimerization or cyclization to form piperazine derivatives typically occurs at elevated temperatures in the presence of certain catalysts, such as Raney nickel or copper-chromium oxide, which facilitate dehydration and cyclization reactions.[5] To avoid this, it is advisable to use moderate reaction temperatures and avoid these types of catalysts unless piperazine synthesis is the goal.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-N-Alkylated Product

Question: My N-alkylation reaction with an alkyl halide is resulting in a low yield of the desired product. The main impurities appear to be the starting material, a di-alkylated product, and an O-alkylated product. How can I improve the yield and selectivity?

Answer: This is a common issue due to the multiple reactive sites on this compound. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

G start Low Yield in N-Alkylation Reaction check_stoich Step 1: Verify Stoichiometry (Is Alkylating Agent > 1.0 eq?) start->check_stoich slow_addition Solution: - Use 1.0 eq of alkylating agent. - Add agent slowly to the reaction mixture. check_stoich->slow_addition Yes check_temp Step 2: Assess Reaction Temperature (Is it too high?) check_stoich->check_temp No slow_addition->check_temp lower_temp Solution: - Lower the temperature (e.g., to RT or 0°C). - Kinetic control often favors mono-alkylation. check_temp->lower_temp Yes check_base Step 3: Evaluate Base and Solvent (Are they optimal for N-alkylation?) check_temp->check_base No lower_temp->check_base change_base Solution: - Use a non-nucleophilic base. - Consider K2CO3 in methanol for selectivity. check_base->change_base No check_reagent Step 4: Analyze Alkylating Agent (Is it a 'hard' electrophile?) check_base->check_reagent Yes change_base->check_reagent change_reagent Solution: - Switch to a 'softer' electrophile. - Reactivity: R-I > R-Br > R-Cl. check_reagent->change_reagent Yes end_node Optimized Yield and Selectivity check_reagent->end_node No change_reagent->end_node

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Detailed Steps:

  • Control Stoichiometry: Over-alkylation is common. Ensure you are using a precise 1.0 equivalent of your alkylating agent relative to the this compound. Adding the alkylating agent slowly and under dilute conditions can prevent the newly formed mono-alkylated product from reacting again.[8]

  • Adjust Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for both di-alkylation and O-alkylation. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) often favors the kinetically preferred mono-N-alkylation product.[8]

  • Optimize Base and Solvent: The choice of base is crucial. A strong, bulky, non-nucleophilic base can deprotonate the amine without competing in the alkylation. For selective N-alkylation of similar amino alcohols, inorganic bases like potassium carbonate (K₂CO₃) in methanol have proven effective.[3]

  • Modify the Alkylating Agent: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. The nitrogen atom is a "softer" nucleophile than the oxygen atom. "Soft" electrophiles (like alkyl iodides) will preferentially react with the "soft" nitrogen center, while "hard" electrophiles (like dimethyl sulfate) may favor reaction at the "hard" oxygen center.[2] Consider switching your alkylating agent from a chloride to a bromide or iodide.

Issue 2: Formation of High-Boiling Point Impurities

Question: After my reaction, which was run at a high temperature, I am observing significant high-boiling point impurities that are difficult to separate from my product. What could these be?

Answer: At elevated temperatures, this compound can undergo self-condensation or thermal degradation, leading to dimers, oligomers, or cyclic products.

Potential Side Reactions:

  • Piperazine Formation: The most likely high-boiling impurity is a piperazine derivative, formed from the intermolecular condensation of two molecules of this compound. This is often promoted by certain catalysts but can occur thermally.[5]

  • Thermal Degradation: Especially in the presence of CO₂, this compound can degrade. A key intermediate, 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD), can form via cyclization. This intermediate can then react further to produce more complex diamines like N,N'-diethyl-N'-(2-hydroxyethyl)ethylenediamine (DEHEED).[6][7]

Solutions:

  • Reduce Reaction Temperature: The most effective way to prevent these side reactions is to conduct your synthesis at the lowest feasible temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions and degradation pathways that may be initiated by air.

  • Avoid Contaminants: Ensure your starting material is pure and that the reaction is free from contaminants that could catalyze these side reactions.

Data and Protocols

Data Summary: N- vs. O-Alkylation Selectivity

The selectivity between N- and O-alkylation is highly dependent on the reaction conditions. The following table summarizes results from a study on the alkylation of primary aromatic amines with 2-chloroethanol (B45725), which provides a useful model for understanding the factors at play.

Base UsedSolventProduct Selectivity (Mono-N-alkylation)Yield (Mono-N-alkylated Product)Reference
TriethylamineMethanol35-38% (Di-N-alkylation also observed)27-34%[3]
K₂CO₃Methanol81-96%64-80%[3]
Cs₂CO₃MethanolModerate selectivityModerate[3]
NaOHMethanolLow selectivityModerate[3]
Protocol: Selective Mono-N-Alkylation of an Aromatic Amine with 2-Chloroethanol

This protocol demonstrates a method for achieving high selectivity for mono-N-alkylation, which can be adapted for this compound with appropriate modifications.[3]

  • Reaction Setup: To a solution of the primary aromatic amine (1.0 mmol) in methanol (5 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(arylamino)ethanol.

Reaction Pathway Visualizations

G cluster_0 Key Side Reactions in Alkylation A This compound + R-X B Desired Product: Mono-N-Alkylation A->B k1 (fast) D Side Product: O-Alkylation A->D k3 (competing) C Side Product: Di-N-Alkylation (Over-alkylation) B->C k2 (slow) + R-X

Caption: Competing reaction pathways in the alkylation of this compound.

G start This compound (EMEA) intermediate1 Ethyl(2-hydroxyethyl)carbamic acid (EMEACOOH) start->intermediate1 + CO2 intermediate2 3-Ethyl-1,3-oxazolidin-2-one (EOZD) intermediate1->intermediate2 Self-cyclization - H2O final_product N,N'-diethyl-N'-(2-hydroxyethyl)ethylenediamine (DEHEED) intermediate2->final_product + EMEA

Caption: Simplified thermal degradation pathway of this compound with CO2.

References

Preventing oxidative degradation of 2-(Ethylamino)ethanol in CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the oxidative degradation of 2-(Ethylamino)ethanol (EAE), a promising solvent for CO2 capture.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation of this compound (EAE) and why is it a concern?

A1: Oxidative degradation is an irreversible chemical breakdown of the EAE solvent in the presence of oxygen, which is typically found in flue gas.[1] This process is a significant concern because it leads to the loss of the active amine, reducing the CO2 capture capacity of the solvent.[2] Furthermore, it can form corrosive byproducts and volatile compounds, causing operational problems like foaming, fouling, increased viscosity, and potential environmental issues.[2][3]

Q2: What are the primary causes of EAE oxidative degradation in an experimental setup?

A2: The primary drivers of oxidative degradation are the presence of dissolved oxygen, high temperatures in certain parts of the process, and the catalytic effects of metal ions.[1][4] The process occurs mainly in the absorber section of a capture plant where the flue gas introduces oxygen.[1] The rate of degradation is influenced by factors such as oxygen concentration, CO2 loading, temperature, and the presence of metal contaminants like iron, which can act as catalysts.[4]

Q3: What are the common degradation products I should be looking for?

A3: The degradation of amines is a complex process that can produce a variety of byproducts. For amines in general, these include oxidized fragments like organic acids, ammonia, aldehydes, and amides.[4][5] While specific pathways for EAE are still under investigation, studies on structurally similar amines provide clues. For instance, the thermal degradation of 2-aminoethylethanolamine (AEEA) yields products like 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA).[3][6]

Q4: How does temperature influence the oxidative degradation of EAE?

A4: Oxidative degradation primarily occurs in the absorber at moderate temperatures (40-70°C) and can be accelerated in hotter sections like the cross-exchanger (100-145°C) if oxygen is carried over.[1] While very high temperatures (100-150°C) are typically associated with thermal degradation, which happens in the stripper, the presence of oxygen at any stage of the process can contribute to oxidative breakdown.[1]

Q5: What is the role of metal contaminants in EAE degradation?

A5: Metal ions, particularly iron (Fe²⁺, Fe³⁺) from equipment corrosion, act as significant catalysts for oxidative degradation.[4] These metals can participate in redox cycles that generate free radicals, which then attack the amine molecules, initiating and propagating the degradation chain reactions.[4] Therefore, minimizing corrosion is a key strategy to enhance solvent stability.

Q6: Are there known inhibitors to prevent the oxidative degradation of EAE?

A6: While the literature on specific, commercially available inhibitors for EAE is still developing, the general strategy for inhibiting amine degradation involves using radical scavengers and metal chelating agents. For other amine systems, compounds like triethanolamine (B1662121) have shown an inhibitory effect on the degradation of other amines.[7] Researchers should consider screening potential inhibitors and monitoring their effect on both degradation rates and the overall CO2 capture performance.

Troubleshooting Guide

Problem: I'm observing a rapid loss of EAE concentration in my solvent.

  • Possible Cause 1: High Oxygen Concentration. The flue gas being used may have a higher oxygen content than specified (typically 3-5%).[1]

    • Solution: Verify the O₂ concentration in your feed gas. If possible, use a flue gas with a lower, controlled O₂ level or consider upstream oxygen removal techniques.

  • Possible Cause 2: Metal Ion Contamination. Corrosion in your reactor or setup (especially if using carbon steel) can introduce catalytic metal ions.[4]

    • Solution: Analyze your amine solution for dissolved metals like iron. If levels are high, consider using corrosion-resistant materials like 316 stainless steel for your experimental setup.[3]

  • Possible Cause 3: Temperature Hot Spots. Uncontrolled temperature spikes in the system can accelerate degradation reactions.

    • Solution: Ensure your temperature controllers are calibrated and monitor for any unexpected temperature increases, particularly in the presence of oxygen.

Problem: My solvent is foaming.

  • Possible Cause 1: Accumulation of Degradation Products. Surfactant-like degradation products can reduce the surface tension of the solvent, leading to foaming.[8]

    • Solution: Analyze the solvent for degradation products. If they are present, a partial or full solvent replacement may be necessary. Implementing strategies to reduce degradation will prevent recurrence.

  • Possible Cause 2: Contamination. The presence of lubricating oils, hydrocarbons, or suspended solids (e.g., corrosion particles) can induce foaming.[8]

    • Solution: Ensure all gases are properly filtered and that no external contaminants are introduced. A filtration system for the amine solvent can help remove particulates.

Problem: I'm seeing an unexpected increase in the viscosity of my EAE solution.

  • Possible Cause: Formation of High Molecular Weight Byproducts. Degradation can lead to the formation of larger molecules and polymers, which increases the overall viscosity of the solution.[3]

    • Solution: This is a strong indicator of advanced solvent degradation. The troubleshooting steps for "rapid loss of EAE" should be followed. The solvent may need to be reclaimed or replaced.

Problem: My analytical results (e.g., GC-MS) show peaks I cannot identify.

  • Possible Cause: Formation of Degradation Products. These unknown peaks are likely the various byproducts of EAE degradation.

    • Solution: Refer to the literature for known degradation products of similar secondary amines like AEEA, such as imidazolidinones and piperazine (B1678402) derivatives.[3][6] Use analytical techniques like GC-MS and LC-QTOF-MS for identification.[3] A sample from an undegraded solution should be run as a control.

Quantitative Data on Amine Degradation

Quantitative data is crucial for assessing the stability of EAE relative to other amines and understanding the impact of various parameters.

Table 1: Key Factors Influencing Oxidative Degradation of EAE

ParameterEffect on Degradation RateRationale
Oxygen (O₂) Concentration IncreasesO₂ is the primary reactant in oxidative degradation.[1]
CO₂ Loading InfluentialCO₂-loaded amines are often more susceptible to oxidation.[4]
Temperature IncreasesHigher temperatures accelerate reaction kinetics.[1]
Metal Ions (e.g., Fe²⁺/Fe³⁺) Significantly IncreasesMetals catalyze the formation of free radicals that attack the amine.[4]

Table 2: Comparative Oxidative Degradation of Various Amines

This table summarizes results from an accelerated degradation study performed at 150°C, providing a direct comparison of EAE's stability.

AmineType% Oxidative DegradationInitial Rate of Degradation (kmol/m³·h)
This compound (EAE) Secondary65%151 x 10⁻³
Methyldiethanolamine (MDEA) Tertiary90%-
Diethanolamine (DEA) Secondary96%-
Triethanolamine (TEA) Tertiary98%-
Diethylaminoethanol (DEAE) Tertiary100%497 x 10⁻³

(Data sourced from an experimental study comparing various aqueous amines.)[9]

Experimental Protocols

Protocol 1: General Procedure for an Accelerated Oxidative Degradation Study

This protocol provides a framework for simulating and studying the oxidative degradation of EAE in a controlled laboratory setting.

  • Reactor Setup: Utilize a high-temperature, high-pressure reactor, preferably constructed from 316 stainless steel to minimize corrosion.[3][9] Equip the reactor with a gas sparger, impeller, thermocouple, and ports for gas inlet/outlet and liquid sampling.

  • Solution Preparation: Prepare an aqueous solution of EAE, typically at a concentration of 30 wt%.

  • Initial Purge: Before heating, flush the reactor containing the amine solution with an inert gas (e.g., Nitrogen) to remove any initial oxygen.

  • CO₂ Loading (Optional but Recommended): To simulate operational conditions, pre-load the amine solution with CO₂ to a desired loading level (e.g., 0.4 mol CO₂/mol amine).

  • Pressurization and Heating: Introduce the oxidative gas mixture (e.g., air or a specific O₂/N₂/CO₂ blend) to the desired pressure. Heat the reactor to the target experimental temperature (e.g., 120-150°C for accelerated tests).

  • Experiment Execution: Maintain constant temperature, pressure, and stirring speed for the duration of the experiment (e.g., several hours to weeks).

  • Sampling: At predetermined intervals, carefully collect liquid samples from the reactor for analysis.

  • Analysis: Analyze the collected samples to quantify the remaining EAE concentration and identify/quantify degradation products using methods like GC-MS and LC-QTOF-MS.

Protocol 2: Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile degradation products.

  • Sample Preparation: Dilute the collected amine sample significantly with a suitable solvent like methanol (B129727) (e.g., a 1:50 ratio) to protect the instrument column from high concentrations of non-volatile components.[3]

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., RTX®-5MS or equivalent).[3]

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures volatilization without thermal degradation of analytes (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all compounds.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI).

    • Scan Range: Set a wide mass range (e.g., 40-500 m/z) to detect a variety of potential products.

  • Data Analysis: Identify compounds by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to those of known standards.

Protocol 3: Sample Analysis by Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is ideal for identifying non-volatile, polar, or high molecular weight degradation products.

  • Sample Preparation: Dilute the sample with the initial mobile phase (e.g., 0.1% formic acid in water).[3] Filter the diluted sample through a 0.45 µm syringe filter before injection.[10]

  • Instrument Setup: Use a high-performance liquid chromatograph coupled to a TOF mass spectrometer with an electrospray ionization (ESI) source.[3]

  • LC Method:

    • Column: Use a reverse-phase column suitable for polar compounds (e.g., C18).

    • Mobile Phase: Employ a gradient elution using two solvents, such as (A) 0.1% formic acid in water and (B) methanol or acetonitrile.[3] Start with a high percentage of solvent A and gradually increase solvent B.

    • Flow Rate: Maintain a constant, low flow rate (e.g., 0.2-0.4 mL/min).

  • MS Method:

    • Ionization Mode: Use ESI in both positive and negative ion modes to detect a broad range of compounds.

    • Analysis: The TOF analyzer provides high-resolution mass data, allowing for the determination of elemental compositions for unknown peaks, which is crucial for identifying novel degradation products.

  • Data Analysis: Process the high-resolution data to propose chemical formulas for unknown peaks and elucidate their structures, often aided by fragmentation data (MS/MS).

Visualizations

Oxidative_Degradation_Pathway Proposed Oxidative Degradation Pathway for EAE cluster_catalysts Catalysts EAE This compound (EAE) Intermediates Unstable Intermediates (e.g., Peroxides, Imines) EAE->Intermediates Oxidation Radicals Initiation (Free Radicals) Radicals->EAE attacks Fragments Oxidized Fragments Intermediates->Fragments Fragmentation Final_Products Final Degradation Products (Ammonia, Organic Acids, Aldehydes, Amides) Fragments->Final_Products Further Reactions O2 Oxygen (O₂) O2->Radicals Metals Metal Ions (Fe²⁺) Metals->Radicals

Caption: A simplified diagram illustrating the proposed pathway for the oxidative degradation of EAE.

Experimental_Workflow Experimental Workflow for Degradation Studies cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis A Setup Reactor B Prepare 30 wt% EAE Aqueous Solution A->B C Load with CO₂ (optional) B->C D Introduce O₂/Air C->D E Run at Set Temp & Pressure D->E F Collect Samples at Intervals E->F G Dilute & Filter Sample F->G H GC-MS Analysis G->H I LC-QTOF-MS Analysis G->I J Quantify EAE Loss & Identify Byproducts H->J I->J

Caption: A flowchart outlining the key steps in an EAE oxidative degradation experiment.

Troubleshooting_Logic Troubleshooting Decision Tree Problem High Solvent Loss or Foaming Observed Check_O2 Is O₂ concentration in feed gas > 5%? Problem->Check_O2 Check_Metals Analyze solvent for dissolved metals (Fe). Problem->Check_Metals Check_Contam Is there evidence of oil/particulate contamination? Problem->Check_Contam Action_O2 Action: Reduce O₂ in feed gas. Check_O2->Action_O2 Yes Action_Monitor Continue to monitor solvent quality. Check_O2->Action_Monitor No Action_Metals Action: Use corrosion-resistant materials (SS316). Check_Metals->Action_Metals High Check_Metals->Action_Monitor Low Action_Contam Action: Install gas and liquid filtration systems. Check_Contam->Action_Contam Yes Check_Contam->Action_Monitor No

Caption: A logical troubleshooting guide for common issues during EAE experiments.

References

Technical Support Center: Byproduct Identification in 2-(Ethylamino)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in reactions involving 2-(Ethylamino)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue 1: Unexpected peak in GC-MS analysis of this compound synthesis from ethylene (B1197577) oxide and ethylamine (B1201723).

  • Question: I am synthesizing this compound by reacting ethylene oxide with ethylamine and my GC-MS chromatogram shows a significant peak with a higher retention time than my product. What could this be?

  • Answer: A common byproduct in this synthesis is N-ethyldiethanolamine . This occurs when a second molecule of ethylene oxide reacts with the initial this compound product.

    • Identification:

      • Mass Spectrometry (MS): N-ethyldiethanolamine will have a molecular ion peak (M+) at m/z 133. Key fragments to look for include ions corresponding to the loss of CH2OH (m/z 102) and the ethyl group (m/z 104).

      • Gas Chromatography (GC): N-ethyldiethanolamine is less volatile than this compound and will therefore have a longer retention time on most standard non-polar or mid-polar GC columns.

    • Troubleshooting Steps:

      • Confirm Identity: Obtain a reference standard of N-ethyldiethanolamine and run a GC-MS analysis under the same conditions to compare retention times and mass spectra.

      • Adjust Reaction Conditions: The formation of N-ethyldiethanolamine is favored by a higher molar ratio of ethylene oxide to ethylamine. To minimize this byproduct, use a significant excess of ethylamine.

      • Purification: If the byproduct has already formed, it can be separated from this compound by fractional distillation under reduced pressure due to their different boiling points.

Issue 2: Appearance of multiple products in reactions where this compound is a nucleophile.

  • Question: I am using this compound as a nucleophile in a reaction (e.g., with an acyl chloride or alkyl halide) and I am observing multiple products in my LC-MS/TLC analysis. Why is this happening?

  • Answer: this compound has two nucleophilic sites: the secondary amine and the primary alcohol. This can lead to the formation of multiple products.

    • Potential Byproducts:

      • O-acylated/alkylated product: The hydroxyl group reacts.

      • N-acylated/alkylated product: The amino group reacts.

      • Di-substituted product: Both the hydroxyl and amino groups react.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the more nucleophilic amine over the alcohol.

      • Protecting Groups: To ensure selectivity, consider using a protecting group for either the alcohol or the amine functionality before carrying out the reaction. For example, the hydroxyl group can be protected as a silyl (B83357) ether.

      • Choice of Base: The choice of base can influence the relative nucleophilicity of the amine and alcohol. A non-nucleophilic base is recommended to avoid further side reactions.

      • Stoichiometry: Careful control of the stoichiometry of the electrophile is crucial to minimize di-substitution.

Frequently Asked Questions (FAQs)

Synthesis of this compound

  • Q1: What is the most common byproduct in the synthesis of this compound from ethylene oxide and ethylamine?

    • A1: The most common byproduct is N-ethyldiethanolamine, formed from the reaction of this compound with an additional molecule of ethylene oxide.[1]

  • Q2: How can I minimize the formation of N-ethyldiethanolamine during synthesis?

    • A2: To minimize the formation of N-ethyldiethanolamine, it is crucial to use a significant molar excess of ethylamine relative to ethylene oxide. This increases the probability that ethylene oxide will react with ethylamine rather than the this compound product.

This compound as a Reactant

  • Q3: When using this compound as a reactant in an esterification reaction with a carboxylic acid, what byproducts might I expect?

    • A3: In an acid-catalyzed esterification, the primary reaction is the formation of the corresponding ester at the hydroxyl group. However, under these conditions, the secondary amine can be protonated, which would inhibit its reactivity as a nucleophile. Side reactions are generally less common than in reactions with more reactive electrophiles like acyl chlorides. However, at high temperatures, dehydration of the alcohol could potentially occur.

  • Q4: In a reaction with an acyl chloride, which functional group of this compound is more likely to react?

    • A4: The secondary amine is generally more nucleophilic than the primary alcohol and will react preferentially with a highly reactive electrophile like an acyl chloride to form an amide. However, O-acylation to form an ester can also occur, especially if the amine is sterically hindered or if a large excess of the acyl chloride is used.

Characterization of Byproducts

  • Q5: What analytical techniques are best suited for identifying byproducts in this compound reactions?

    • A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. GC-MS is excellent for separating volatile compounds and providing initial identification based on mass fragmentation patterns. NMR (¹H and ¹³C) provides detailed structural information to confirm the identity of the byproducts. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile or thermally sensitive compounds.

  • Q6: Where can I find spectral data for potential byproducts like N-ethyldiethanolamine?

    • A6: Public databases such as PubChem and the NIST WebBook are valuable resources for reference spectra, including mass spectra and, in some cases, NMR data.[2]

Data Presentation

Table 1: Common Byproducts in this compound Reactions

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Reaction TypeIdentification Notes
N-ethyldiethanolamineCCN(CCO)CCO133.19Synthesis from ethylene oxide and ethylamineHigher boiling point and longer GC retention time than this compound. M+ at m/z 133.
O-acylated this compoundVaries with acyl groupVariesEsterification/AcylationProduct of reaction at the hydroxyl group.
N-acylated this compoundVaries with acyl groupVariesAmidation/AcylationProduct of reaction at the amino group.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.

  • GC Column: Use a standard non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system. A split injection (e.g., 50:1 split ratio) is recommended to avoid column overload.

  • GC Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Protocol 2: ¹H NMR for Byproduct Identification

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct or crude mixture in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for characteristic signals including a triplet for the CH₃ group of the ethyl moiety, a quartet for the CH₂ group adjacent to the nitrogen, and two triplets for the CH₂ groups of the ethanol (B145695) backbone.

    • N-ethyldiethanolamine: Expect to see more complex multiplets for the methylene (B1212753) groups due to the presence of two ethanol chains. The integration of the signals will also differ, with a higher ratio of protons from the ethanol groups compared to the ethyl group.

Mandatory Visualization

Byproduct_Formation cluster_synthesis Synthesis of this compound cluster_reaction This compound as a Reactant Ethylene Oxide Ethylene Oxide 2-EAE This compound (Desired Product) Ethylene Oxide->2-EAE + Ethylamine (1:1) Ethylamine Ethylamine Ethylamine->2-EAE N-EDE N-ethyldiethanolamine (Byproduct) 2-EAE->N-EDE + Ethylene Oxide 2-EAE_reactant This compound N-Product N-Substituted Product (Amide) 2-EAE_reactant->N-Product Amine Reacts O-Product O-Substituted Product (Ester) 2-EAE_reactant->O-Product Alcohol Reacts Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->N-Product Electrophile->O-Product Di-Product Di-Substituted Product N-Product->Di-Product + Electrophile

Caption: Byproduct formation pathways in the synthesis and subsequent reactions of this compound.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram Check_RT Is Retention Time Higher or Lower than This compound? Start->Check_RT Higher_RT Higher Retention Time (Less Volatile) Check_RT->Higher_RT Higher Lower_RT Lower Retention Time (More Volatile) Check_RT->Lower_RT Lower Check_MS_Higher Analyze Mass Spectrum Higher_RT->Check_MS_Higher Check_MS_Lower Analyze Mass Spectrum Lower_RT->Check_MS_Lower N-EDE Likely N-ethyldiethanolamine (M+ = 133) Check_MS_Higher->N-EDE m/z 133 observed Solvent_Impurity Could be Solvent Impurity or Starting Material Check_MS_Lower->Solvent_Impurity Compare_Standard Compare with Reference Standard N-EDE->Compare_Standard Solvent_Impurity->Compare_Standard Confirm_Identity Identity Confirmed Compare_Standard->Confirm_Identity

Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.

References

Troubleshooting guide for using 2-(Ethylamino)ethanol in laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using 2-(Ethylamino)ethanol in laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in the laboratory?

A1: this compound, also known as N-Ethylethanolamine, is an organic compound featuring both an amine and a hydroxyl group.[1] This bifunctional nature makes it a versatile reagent in various laboratory applications, including:

  • Synthesis: It serves as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][2]

  • Corrosion Inhibition: It is an effective corrosion inhibitor.[3][4]

  • Surfactant and Emulsifier Production: It is used in the manufacturing of surfactants and emulsifiers.[1]

  • CO2 Capture Research: Its properties make it a candidate for use in carbon dioxide capture technologies.[5]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a hazardous chemical that requires careful handling. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage.[6][7][8][9]

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[8][10]

  • Combustibility: It is a combustible liquid and vapor.[6][7]

  • Respiratory Irritation: Inhalation can cause chemical burns to the respiratory tract.[6]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Due to its hazardous nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[10]

  • Hand Protection: Chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.[8][10]

  • Body Protection: A lab coat or other suitable protective clothing.[8]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[7] If ventilation is inadequate, a respirator is necessary.[8]

Q4: How should this compound be properly stored?

A4: Proper storage is crucial for safety and to maintain the chemical's integrity.

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[10]

  • Keep the container tightly closed.[8][10]

  • Store below +30°C.[3][9]

  • Keep away from incompatible materials such as acids, oxidizing agents, and isocyanates.[4][11]

Q5: What should I do in case of a spill?

A5: In the event of a spill, follow these steps:

  • Evacuate unnecessary personnel and ensure the area is well-ventilated.[10]

  • Remove all sources of ignition.[7][10]

  • Wear appropriate PPE, including respiratory protection.[10]

  • Contain the spillage.[10]

  • Absorb the spill with an inert, non-combustible material like sand or earth.[11]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[10][11]

  • Do not let the product enter drains.[10]

Troubleshooting Guides

Problem 1: My reaction mixture containing this compound has turned an unexpected color (e.g., yellow or brown).

  • Possible Cause 1: Air Oxidation. this compound, like many amines, can be susceptible to air oxidation over time, which can lead to discoloration.

    • Solution: If the reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon). Ensure your starting material is not old or has been improperly stored.

  • Possible Cause 2: Reaction with Incompatible Materials. The discoloration could be a sign of a side reaction with other reagents or solvents in your mixture. This compound is a base and will react exothermically with acids.[11] It is also incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[11]

    • Solution: Review the compatibility of all reagents in your reaction. Consider if any impurities in your starting materials could be causing the issue.

  • Possible Cause 3: Thermal Degradation. At high temperatures, this compound may decompose, which can result in the formation of colored byproducts.[11] The presence of CO2 can also lead to thermal degradation.[5]

    • Solution: If your reaction is conducted at an elevated temperature, consider if the temperature is too high. If possible, run the reaction at a lower temperature for a longer duration.

Problem 2: The yield of my reaction is lower than expected.

  • Possible Cause 1: Impure Starting Material. The purity of your this compound can significantly impact the yield.

    • Solution: Check the purity of your starting material using an appropriate analytical technique (e.g., GC, NMR). If necessary, purify the this compound before use, for example, by distillation.

  • Possible Cause 2: Water Content. this compound is miscible with water.[12] The presence of water can interfere with many organic reactions.

    • Solution: If your reaction is moisture-sensitive, use a dry solvent and ensure your this compound is anhydrous.

  • Possible Cause 3: Suboptimal Reaction Conditions. The reaction conditions (temperature, time, stoichiometry) may not be optimized.

    • Solution: Perform a systematic optimization of the reaction parameters.

Problem 3: I am having difficulty purifying my product from the reaction mixture containing this compound.

  • Possible Cause 1: Similar Physical Properties. Your product may have a similar boiling point or polarity to this compound, making separation by distillation or chromatography challenging.

    • Solution:

      • Acid Wash: Since this compound is basic, it can be removed by washing the reaction mixture with a dilute aqueous acid solution (e.g., HCl). The resulting ammonium (B1175870) salt will be water-soluble and can be separated in the aqueous layer. Remember to then neutralize the organic layer and wash with brine.

      • Chromatography: If using column chromatography, consider using a different solvent system to improve separation.

Quantitative Data

PropertyValue
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol [11][12]
Appearance Clear, colorless to slightly yellowish liquid[3][6]
Odor Amine-like[11]
Boiling Point 165-170 °C[3][12][13]
Melting Point -90 °C[3][12]
Density 0.914 g/mL at 25 °C[3][13]
Flash Point 71-78 °C[6][12]
Solubility in Water Miscible[3][12]

Experimental Protocols

Protocol 1: General Procedure for an Acid-Base Extraction to Remove this compound

This protocol describes a general method for removing residual this compound from a reaction mixture in an organic solvent.

  • Initial Setup: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer.

    • Drain and collect the aqueous layer.

    • Repeat the acidic wash one or two more times to ensure complete removal.

  • Neutralization and Washing:

    • Wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Filter or decant the dried solution to remove the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to obtain your purified product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Problem Encountered (e.g., Low Yield, Discoloration) check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_compatibility Verify Reagent Compatibility start->check_compatibility impure Impure? check_purity->impure suboptimal Suboptimal? check_conditions->suboptimal incompatible Incompatible? check_compatibility->incompatible impure->check_conditions No purify Purify Starting Material (e.g., Distillation) impure->purify Yes suboptimal->check_compatibility No optimize Optimize Conditions (e.g., Lower Temp, Inert Gas) suboptimal->optimize Yes replace Replace Incompatible Reagent incompatible->replace Yes end_node Re-run Experiment incompatible->end_node No, proceed with caution purify->end_node optimize->end_node replace->end_node

Caption: A logical workflow for troubleshooting common issues in reactions.

PurificationWorkflow Post-Reaction Purification Workflow start Crude Reaction Mixture in Organic Solvent acid_wash Perform Acidic Wash (e.g., 1 M HCl) start->acid_wash separate_layers Separate Aqueous and Organic Layers acid_wash->separate_layers neutralize Neutralize Organic Layer (e.g., NaHCO3 wash) separate_layers->neutralize Organic Layer aqueous_layer Aqueous Layer (Contains Protonated Amine) separate_layers->aqueous_layer Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4) neutralize->dry concentrate Concentrate Solvent (Rotary Evaporator) dry->concentrate end_node Purified Product concentrate->end_node waste waste

Caption: A standard workflow for purifying a product from this compound.

References

Technical Support Center: Managing Thermal Degradation of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Ethylamino)ethanol (EAE), also known as N-Ethylmonoethanolamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the thermal degradation of EAE in industrial and laboratory processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EAE) and where is it used?

A1: this compound is a colorless organic chemical compound with an amine-like odor.[1][2] It functions as an aminoalcohol, a class of compounds that are chemically basic and can neutralize acids.[1][2] Due to its properties, it is utilized in various industrial applications, including as a corrosion inhibitor and in CO2 capture processes.[2][3][4][5] In pharmaceutical development, it can be used as a building block or a pH-adjusting agent in formulations.

Q2: What is thermal degradation and why is it a concern for EAE?

A2: Thermal degradation is the breakdown of a substance at elevated temperatures.[1] For EAE, this process can lead to the loss of the active compound, the formation of unwanted and potentially hazardous impurities, and changes in the physical properties of the solution (e.g., color, viscosity).[4][5] This is a critical issue in industrial processes where EAE might be subjected to heat, as it can compromise product quality, process efficiency, and safety.[4][5]

Q3: What are the primary factors that influence the thermal degradation of EAE?

A3: The main factors influencing EAE degradation are:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[6]

  • Presence of CO2: In processes like CO2 capture, the presence of carbon dioxide can significantly increase the degradation rate by forming carbamates, which then participate in further degradation reactions.[6][7]

  • Presence of Oxygen (Oxidative Degradation): Oxygen can lead to oxidative degradation, forming fragments like organic acids and ammonia, a process often catalyzed by metal ions.[8][9]

  • Presence of Metal Ions: Metal ions, such as iron (Fe²⁺, Fe³⁺) or copper (Cu²⁺), can catalyze oxidative degradation pathways.[8][10]

Q4: Is EAE more or less stable than other common ethanolamines like Monoethanolamine (MEA)?

A4: Studies suggest that EAE is more prone to thermal degradation than MEA. The presence of an electron-donating ethyl group on the nitrogen atom makes it more susceptible to certain degradation pathways.[3][4][5][11]

Troubleshooting Guide

Problem 1: My EAE solution is turning yellow or brown during a heating step.

  • Likely Cause: This discoloration is a common indicator of thermal and/or oxidative degradation. At high temperatures, EAE can decompose to form various chromophoric (color-causing) impurities.[1] In the presence of oxygen, oxidation reactions can also contribute to color formation.

  • Troubleshooting Steps:

    • Verify Process Temperature: Ensure the process temperature does not exceed the known stability limits for your specific application.

    • Inert Atmosphere: If feasible, conduct the heating step under an inert atmosphere (e.g., nitrogen or argon blanket) to minimize contact with oxygen and prevent oxidative degradation.

    • Analyze for Impurities: Use analytical techniques like HPLC-UV or GC-MS to identify and quantify the degradation products. This can help confirm the degradation pathway. (See Experimental Protocol 1).

    • Consider Antioxidants: For applications where it is permissible, the addition of a suitable antioxidant may mitigate oxidative degradation.

Problem 2: I am observing a loss of EAE concentration and the formation of unknown peaks in my chromatogram after my process.

  • Likely Cause: This points directly to the chemical degradation of EAE. The primary thermal degradation route involves the formation of a key intermediate, 3-ethyl-1,3-oxazolidin-2-one (EOZD) , which can then be transformed into other stable products like N,N'-diethyl-N'-(2-hydroxyethyl)ethylenediamine (DEHEED) .[3][11]

  • Troubleshooting Steps:

    • Characterize Degradants: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks. Compare these with known degradation products of EAE (See Table 1).

    • Kinetic Study: Perform a small-scale study to measure the rate of EAE loss at different temperatures. This will help establish a safe operating temperature range for your process.

    • Material Compatibility: Ensure that the materials of your reactor and process equipment are not catalyzing degradation. Certain metals can accelerate these reactions.[10]

Problem 3: The pH of my EAE-containing aqueous solution is dropping unexpectedly after heat treatment.

  • Likely Cause: A drop in pH suggests the formation of acidic byproducts. Oxidative degradation of ethanolamines is known to produce organic acids such as glycolic acid, acetic acid, and formic acid, in addition to ammonia.[12]

  • Troubleshooting Steps:

    • Analyze for Organic Acids: Use Ion Chromatography (IC) to analyze your sample for the presence of common organic acid degradation products.

    • Control Oxygen Exposure: As outlined in Problem 1, minimizing oxygen in the process headspace is the most effective way to prevent oxidative degradation and the formation of acidic byproducts.

    • Evaluate Metal Contamination: Check for sources of metal ion contamination (e.g., from raw materials or equipment corrosion), as these can catalyze the oxidation process.[9]

Data Presentation: Degradation Products

Table 1: Key Thermal Degradation Products of this compound

Compound NameAcronymMolecular Weight ( g/mol )Formation PathwayAnalytical Method
3-ethyl-1,3-oxazolidin-2-oneEOZD115.13Key intermediate from cyclization of EAE carbamate.[3][11]GC-MS, LC-MS
N,N'-diethyl-N'-(2-hydroxyethyl)ethylenediamineDEHEED174.28Formed from the transformation of EOZD.[3][11]GC-MS, LC-MS
N,N-DiethylpiperazineDEP114.19Can be formed from the reaction of DEHEED.[4][5]GC-MS

Experimental Protocols

Protocol 1: GC-MS Method for Identification of EAE Degradation Products

This protocol provides a general method for the qualitative identification of volatile and semi-volatile degradation products of EAE using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Objective: To separate and identify compounds formed during the thermal stress of an EAE-containing solution.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Capillary Column: A mid-polarity column such as a DB-5ms or equivalent is recommended.

  • Reagents:

  • Procedure:

    • Sample Preparation: Dilute 100 µL of the degraded EAE solution with 900 µL of methanol (a 1:10 dilution). Vortex for 30 seconds. If the sample contains water, pass it through a small column of anhydrous sodium sulfate to remove moisture.

    • GC-MS Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

      • MS Transfer Line Temp: 280 °C

      • Ion Source Temp: 230 °C

      • Scan Range: 40-450 m/z

    • Data Analysis:

      • Identify the peak for this compound.

      • Analyze the mass spectra of other significant peaks in the chromatogram.

      • Compare the obtained spectra against a spectral library (e.g., NIST) to tentatively identify the degradation products. Confirm identities using authentic standards where possible.

Visualizations

Logical Workflow for Troubleshooting EAE Degradation

This diagram outlines a systematic approach to identifying and mitigating the root cause of EAE degradation in a process.

G start Observation: Process Deviation (e.g., Color Change, Impurity Formation) check_temp Is Process Temperature within Validated Limits? start->check_temp check_o2 Is an Inert Atmosphere (e.g., N2) in Use? check_temp->check_o2 Yes reduce_temp Action: Reduce Process Temperature and Re-validate check_temp->reduce_temp No analyze Analyze Sample for Degradants (GC-MS, LC-MS) check_o2->analyze Yes implement_inert Action: Implement Inert Atmosphere (N2 Sparging/Blanket) check_o2->implement_inert No identify Identify Degradation Products (e.g., EOZD, Organic Acids) analyze->identify check_metals Investigate Potential Metal Ion Contamination (e.g., from reactor material) identify->check_metals end_thermal Root Cause: Excessive Thermal Stress reduce_temp->end_thermal end_oxidative Root Cause: Oxidative Degradation implement_inert->end_oxidative check_metals->end_thermal If EOZD/DEHEED Found check_metals->end_oxidative If Metals Found & Acids Present G EAE This compound (EAE) Carbamate EAE-Carbamate EAE->Carbamate + CO2 (reversible) EOZD 3-ethyl-1,3-oxazolidin-2-one (EOZD) Carbamate->EOZD Intramolecular Cyclization (Heat) DEHEED DEHEED & Other Products EOZD->DEHEED Further Transformation (Heat)

References

Purification techniques for 2-(Ethylamino)ethanol after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Ethylamino)ethanol after its synthesis. It is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in crude this compound synthesized from ethylene (B1197577) oxide and ethylamine?

A1: The primary impurities include unreacted starting materials (ethylamine and ethylene oxide), water, and byproducts from side reactions. The most significant byproduct is N-ethyldiethanolamine, formed from the reaction of this compound with another molecule of ethylene oxide.[1] Diethylethanolamine can also be present as an impurity.

Q2: What is the recommended primary purification technique for this compound?

A2: Fractional vacuum distillation is the most effective method for purifying this compound on a laboratory and industrial scale.[2] This technique separates compounds based on their boiling points at a reduced pressure, which prevents thermal degradation of the product.

Q3: My purified this compound is discolored (yellow to brown). What causes this and how can I fix it?

A3: Discoloration in ethanolamines can arise from thermal degradation or oxidation during synthesis or distillation.[3] The presence of oxygen and high temperatures can promote the formation of colored impurities. To mitigate this, ensure the distillation is performed under a vacuum and consider purging the apparatus with an inert gas like nitrogen before heating. If the product is already discolored, a chemical treatment with a reducing agent like sodium borohydride (B1222165) followed by redistillation can sometimes remove the color.[4] Alternatively, passing the discolored liquid through a bed of activated carbon before distillation may also be effective.

Q4: Can I purify this compound by recrystallization?

A4: Since this compound is a liquid at room temperature, it cannot be directly recrystallized. However, it can be converted to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization.[5][6] This is a useful technique for achieving very high purity. After recrystallization, the pure salt can be neutralized with a base to regenerate the pure liquid this compound.

Troubleshooting Distillation Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of this compound and N-ethyldiethanolamine Inefficient fractionating column; incorrect pressure or temperature control.- Ensure you are using a fractionating column with sufficient theoretical plates. - Optimize the vacuum pressure and heating rate to maintain a clear temperature gradient in the column. - Collect fractions slowly to allow for proper equilibration between the liquid and vapor phases.
"Bumping" or Unstable Boiling in the Distillation Flask Uneven heating; absence of boiling chips or a magnetic stirrer.- Use a heating mantle with a stirrer to ensure even heating. - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[7] - A Claisen adapter can help to prevent violent bumping.[7]
Product Solidifies in the Condenser The condenser water is too cold, causing the product to freeze (Melting Point: -9 °C).- Increase the temperature of the cooling water slightly or reduce its flow rate to prevent the condenser from becoming too cold.
Low Yield of Purified Product Leaks in the vacuum system; distillation terminated too early; product loss during transfers.- Check all joints and connections for leaks before starting the distillation. All ground glass joints should be properly greased.[7] - Monitor the temperature at the head of the column; continue collecting the desired fraction until the temperature begins to rise or fall significantly. - Ensure careful transfer of the crude product and collected fractions to minimize mechanical losses.
Distillate is Cloudy Presence of water in the crude product.- Ensure the crude product is thoroughly dried before distillation, for example, by using a suitable drying agent like anhydrous sodium sulfate.

Data Presentation

Physical Properties of this compound and Key Impurity
Property This compound N-ethyldiethanolamine
Molecular Formula C₄H₁₁NOC₆H₁₅NO₂
Molecular Weight 89.14 g/mol [3]133.19 g/mol
Boiling Point (atm) 169-170 °C[8]243-252 °C
Melting Point -9 °C-44 °C
Density 0.914 g/mL at 25 °C[8]1.015 g/mL at 20 °C
Vapor Pressure Data for this compound

This data is crucial for determining the appropriate temperature and pressure for vacuum distillation.

Temperature (°C) Vapor Pressure (kPa)
601.0
803.2
1008.5
12020.0
14042.0
16080.0
169101.3 (Boiling Point)

Data extrapolated from literature values.[9][10] A pressure-temperature nomograph can be used to estimate boiling points at different pressures.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of crude this compound using fractional vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a trap and pressure gauge

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.[7]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than two-thirds full) and add a few boiling chips or a magnetic stir bar.

  • Initiating Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents and other volatile impurities. The temperature at the distillation head will be unstable during this phase.

    • Main Fraction: As the temperature at the distillation head stabilizes, change the receiving flask to collect the pure this compound. The boiling point at the operating pressure should be consistent with the vapor pressure data. For example, at approximately 20 mmHg, this compound will boil at around 120°C.

    • High-Boiling Residue: Once the temperature begins to rise significantly, or the distillation rate slows down, stop the distillation. The remaining liquid in the flask will contain higher-boiling impurities like N-ethyldiethanolamine.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695) (or other suitable solvent like isopropanol)

  • Diethyl ether (optional, as an anti-solvent)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • pH paper or meter

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent like ethanol in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add a concentrated solution of HCl dropwise with stirring. The reaction is exothermic. Monitor the pH to ensure the solution is acidic.

    • The this compound hydrochloride salt will precipitate out of the solution.

  • Recrystallization:

    • Collect the crude salt by vacuum filtration and wash it with a small amount of cold ethanol.

    • Dissolve the crude salt in a minimum amount of hot ethanol.[5] If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period before being filtered hot to remove the carbon.[5]

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[5]

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine (Optional):

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add a strong base (e.g., NaOH solution) with stirring until the solution is basic.

    • Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Common Impurities Ethylene Oxide Ethylene Oxide Crude this compound Crude this compound Ethylene Oxide->Crude this compound Ethylamine Ethylamine Ethylamine->Crude this compound Fractional Vacuum Distillation Fractional Vacuum Distillation Crude this compound->Fractional Vacuum Distillation Recrystallization of Salt Recrystallization of Salt Crude this compound->Recrystallization of Salt N-ethyldiethanolamine N-ethyldiethanolamine Crude this compound->N-ethyldiethanolamine Unreacted Starting Materials Unreacted Starting Materials Crude this compound->Unreacted Starting Materials Water Water Crude this compound->Water Pure this compound Pure this compound Fractional Vacuum Distillation->Pure this compound Recrystallization of Salt->Pure this compound

Caption: Overview of the synthesis and purification workflow for this compound.

G Crude Product Crude Product Distillation Flask Distillation Flask Crude Product->Distillation Flask 1. Charge Fractionating Column Fractionating Column Distillation Flask->Fractionating Column 2. Heat & Vaporize High-Boiling Impurities (Residue) High-Boiling Impurities (Residue) Distillation Flask->High-Boiling Impurities (Residue) Condenser Condenser Fractionating Column->Condenser 3. Separate Volatile Impurities (Fore-run) Volatile Impurities (Fore-run) Fractionating Column->Volatile Impurities (Fore-run) Receiving Flask Receiving Flask Condenser->Receiving Flask 4. Condense & Collect Pure Product

Caption: Experimental workflow for fractional vacuum distillation.

G start Start: Discolored Product q1 Is the discoloration slight? start->q1 a1 Pass through activated carbon then distill. q1->a1 Yes q2 Is thermal degradation suspected? q1->q2 No end End: Colorless Product a1->end a2 Treat with NaBH4 then redistill under vacuum. q2->a2 Yes a3 Consider recrystallization via salt formation for highest purity. q2->a3 No a2->end a3->end

Caption: Troubleshooting logic for product discoloration.

References

Overcoming challenges in the scale-up of 2-(Ethylamino)ethanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2-(Ethylamino)ethanol production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes are:

  • Reaction of Ethylene (B1197577) Oxide with Ethylamine (B1201723): This is a direct ethoxylation reaction. It can produce a mixture of this compound and the byproduct N-ethyldiethanolamine.[1] The ratio of these products can be controlled by adjusting reaction conditions.

  • Disproportionation of N-ethyldiethanolamine: This method involves the catalytic conversion of N-ethyldiethanolamine to produce this compound.[1][2] This route is particularly useful for converting the byproduct from the first route into the desired product.

Q2: What are the most common challenges encountered during the scale-up of this compound production?

A2: Key challenges during scale-up include:

  • Heat Management: The reaction between ethylene oxide and ethylamine is highly exothermic, which can lead to temperature control issues in large reactors.

  • Mixing Efficiency: Ensuring uniform mixing of reactants is crucial for consistent product quality and yield, and becomes more complex in larger vessels.

  • Impurity Profile Control: The formation of byproducts such as N-ethyldiethanolamine and other oligomers can increase with scale, complicating purification.

  • Catalyst Deactivation: In the disproportionation route, the catalyst can lose activity over time due to poisoning, coking, or thermal degradation.

Q3: How can I minimize the formation of the N-ethyldiethanolamine byproduct in the ethylene oxide route?

A3: To favor the formation of this compound over N-ethyldiethanolamine, you can:

  • Use a molar excess of ethylamine to ethylene oxide.

  • Carefully control the reaction temperature, as higher temperatures can favor the formation of the di-ethoxylated product.

  • Optimize the catalyst selection and concentration.

Q4: What types of catalysts are used in the disproportionation of N-ethyldiethanolamine?

A4: Catalysts commonly used for this process include manganese oxides and alkali metal hydroxides supported on zirconium oxide.[1][2]

Q5: What are the typical purities and yields I can expect?

A5: With optimized processes, high purity and yields are achievable. For instance, a continuous flow microchannel reactor for the reaction of ethylene oxide and ethylamine has been reported to achieve a yield of 94% and a liquid phase purity of 99.2%.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Verify the temperature is within the optimal range for the chosen synthesis route. For the ethylene oxide route, ensure the temperature is not too high, which could favor byproduct formation.
Incorrect Reactant Molar Ratio In the ethylene oxide route, ensure a sufficient molar excess of ethylamine is used.
Poor Mixing In large reactors, dead zones can lead to localized high concentrations and side reactions. Evaluate and optimize the agitator speed and design. Consider using computational fluid dynamics (CFD) to model mixing.
Catalyst Deactivation (Disproportionation Route) If a gradual decrease in yield is observed, the catalyst may be deactivated. Refer to the catalyst deactivation troubleshooting section.
Incomplete Reaction Verify the reaction time is sufficient for complete conversion. Monitor the reaction progress using techniques like gas chromatography (GC).
Issue 2: High Levels of Impurities
Possible Cause Troubleshooting Step
Formation of N-ethyldiethanolamine Decrease the reaction temperature and increase the molar ratio of ethylamine to ethylene oxide.
Formation of Glycol Ethers These can form from the reaction of ethylene oxide with the hydroxyl group of the product. Lowering the reaction temperature can help minimize this.
Presence of Water Water can react with ethylene oxide to form ethylene glycol. Ensure all reactants and equipment are dry.
Catalyst-Related Side Reactions The catalyst itself might promote unwanted side reactions. Evaluate different catalysts or modify the existing catalyst's properties.
Issue 3: Catalyst Deactivation (N-ethyldiethanolamine Disproportionation)
Possible Cause Troubleshooting Step
Poisoning Impurities in the N-ethyldiethanolamine feed can poison the catalyst. Analyze the feed for potential poisons like sulfur or halogenated compounds.
Coking Carbonaceous deposits can form on the catalyst surface at high temperatures. Consider lowering the reaction temperature or periodically regenerating the catalyst through controlled oxidation.
Sintering High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. Operate within the recommended temperature range for the catalyst.
Mechanical Stress In a fixed-bed reactor, the catalyst can be crushed over time, leading to increased pressure drop and reduced performance. Ensure proper reactor loading and support.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterEthylene Oxide + Ethylamine RouteN-ethyldiethanolamine Disproportionation
Reactants Ethylene Oxide, EthylamineN-ethyldiethanolamine
Catalyst Typically none, or a zeolite catalystManganese oxide or alkali metal hydroxide-supporting zirconium oxide[1][2]
Temperature 35°C (in a microchannel reactor)[1]300-450°C[2]
Pressure Varies depending on reactor typeTypically atmospheric or slightly above
Yield Up to 94%[1]Varies based on conversion
Purity Up to 99.2%[1]Dependent on purification

Table 2: Common Impurities and their Identification

ImpurityPotential SourceAnalytical Method for Detection
N-ethyldiethanolamineReaction of this compound with ethylene oxideGas Chromatography (GC), HPLC
Ethylene GlycolReaction of ethylene oxide with waterGC, HPLC
Unreacted EthylamineIncomplete reactionGC
Unreacted N-ethyldiethanolamineIncomplete disproportionationGC, HPLC

Experimental Protocols

Protocol 1: Synthesis via Ethylene Oxide and Ethylamine (Illustrative Lab Scale)
  • Reactor Setup: A stirred tank reactor equipped with a cooling jacket, temperature probe, and gas inlet is used.

  • Reactant Charging: Charge the reactor with a molar excess of ethylamine.

  • Inert Atmosphere: Purge the reactor with nitrogen to remove air and moisture.

  • Temperature Control: Cool the reactor to the desired reaction temperature (e.g., 30-40°C).

  • Ethylene Oxide Addition: Slowly feed gaseous or liquid ethylene oxide into the reactor while maintaining the temperature. The addition rate should be controlled to prevent a temperature spike.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by GC for the disappearance of ethylene oxide and the formation of the product.

  • Workup: Once the reaction is complete, any unreacted ethylamine and the product are typically purified by distillation.

Protocol 2: Synthesis via Disproportionation of N-ethyldiethanolamine (Illustrative Lab Scale)
  • Reactor Setup: A fixed-bed reactor containing the catalyst (e.g., manganese oxide) is used. The reactor is placed in a tube furnace.

  • Catalyst Activation: The catalyst is typically activated by heating under a flow of nitrogen or air.

  • Reactant Feed: Liquid N-ethyldiethanolamine is vaporized and passed through the heated catalyst bed, often with a carrier gas like nitrogen.

  • Reaction Conditions: The reaction is carried out at a high temperature (e.g., 300-450°C).[2]

  • Product Collection: The reactor effluent is cooled to condense the liquid products.

  • Analysis and Purification: The product mixture is analyzed by GC to determine the conversion and selectivity. The desired this compound is then purified by distillation.

Visualizations

Reaction_Pathway_Ethoxylation EthyleneOxide Ethylene Oxide Product This compound EthyleneOxide->Product + Ethylamine Byproduct N-ethyldiethanolamine EthyleneOxide->Byproduct Ethylamine Ethylamine Ethylamine->Product Product->Byproduct + Ethylene Oxide Troubleshooting_Workflow Start Low Yield or High Impurity Detected CheckTemp Check Reaction Temperature Start->CheckTemp CheckRatio Verify Reactant Molar Ratio CheckTemp->CheckRatio In Range AdjustTemp Adjust Temperature Control CheckTemp->AdjustTemp Out of Range CheckMixing Evaluate Mixing Efficiency CheckRatio->CheckMixing Correct AdjustRatio Modify Reactant Feed Ratio CheckRatio->AdjustRatio Incorrect CheckCatalyst Inspect Catalyst Activity CheckMixing->CheckCatalyst Efficient OptimizeMixing Optimize Agitation/Flow CheckMixing->OptimizeMixing Inefficient RegenCatalyst Regenerate or Replace Catalyst CheckCatalyst->RegenCatalyst Deactivated End Problem Resolved CheckCatalyst->End Active AdjustTemp->End AdjustRatio->End OptimizeMixing->End RegenCatalyst->End

References

Impact of impurities in 2-(Ethylamino)ethanol on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Ethylamino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding the impact of impurities in this compound on experimental outcomes.

Troubleshooting Guide

Encountering unexpected results in your reactions involving this compound? Impurities are a common culprit. This guide will help you identify potential issues and provide solutions.

Common Impurities and Their Impact on Reactions

ImpurityAffected Reaction TypesObserved Undesirable OutcomesRecommended Solutions
N-Ethyldiethanolamine Reactions requiring a secondary amine (e.g., specific N-alkylation, formation of secondary amides).Reduced yield of the desired product. Formation of tertiary amine-related byproducts. Difficulty in product purification due to similar boiling points.Purification: Fractional vacuum distillation. Analytical Detection: GC-MS analysis.
Ethylamine (B1201723) Reactions with electrophiles (e.g., alkyl halides, acyl chlorides, aldehydes, ketones).Formation of primary amine-derived byproducts.[1] Competition with this compound, leading to a mixture of products and reduced yield of the target molecule. Increased complexity in reaction work-up and product isolation.Purification: Fractional distillation. Analytical Detection: GC-MS analysis.
Water Reactions sensitive to moisture (e.g., Grignard reactions, reactions with water-sensitive catalysts). Esterification and amidation reactions.Hydrolysis of starting materials or products.[2][3][4][5][6] Reduced activity of water-sensitive reagents and catalysts. Shift in reaction equilibrium, leading to lower yields.Purification: Drying over molecular sieves or azeotropic distillation. Analytical Detection: Karl Fischer titration.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with this compound is giving a significant amount of a tertiary amine byproduct. What is the likely cause?

A1: The most probable cause is the presence of N-ethyldiethanolamine as an impurity in your this compound. N-ethyldiethanolamine is a tertiary amine and can participate in side reactions, leading to the formation of undesired tertiary amine byproducts.[7][8] We recommend analyzing your starting material for this impurity using GC-MS and purifying it by fractional vacuum distillation if necessary.

Q2: I am using this compound in a reaction with an acyl chloride to form a secondary amide, but the yield is lower than expected, and I am isolating a primary amide as a byproduct. Why is this happening?

A2: This issue is likely due to the presence of residual ethylamine in your this compound. Ethylamine is a primary amine and is generally more nucleophilic than the secondary amine this compound. It will compete in the reaction with the acyl chloride, leading to the formation of a primary amide byproduct and consequently a lower yield of your desired secondary amide.

Q3: My reaction is sluggish, and the work-up is complicated by the presence of a salt of my product. What could be the issue?

A3: The presence of water as an impurity can lead to these problems. In reactions where this compound is used as a base, water can act as a competing nucleophile or proton source, potentially leading to hydrolysis of your starting materials or products.[2][3][4][5][6] The presence of water can also lead to the formation of salts that complicate extraction and purification. Ensure your this compound is anhydrous by using appropriate drying techniques.

Experimental Protocols

Protocol 1: GC-MS Analysis of Impurities in this compound

This protocol outlines the general steps for the gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify impurities like N-ethyldiethanolamine and ethylamine.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.
  • For quantitative analysis, prepare a series of calibration standards of known concentrations for each potential impurity.

2. GC-MS Parameters (Typical):

  • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (WAX) phase, is often suitable for amine analysis. An Agilent CP-Wax for Volatile Amines and Diamines column is a good option.[9]
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 220 °C at a rate of 10 °C/minute.
  • Hold: Maintain 220 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 30 to 300.
  • Ion Source Temperature: 230 °C
  • Transfer Line Temperature: 280 °C

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

This procedure is for the purification of this compound to remove less volatile impurities like N-ethyldiethanolamine and more volatile impurities like ethylamine.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum source. All glassware must be inspected for cracks or defects.[10]
  • Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.
  • Use a stir bar in the distillation flask for smooth boiling; boiling chips are not effective under vacuum.[10]
  • Grease all ground-glass joints to ensure a good seal.[10]
  • Connect the vacuum adapter to a vacuum trap and then to a vacuum pump or water aspirator.[10]

2. Distillation Procedure:

  • Place the impure this compound into the distillation flask, filling it to no more than two-thirds of its capacity.
  • Begin stirring and apply the vacuum.
  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
  • Slowly increase the temperature and collect the fractions at their respective boiling points under the reduced pressure. The boiling point of this compound is 169-170 °C at atmospheric pressure and will be significantly lower under vacuum.
  • Monitor the temperature at the still head closely. A stable temperature during the collection of a fraction indicates a pure compound.
  • Collect the main fraction corresponding to pure this compound.
  • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Troubleshooting workflow for reaction issues.

Impurity_Impact cluster_reagent This compound Reagent cluster_reaction Intended Reaction cluster_side_reactions Side Reactions Reagent This compound Reaction Reaction with Electrophile (E+) Reagent->Reaction Impurity1 N-Ethyldiethanolamine (Tertiary Amine) Impurity1->Reaction Impurity2 Ethylamine (Primary Amine) Impurity2->Reaction Impurity3 Water Impurity3->Reaction Desired_Product Desired Product (Secondary Amine Derivative) Reaction->Desired_Product Side_Product1 Tertiary Amine Byproduct Reaction->Side_Product1 Side_Product2 Primary Amine Byproduct Reaction->Side_Product2 Side_Product3 Hydrolysis Product Reaction->Side_Product3

Impact of impurities on reaction pathways.

References

Technical Support Center: Optimizing Catalyst Selection for 2-(Ethylamino)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing catalysts for reactions involving 2-(Ethylamino)ethanol. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: this compound is a versatile bifunctional molecule. The most common catalytic reactions include:

  • N-Alkylation: Using this compound as the substrate to be alkylated or, less commonly, as the alkylating agent itself via a "borrowing hydrogen" mechanism.

  • Intramolecular Cyclodehydration: Synthesis of N-ethylmorpholine. This reaction involves the dehydration and cyclization of the molecule.

  • Dehydrogenation: The alcohol group can be selectively dehydrogenated to form the corresponding aldehyde, which is a key intermediate in tandem reactions.[1]

  • Disproportionation: A reaction where, for example, N-ethyldiethanolamine can be converted to this compound and triethanolamine (B1662121) in the presence of specific catalysts.[2]

Q2: Which catalysts are effective for the N-alkylation of amines using alcohols like this compound?

A2: The N-alkylation of amines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a sustainable synthetic route.[3][4] Effective catalyst systems are typically based on transition metals. While data specifically for this compound can be limited, analogous reactions provide strong guidance.

  • Noble Metal Catalysts: Ruthenium (Ru) and Iridium (Ir) complexes are highly effective but can be expensive.[5]

  • Non-Noble Metal Catalysts: More cost-effective and increasingly popular options include catalysts based on Nickel (Ni), Copper (Cu), Iron (Fe), and Cobalt (Co).[3][5] For instance, an in-situ generated catalyst from Ni(COD)₂ and KOH under ligand-free conditions has shown high activity for the N-alkylation of various amines with alcohols.[3]

  • Base-Catalyzed Systems: Under certain conditions, particularly with air as an oxidant, N-alkylation can be achieved using only a catalytic amount of a strong base like KOH, without any transition metal.[4][6]

  • Photocatalytic Systems: Mixed photocatalysts, such as a copper-gold system, can facilitate N-alkylation at ambient temperatures under light irradiation, which is beneficial for thermally sensitive substrates.[5]

Q3: What should I consider when selecting a catalyst for converting this compound to N-ethylmorpholine?

A3: The conversion of 1,2-amino alcohols to morpholines is a crucial transformation.[7][8] The direct intramolecular cyclodehydration of this compound requires a catalyst that can facilitate the removal of a water molecule. Acid catalysts are typically employed for dehydration reactions.[9] Strongly acidic zeolites or silica-alumina materials could be effective, but care must be taken to avoid side reactions like intermolecular etherification or polymerization.[9] The reaction conditions, particularly temperature, must be carefully controlled to favor the desired intramolecular cyclization.

Troubleshooting Guide

Q4: My N-alkylation reaction shows low conversion. What are the potential causes and solutions?

A4: Low conversion is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.

  • Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have deactivated.

    • Solution: Screen a different class of catalysts (e.g., switch from a base metal to a noble metal catalyst for a benchmark). Ensure the catalyst was properly activated if required. For heterogeneous catalysts, check for poisoning or coking.[10]

  • Reaction Temperature: The temperature may be too low for the initial dehydrogenation step (the rate-limiting step in many "borrowing hydrogen" cycles).

    • Solution: Incrementally increase the reaction temperature. Be aware of the thermal stability of this compound, as degradation can occur at elevated temperatures.[11][12]

  • Presence of Water: While water is a byproduct, its accumulation can inhibit the reaction equilibrium.

    • Solution: Employ a method to remove water as it forms, such as using a Dean-Stark trap or molecular sieves, if compatible with the reaction system.

  • Hydrogen Acceptor/Transfer: In some systems, an external hydrogen acceptor may be needed, or the hydrogen transfer efficiency may be low.

    • Solution: For base-catalyzed reactions under air, ensure adequate air exposure. For transfer hydrogenation, ensure the alcohol substrate can effectively donate hydrogen.[6]

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting start Low Conversion Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_temp Is Temperature Optimal? check_catalyst->check_temp Yes catalyst_no Action: Screen new catalysts (e.g., different metal, ligand) Verify catalyst activation. check_catalyst->catalyst_no No check_water Is Water Inhibiting? check_temp->check_water Yes temp_no Action: Increase temperature incrementally. Monitor for degradation. check_temp->temp_no No check_reagents Are Reagents Pure? check_water->check_reagents Yes water_no Action: Add molecular sieves or use a Dean-Stark trap to remove water. check_water->water_no No reagents_no Action: Purify starting materials. Check for solvent contamination. check_reagents->reagents_no No end_node Re-run Experiment check_reagents->end_node Yes catalyst_no->end_node temp_no->end_node water_no->end_node reagents_no->end_node

Caption: A logical workflow for troubleshooting low reaction conversion.

Q5: I am observing significant side products. How can I improve selectivity?

A5: Poor selectivity often arises from competing reaction pathways or substrate degradation.

  • Problem: Thermal Degradation: At high temperatures, especially in the presence of CO₂, this compound (EMEA) can degrade. A key intermediate is 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD), which can further transform into other products.[11][12] The presence of an ethyl group makes it more prone to thermal degradation than monoethanolamine (MEA).[11][12]

    • Solution: Lower the reaction temperature. If high temperature is required for catalyst activity, consider using a catalyst that operates under milder conditions, such as a photocatalyst.[5]

  • Problem: Dehydration: If using an acidic catalyst for another transformation, intermolecular dehydration can lead to ether formation, or intramolecular dehydration could lead to unwanted cyclization or ethylene (B1197577) formation.[9]

    • Solution: Reduce the acidity of the catalyst or switch to a non-acidic catalyst. For example, in ethanol (B145695) conversion, basic sites favor dehydrogenation to acetaldehyde, while acidic sites favor dehydration to ethylene.[13]

  • Problem: Over-alkylation: In N-alkylation reactions, primary amines can be converted to both secondary and tertiary amines.

    • Solution: Adjust the stoichiometry of the reactants. Control of selectivity can sometimes be achieved by changing the solvent.[5]

Catalyst Performance Comparison for N-Alkylation of Amines with Alcohols
Catalyst SystemAmine SubstrateAlcoholTemp (°C)BaseYield (%)SelectivityReference
Ni(COD)₂ / KOHAnilineBenzyl Alcohol110KOH99>99% (Secondary)[3]
Base-catalyzedAnilineBenzyl Alcohol120KOH>9994% (Secondary)[6]
Titanium HydroxideAnilineBenzyl Alcohol160None95>99% (Secondary)[14]
Cu-Au / TiO₂ (Photocat.)VariousVarious AlcoholsRTNone60-99Mono/Di controlled by solvent[5]
(Note: This table presents data for model reactions analogous to those involving this compound to illustrate catalyst performance.)

Experimental Protocols

Protocol: Screening Catalysts for "Borrowing Hydrogen" N-Alkylation

This protocol provides a general methodology for screening different catalysts for the N-alkylation of a primary amine with this compound.

1. Materials and Reagents:

  • Primary amine (e.g., Aniline)

  • This compound (reagent grade, purified if necessary)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Catalyst (e.g., Ni(COD)₂, Ru complex, or heterogeneous catalyst)

  • Base (e.g., KOH, t-BuOK), if required

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed pressure vessel)

2. Reaction Setup:

  • To a dried reaction vessel under an inert atmosphere, add the catalyst (e.g., 1-5 mol%).

  • If using a solid base, add it to the vessel (e.g., 10-20 mol%).

  • Add the primary amine (1.0 mmol, 1.0 eq).

  • Add this compound (1.2-2.0 mmol, 1.2-2.0 eq).

  • Add the anhydrous solvent (e.g., 2-4 mL).

  • Seal the vessel securely.

3. Reaction Execution:

  • Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110-160 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing via TLC or GC-MS.

4. Work-up and Analysis:

  • Cool the reaction mixture to room temperature.

  • If using a heterogeneous catalyst, filter it off and wash with a suitable solvent.

  • Quench the reaction with water or a saturated aqueous solution (e.g., NH₄Cl).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

  • Characterize the product by NMR and MS to confirm its identity and determine the yield.

Catalytic "Borrowing Hydrogen" Cycle for N-Alkylation

BorrowingHydrogen sub_alc R'CH₂OH (this compound) catalyst [M] (Active Catalyst) sub_alc->catalyst Dehydrogenation aldehyde R'CHO (Aldehyde Intermediate) sub_alc->aldehyde -2H (to Catalyst) sub_amine RNH₂ (Primary Amine) catalyst_H [M]-H₂ (Hydride Species) aldehyde->catalyst Regenerates [M] imine R-N=CHR' (Imine Intermediate) aldehyde->imine + RNH₂ product R-NH-CH₂R' (Secondary Amine) imine->product +2H (from Catalyst) water H₂O imine->water Condensation product->catalyst_H Regenerates [M]

Caption: The catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.

References

Strategies to minimize byproduct formation in morpholine synthesis from 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Minimize Byproduct Formation in Morpholine (B109124) Synthesis from 2-(Ethylamino)ethanol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of morpholine via the intramolecular dehydration of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of morpholine from this compound?

The synthesis of morpholine from this compound is an intramolecular dehydration reaction. The most significant byproduct is N,N'-diethylpiperazine , which arises from a competing intermolecular dehydration between two molecules of the starting material. Other potential byproducts include high-molecular-weight condensation products, often referred to as "heavies," and degradation products (charring) if the reaction temperature is too high. Incomplete conversion will also leave unreacted this compound in the product mixture.

Q2: My reaction is producing a significant amount of N,N'-diethylpiperazine. How can I favor the desired intramolecular cyclization to form morpholine?

The formation of the six-membered piperazine (B1678402) ring is often kinetically and thermodynamically competitive with the formation of the six-membered morpholine ring. To favor the desired intramolecular reaction, the primary strategy is to create conditions where one part of the molecule is more likely to react with another part of the same molecule rather than with a neighboring molecule. While high-dilution conditions can favor intramolecular reactions, this is often not practical. Therefore, precise control over reaction parameters is key. Optimizing temperature and ensuring efficient water removal are critical steps to shift the equilibrium toward the desired product.

Q3: What are the recommended catalysts and temperatures for this reaction, and how do they impact selectivity?

This reaction is an acid-catalyzed dehydration. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used. The acid protonates the hydroxyl group, converting it into a good leaving group (water).

  • Temperature Control: This is a critical parameter. The reaction requires high temperatures, typically in the range of 180-210°C , to proceed efficiently.

    • Too Low (<180°C): The reaction will be slow and incomplete, resulting in low yield.

    • Too High (>210°C): This can lead to charring and the formation of degradation byproducts, significantly reducing the purity and yield of the final product.[1]

  • Catalyst Concentration: An adequate amount of strong acid is necessary to catalyze the dehydration. The reaction typically involves forming the amino alcohol salt first by slow, careful addition of the acid.[1][2]

Q4: I am observing a low yield and the formation of a dark, tarry substance. What are the likely causes and solutions?

This issue almost always points to problems with temperature control or acid concentration.

  • Cause 1: Excessive Temperature: Heating the reaction mixture above the optimal range (e.g., >210°C) can cause thermal degradation and polymerization of the starting material or product, leading to charring.

  • Solution 1: Use a calibrated high-temperature thermometer and a reliable, stable heating source (e.g., a heating mantle with a temperature controller) to maintain the temperature strictly within the 180-210°C range.[1]

  • Cause 2: Insufficient Reaction Time: The dehydration and cyclization process can be slow. Reaction times of 15 hours or more may be necessary for complete conversion.[1]

  • Solution 2: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor the reaction progress if possible (e.g., by GC-MS on quenched aliquots).

Q5: How critical is the removal of water from the reaction mixture?

Water is a product of the dehydration reaction. According to Le Châtelier's principle, its presence can inhibit the forward reaction and shift the equilibrium back toward the starting material, reducing the overall yield.[2] Efficient removal of water as it is formed is crucial to drive the reaction to completion. This is typically achieved by using a distillation apparatus that allows for the removal of water while retaining the higher-boiling-point reactants and products.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem: Low Yield of Morpholine with High Concentration of N,N'-diethylpiperazine
Potential CauseRecommended Solution
High Reactant Concentration Intermolecular reactions are favored at high concentrations. If feasible for your scale, consider running the reaction under more dilute conditions. However, optimizing other parameters is usually more practical.
Suboptimal Temperature Ensure the temperature is high enough for the intramolecular reaction to proceed efficiently but not so high that it promotes side reactions. Maintain a stable temperature within the 180-210°C range.[1]
Inefficient Water Removal The presence of water can hinder the forward reaction.[2] Improve the efficiency of your distillation setup to continuously remove water as it is formed.
Problem: Dark-Colored or Tarry Final Product
Potential CauseRecommended Solution
Overheating The most common cause of charring.[1] Immediately reduce the temperature if darkening is observed. Use a temperature controller to prevent excursions above 210°C.
Improper Acid Addition The initial acidification is highly exothermic.[2] Add the concentrated acid slowly while cooling the reaction flask in an ice bath to prevent localized overheating and initial degradation.
Air Oxidation At high temperatures, amines can be susceptible to air oxidation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Summary

The following table summarizes the expected impact of key reaction parameters on the formation of the desired product (Morpholine) versus the primary byproduct (N,N'-diethylpiperazine).

ParameterEffect on Morpholine (Intramolecular Cyclization)Effect on N,N'-diethylpiperazine (Intermolecular Reaction)Strategy for Minimizing Byproducts
Temperature Rate increases with temperature. Degradation occurs >210°C.[1]Rate also increases with temperature.Maintain a stable temperature in the optimal range of 180-210°C to ensure a good reaction rate without causing degradation.[1]
Reactant Concentration Less sensitive to concentration changes.Favored at higher concentrations.Focus on optimizing temperature and water removal. Use pseudo-high dilution only if practical for the experimental scale.
Acid Catalyst Essential for protonating the -OH group.Also catalyzed by acid.Use a sufficient amount of a strong dehydrating acid like H₂SO₄ to ensure the reaction proceeds efficiently.
Water Removal Shifts equilibrium toward product formation.[2]Also favored by water removal.Use an efficient distillation or water-trapping apparatus to drive the overall dehydration process to completion.

Experimental Protocols

Adapted Protocol: Lab-Scale Synthesis of Morpholine from this compound

This protocol is adapted from the well-established synthesis from diethanolamine (B148213) and should be considered a starting point for optimization.[1][2]

Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) or Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH) pellets (for drying)

Procedure:

  • Acidification: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation condenser, place this compound. Cool the flask in an ice bath. While stirring vigorously, slowly add concentrated sulfuric acid dropwise. The reaction is highly exothermic; maintain the internal temperature below 60°C. Continue adding acid until the mixture is strongly acidic (pH ~1).

  • Dehydration Reaction: Heat the resulting salt mixture using a heating mantle. Water will begin to distill off. Gradually increase the temperature until the internal temperature reaches and is maintained at 180-210°C. Continue heating for at least 15 hours to ensure complete cyclization.[1]

  • Neutralization: Allow the reaction mixture to cool. Carefully neutralize the resulting morpholine salt by adding a strong base, such as a concentrated sodium hydroxide solution or calcium oxide, to form a thick slurry. This step should be done with cooling as it is also exothermic.

  • Isolation: Perform a simple distillation directly from the alkaline slurry. Collect the crude, wet morpholine distillate.

  • Purification:

    • Dry the crude distillate by stirring it over anhydrous potassium hydroxide pellets for at least one hour.

    • Decant or filter the dried morpholine.

    • Perform a final fractional distillation, collecting the fraction that boils at approximately 128-130°C (boiling point of morpholine).

Visualizations

Reaction_Pathways Reaction Pathways for this compound cluster_start Starting Material cluster_desired Desired Pathway (Intramolecular) cluster_byproduct Side Reaction (Intermolecular) A This compound B Morpholine A->B - H2O (Intramolecular) C N,N'-diethylpiperazine A->C + this compound - 2 H2O (Intermolecular)

Caption: Primary reaction pathways in the synthesis of morpholine.

Troubleshooting_Workflow Troubleshooting: Low Yield / High Impurity Start Problem Identified: Low Yield / High Impurity CheckTemp Is Temperature Stable in 180-210°C Range? Start->CheckTemp CheckTime Was Reaction Time Sufficient (e.g., >15h)? CheckTemp->CheckTime Yes AdjustTemp Adjust Heating Control Avoid Overheating CheckTemp->AdjustTemp No CheckWater Is Water Being Efficiently Removed? CheckTime->CheckWater Yes IncreaseTime Increase Reaction Time Monitor Progress CheckTime->IncreaseTime No CheckPurification Was Purification (Drying & Distillation) Thorough? CheckWater->CheckPurification Yes ImproveApparatus Improve Distillation Apparatus CheckWater->ImproveApparatus No RepeatPurification Re-dry and Perform Careful Fractional Distillation CheckPurification->RepeatPurification No End Process Optimized CheckPurification->End Yes AdjustTemp->CheckTime IncreaseTime->CheckWater ImproveApparatus->CheckPurification RepeatPurification->End

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

Technical Support Center: Handling the Hygroscopic Nature of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound 2-(Ethylamino)ethanol in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (CAS: 110-73-6) is a colorless, viscous liquid with an amine-like odor, soluble in water and polar organic solvents.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can act as an unwanted reactant, alter the concentration of your solution, and interfere with reaction mechanisms, leading to reduced yields, formation of byproducts, and inconsistent results.[2]

Q2: How can I minimize water absorption during storage?

A2: To minimize moisture absorption, store this compound in a cool, dry, and well-ventilated place.[3] The container must be kept tightly sealed when not in use.[4] For long-term storage, consider using a desiccator cabinet with a suitable desiccant. It is also advisable to blanket the container with an inert gas like nitrogen or argon before sealing.

Q3: I suspect my this compound is contaminated with water. How can I confirm this and determine the water content?

A3: The most accurate and specific method for determining the water content in this compound is Karl Fischer (KF) titration.[5] This technique is highly selective for water and can provide precise measurements.[5][6] Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water content.[7] For strongly basic amines like this compound, it is recommended to use a KF reagent with a buffer or to add a neutralizing agent like salicylic (B10762653) or benzoic acid to the solvent to prevent side reactions and ensure an accurate endpoint.[3][8]

Q4: What are the potential consequences of using water-contaminated this compound in my experiments?

A4: Using water-contaminated this compound can have several negative consequences:

  • Reduced Reaction Yield and Purity: Water can react with sensitive reagents or catalysts, leading to their deactivation. In reactions where this compound acts as a nucleophile, water can compete, leading to the formation of undesired byproducts.

  • Inaccurate Concentration: The presence of absorbed water will lower the actual concentration of this compound in your stock solutions, leading to stoichiometric errors in your reactions.

  • Thermal Degradation: In the presence of water and CO2, this compound can undergo thermal degradation, forming byproducts such as 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD) and N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamine (B42938) (DEHEED).[9]

  • Irreproducible Results: Varying levels of water contamination between experiments will lead to inconsistent outcomes, making it difficult to reproduce your results.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no reaction yield Water contamination in this compound is deactivating reagents or acting as a competing nucleophile.1. Determine the water content of your this compound using Karl Fischer titration. 2. If the water content is high, dry the this compound using a suitable method (see Experimental Protocols). 3. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. 4. Use anhydrous solvents for your reaction.
Formation of unexpected byproducts The absorbed water is participating in side reactions. This compound may be degrading.1. Analyze your crude reaction mixture by techniques like GC-MS or LC-MS to identify the byproducts. 2. Review the reaction mechanism to understand how water could be interfering. 3. Dry the this compound and all other reagents and solvents thoroughly.
Inconsistent results between batches The level of water contamination in this compound varies between experiments.1. Implement a standard operating procedure for handling and storing this compound to minimize water absorption. 2. Always use a fresh bottle or a properly stored aliquot. 3. Consider making a large batch of a stock solution in an anhydrous solvent and storing it under an inert atmosphere in smaller, sealed vials.
Difficulty in achieving accurate weighing The compound is visibly absorbing moisture from the air during weighing.1. Weigh the required amount as quickly as possible. 2. If possible, perform the weighing in a glove box or a glove bag with a dry, inert atmosphere. 3. Alternatively, quickly weigh an approximate amount into a pre-weighed, oven-dried flask, and then determine the exact weight by difference.

Quantitative Data on Hygroscopicity

Table 1: Moisture Absorption by Anhydrous Ethanol (B145695) at Different Environmental Conditions [10]

Temperature (°C)Relative Humidity (%)Water Content after 30 min exposure (%)Water Content after 24h exposure (%)
1030< 0.50.72
1050< 0.50.86
4090~1.0> 1.0 (in less than 30 min)

Note: This data is for anhydrous ethanol and serves as an illustration of the hygroscopic behavior of similar polar organic compounds.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)

This protocol is adapted for the analysis of amines.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol (B129727) (or a specialized KF solvent for amines)

  • Karl Fischer Titrant (e.g., CombiTitrant 5)

  • Salicylic acid or Benzoic acid (as a buffer)[3][8]

  • Airtight syringe and needle

  • Analytical balance

Procedure:

  • Prepare the Titration Medium: Add 50 mL of anhydrous methanol and 5-8 g of salicylic acid to the titration vessel.[3]

  • Pre-titration: Start the titrator to titrate the solvent until it is dry and a stable, low drift is achieved.

  • Sample Preparation: Tare the airtight syringe on the analytical balance. Carefully draw a known amount of this compound into the syringe and reweigh it to determine the exact sample weight.

  • Sample Injection: Inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the titrant consumed and the sample weight.

Protocol 2: Drying this compound with Molecular Sieves

Materials:

  • This compound

  • 3Å Molecular Sieves (activated)

  • Oven-dried flask with a septum-sealed side arm or a stopcock

  • Inert gas source (Nitrogen or Argon)

  • Syringe and needle

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat them in an oven at 250-300°C for at least 3 hours under vacuum.[11] Cool the sieves to room temperature under a stream of inert gas or in a desiccator.

  • Drying Process: Add the activated molecular sieves (approximately 10-20% by weight of the solvent) to the flask containing this compound.[11]

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For best results, let it sit for 48 hours.[12]

  • Dispensing the Dried Liquid: To use the dried this compound, carefully decant or transfer it via a cannula or an airtight syringe to your reaction vessel under an inert atmosphere. Avoid disturbing the molecular sieves at the bottom of the flask.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Experiments with this compound A Experiment Fails (Low Yield, Byproducts, Inconsistency) B Suspect Water Contamination in this compound A->B C Perform Karl Fischer Titration B->C D Is Water Content High? C->D E Dry this compound (e.g., with Molecular Sieves) D->E Yes F Review and Dry Other Reagents and Solvents D->F No G Repeat Experiment with Dried Materials and Anhydrous Techniques E->G F->G H Investigate Other Experimental Parameters (Temperature, Stoichiometry, etc.) F->H I Problem Solved G->I

Caption: Troubleshooting workflow for hygroscopic this compound.

HandlingProtocol Recommended Handling Protocol for this compound cluster_storage Storage cluster_usage Usage cluster_verification Verification & Preparation S1 Receive this compound S2 Store in a Tightly Sealed Container in a Cool, Dry Place S1->S2 S3 Use Desiccator and/or Inert Gas Blanket S2->S3 U1 Work in a Low-Humidity Environment (Glove Box if Possible) S2->U1 U2 Minimize Exposure Time to Air U1->U2 U3 Use Oven-Dried Glassware U1->U3 V1 Determine Water Content (Karl Fischer Titration) U1->V1 U4 Dispense with Airtight Syringe or under Inert Atmosphere U2->U4 U3->U4 V2 Dry if Necessary V1->V2 V2->U4

Caption: Protocol for handling hygroscopic this compound.

References

Best practices for storing and handling 2-(Ethylamino)ethanol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling 2-(Ethylamino)ethanol to maintain its purity. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its purity?

A1: To maintain the purity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to protect it from direct sunlight, heat, sparks, and open flames.[2][3] For long-term storage, blanketing with an inert gas like nitrogen or argon can minimize exposure to air and moisture, as the compound can be hygroscopic.[4]

Q2: What type of container material is most compatible with this compound?

Q3: Is this compound sensitive to light or air?

A3: While specific data on light and air sensitivity is limited, it is a best practice to protect this compound from both. Amines, in general, can be susceptible to oxidation in the presence of air, which can lead to the formation of impurities. Storing under an inert atmosphere and in an amber or opaque container can mitigate these risks.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is not definitively established and can depend on the supplier and storage conditions.[6] If a retest date or expiration date is not provided on the Certificate of Analysis (CoA), it is recommended to inspect the material for any signs of degradation before use.[6] For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable.[6]

Q5: What are the visual signs of degradation for this compound?

A5: Visual signs of degradation can include a change in color from clear and colorless to yellow or brown, the development of an amine-like odor, or the presence of particulate matter. If any of these signs are observed, the purity of the compound should be re-evaluated before use.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Contamination or degradation of the this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, well-ventilated, protected from light and air).

    • Inspect for Degradation: Check for any visual signs of degradation as mentioned in the FAQs.

    • Check for Water Contamination: this compound is hygroscopic.[4] Perform a Karl Fischer titration to determine the water content.

    • Assess Purity: If contamination is suspected, re-analyze the purity of the material using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: The pH of the solution is unexpected.

  • Possible Cause: Absorption of atmospheric carbon dioxide (CO2) or presence of acidic/basic impurities.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., in a glovebox) to prevent CO2 absorption.

    • Use Freshly Opened Reagent: Whenever possible, use a fresh bottle of this compound for critical experiments.

    • Purity Analysis: Analyze the sample for acidic or basic impurities using appropriate analytical techniques.

Issue 3: Formation of precipitates in solution.

  • Possible Cause: Reaction with incompatible materials or impurities, or changes in temperature affecting solubility.

  • Troubleshooting Steps:

    • Verify Material Compatibility: Ensure that all containers, solvents, and other reagents are compatible with this compound. Avoid strong acids, strong bases, and strong oxidizing agents.[2][3]

    • Solvent Purity: Check the purity of the solvent used to prepare the solution.

    • Temperature Control: Ensure the solution is maintained at a temperature where all components remain in solution.

Quantitative Data Summary

PropertyValueSource(s)
Purity (Typical) ≥97% or ≥98% (by GC)[2][6]
Melting Point -90 °C (lit.)[6]
Boiling Point 169-170 °C (lit.)[6]
Density 0.914 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.441 (lit.)[6]
Vapor Pressure <1 mmHg (20 °C)[6]
Flash Point 78 °C[6]
Water Content Variable (hygroscopic)[4]
Thermal Stability Stable under recommended storage conditions. Thermal degradation can occur at elevated temperatures, especially in the presence of CO2.[1]
Light Stability No specific quantitative data available; protection from light is recommended.
Air Stability No specific quantitative data available; storage under inert gas is recommended to prevent oxidation.

Experimental Protocols

1. Determination of Water Content by Karl Fischer Titration

This protocol is adapted from general procedures for amines.

  • Principle: The Karl Fischer reaction is a quantitative method for determining water content based on a reaction with iodine and sulfur dioxide in the presence of a base and an alcohol.

  • Reagents and Equipment:

    • Karl Fischer titrator (coulometric or volumetric)

    • Appropriate Karl Fischer reagents for amines (buffered to prevent side reactions with the basic amine).

    • Anhydrous methanol (B129727) or other suitable solvent.

    • Gastight syringe.

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Titrate the solvent in the titration cell to a dry endpoint to remove any residual water.

    • Accurately weigh a sample of this compound into a gastight syringe.

    • Inject the sample into the titration cell.

    • Start the titration and record the amount of titrant consumed to reach the endpoint.

    • Calculate the water content based on the titrant consumption and the sample weight.

2. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for purity assessment.

  • Principle: GC separates volatile compounds in a sample, and MS identifies them based on their mass-to-charge ratio.

  • Instrumentation and Columns:

    • Gas chromatograph coupled to a mass spectrometer.

    • A polar capillary column (e.g., a wax-type column) is generally suitable for the analysis of amines and alcohols.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or isopropanol). The concentration should be within the linear range of the detector.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-200

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

Visualizations

StorageAndHandlingWorkflow Workflow for Optimal Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_purity_check Purity Verification Store in tightly sealed container Store in tightly sealed container Cool, dry, well-ventilated area Cool, dry, well-ventilated area Store in tightly sealed container->Cool, dry, well-ventilated area Protect from light and heat Protect from light and heat Cool, dry, well-ventilated area->Protect from light and heat Inert atmosphere (e.g., Nitrogen) Inert atmosphere (e.g., Nitrogen) Protect from light and heat->Inert atmosphere (e.g., Nitrogen) Use in a well-ventilated area Use in a well-ventilated area Inert atmosphere (e.g., Nitrogen)->Use in a well-ventilated area Wear appropriate PPE Wear appropriate PPE Use in a well-ventilated area->Wear appropriate PPE Avoid contact with skin and eyes Avoid contact with skin and eyes Wear appropriate PPE->Avoid contact with skin and eyes Prevent electrostatic charge buildup Prevent electrostatic charge buildup Avoid contact with skin and eyes->Prevent electrostatic charge buildup Visual inspection Visual inspection Prevent electrostatic charge buildup->Visual inspection Analytical testing (if required) Analytical testing (if required) Visual inspection->Analytical testing (if required) If degradation is suspected End End Visual inspection->End If material appears pure Analytical testing (if required)->End Start Start Start->Store in tightly sealed container

Caption: Workflow for storing and handling this compound.

PurityTroubleshootingWorkflow Troubleshooting Workflow for Purity Issues with this compound Start Start Inconsistent_Results Inconsistent Experimental Results Start->Inconsistent_Results Check_Storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) Inconsistent_Results->Check_Storage Visual_Inspection Visually Inspect for Degradation (Color Change, Odor) Check_Storage->Visual_Inspection Degradation_Suspected Degradation Suspected? Visual_Inspection->Degradation_Suspected Karl_Fischer Perform Karl Fischer Titration for Water Content Degradation_Suspected->Karl_Fischer Yes End End Degradation_Suspected->End No, investigate other experimental variables Purity_Analysis Perform Purity Analysis (GC-MS, NMR) Karl_Fischer->Purity_Analysis Use_New_Lot Consider Using a New Lot of Reagent Purity_Analysis->Use_New_Lot Use_New_Lot->End

Caption: Troubleshooting workflow for purity issues.

References

Investigating unexpected color changes in 2-(Ethylamino)ethanol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in 2-(Ethylamino)ethanol solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound is a clear, colorless to slightly yellow liquid.[1][2][3][4][5][6] A faint yellow tint is often within acceptable purity specifications for the fresh reagent.

Q2: My this compound solution has turned yellow or brown. What is the likely cause?

A2: The yellowing or browning of amine solutions is a common issue, typically caused by oxidation and degradation.[7][8] Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes, leading to the formation of colored impurities.[7][8]

Q3: Are colored this compound solutions still usable for my experiments?

A3: The usability of a discolored solution depends on the sensitivity of your application. The colored impurities may interfere with your experiments, especially in sensitive analytical or pharmaceutical applications. It is generally recommended to use a fresh, colorless to faintly yellow solution for best results. If you suspect contamination, it is advisable to perform a purity analysis or use a new batch of the reagent.

Q4: How can I prevent my this compound solutions from changing color?

A4: To prevent color formation, proper storage and handling are crucial. Store this compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.[8][9] Avoid prolonged storage at elevated temperatures.[1][7]

Q5: What are the potential degradation products that could be causing the color?

A5: While specific colored degradation products for this compound are not extensively documented in readily available literature, amines, in general, can undergo oxidation to form complex mixtures. These can include nitro compounds or polymerization products which are often colored.[8][10] At high temperatures, it may also decompose to produce toxic oxides of nitrogen.[11][12]

Troubleshooting Guide

This guide will help you systematically investigate the cause of unexpected color changes in your this compound solutions.

Problem: Solution has developed a noticeable yellow or brown color.

Step 1: Review Storage and Handling Procedures

  • Question: How was the this compound stored?

    • Ideal: Tightly sealed container, protected from light (e.g., amber glass bottle), stored at or below the recommended temperature (typically below 30°C), and under an inert atmosphere.[1][7][9]

    • Action: If storage conditions were not ideal, obtain a new bottle of the reagent and store it correctly.

  • Question: How old is the reagent?

    • Ideal: Within the manufacturer's recommended shelf life.

    • Action: If the reagent is old or past its expiration date, it is best to discard it according to safety protocols and use a fresh supply.

Step 2: Assess the Experimental Environment

  • Question: Was the solution exposed to potential contaminants during your experiment?

    • Consider: Introduction of oxidizing agents, incompatible chemicals, or metal ions which can catalyze degradation. Amines can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[12]

    • Action: Review your experimental setup and reagents for any potential incompatibilities or sources of contamination.

  • Question: Was the solution subjected to high temperatures or intense light during the experiment?

    • Consider: High temperatures can accelerate thermal degradation.[13]

    • Action: If possible, modify your experimental protocol to minimize exposure to heat and light.

Step 3: Analytical Investigation (Optional)

  • Action: If the cause is still unclear and the application is critical, you can perform analytical tests to assess the purity of the solution and identify potential degradation products. Refer to the experimental protocols section for detailed methodologies for HPLC and GC-MS analysis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄H₁₁NO[14]
Molecular Weight 89.14 g/mol [11][15]
Appearance Clear colorless to slightly yellow liquid[1][16]
Boiling Point 169-170 °C[1][15]
Melting Point -90 °C[15]
Density 0.914 g/mL at 25 °C[1][15]
Flash Point 160 °F (71 °C)[6][11]
Solubility Miscible in water[1]
Storage Temperature Below +30°C[1][7]

Table 2: Recommended Storage and Handling Conditions to Minimize Color Change

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation from atmospheric oxygen, a primary cause of color formation.[8]
Container Use a tightly sealed, opaque or amber glass container.Protects from light and air exposure.
Temperature Store in a cool, dry place, below 30°C.[1][7]Minimizes thermal degradation.
Purity Use high-purity grade this compound.Impurities can catalyze or participate in degradation reactions.[7]
Handling Minimize the time the container is open to the atmosphere. Use clean, dry equipment for transfers.Reduces exposure to air and prevents cross-contamination.

Experimental Protocols

Protocol 1: Purity Analysis and Impurity Profiling by GC-MS

  • Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products. Due to the polar nature of amines, derivatization is often employed to improve chromatographic performance.[1]

  • Materials:

    • This compound sample

    • Derivatizing agent (e.g., Benzenesulfonyl chloride)

    • Anhydrous solvent (e.g., Acetonitrile, HPLC grade)

    • Internal standard (e.g., a stable amine not present in the sample)

    • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Procedure:

    • Sample Preparation (Derivatization):

      • Prepare a 1 mg/mL solution of the this compound sample in anhydrous acetonitrile.

      • Add the internal standard to the solution at a known concentration.

      • Under alkaline conditions (e.g., by adding a small amount of NaOH solution), add an excess of the derivatizing agent (Benzenesulfonyl chloride).[16]

      • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).[16]

      • Quench the reaction if necessary and prepare the sample for injection.

    • GC-MS Analysis:

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 1 minute.

        • Ramp at 10°C/min to 280°C.

        • Hold at 280°C for 5 minutes.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mass Scan Range: 40-500 amu.

    • Data Analysis:

      • Calculate the purity of this compound based on the peak area relative to the total ion chromatogram.

      • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: Purity Analysis by HPLC

  • Objective: To quantify the concentration of this compound and detect non-volatile impurities.

  • Materials:

    • This compound sample

    • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Reference standard of this compound

  • Procedure:

    • Sample and Standard Preparation:

      • Prepare a stock solution of the reference standard at 1 mg/mL in Mobile Phase A.

      • Create a series of calibration standards by diluting the stock solution.

      • Prepare the this compound sample at a concentration within the calibration range.

      • Filter all solutions through a 0.45 µm syringe filter before injection.[17]

    • HPLC Analysis:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection: As this compound lacks a strong chromophore, detection can be challenging. Derivatization for UV detection or the use of an Evaporative Light Scattering Detector (ELSD) is recommended.[18] If derivatized, select the appropriate wavelength.

      • Gradient Program:

        • 0-5 min: 5% B

        • 5-25 min: 5% to 95% B

        • 25-30 min: 95% B

        • 30-35 min: 95% to 5% B

        • 35-40 min: 5% B (re-equilibration)

    • Data Analysis:

      • Generate a calibration curve from the reference standards.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

      • Assess purity by calculating the area percentage of the main peak relative to all peaks.

Visualizations

Troubleshooting_Workflow start Unexpected Color Change in this compound Solution check_storage Review Storage Conditions (Light, Temp, Air Exposure) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok check_age Check Reagent Age and Expiry Date storage_ok->check_age Yes new_reagent Use a New Batch of Reagent and Implement Proper Storage storage_ok->new_reagent No age_ok Reagent within Shelf Life? check_age->age_ok check_experiment Evaluate Experimental Setup (Contaminants, Temp) age_ok->check_experiment Yes age_ok->new_reagent No contaminants_ok No Obvious Contamination or Stress? check_experiment->contaminants_ok analytical_testing Consider Analytical Testing (GC-MS, HPLC) contaminants_ok->analytical_testing Yes contaminants_ok->new_reagent No consult Consult Literature for Application-Specific Stability analytical_testing->consult

Caption: Troubleshooting workflow for color change in solutions.

Degradation_Pathway cluster_conditions Accelerating Conditions EAE This compound (Colorless) Intermediate Oxidized Intermediates (e.g., Aldehydes, Imines) EAE->Intermediate Oxidation Degradation_Products Complex Degradation Products (e.g., Polymers, N-oxides) (Yellow/Brown) Intermediate->Degradation_Products Further Reactions/ Polymerization Air Air (O2) Air->EAE Light Light (UV) Light->EAE Heat Heat Heat->EAE Metals Metal Ions Metals->EAE

Caption: Simplified degradation pathway leading to color formation.

References

Validation & Comparative

A Comparative Analysis of 2-(Ethylamino)ethanol and Monoethanolamine (MEA) for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-(Ethylamino)ethanol (EAE), a secondary amine, and the benchmark primary amine, monoethanolamine (MEA), for carbon dioxide (CO2) capture applications. This analysis is supported by experimental data from various studies, with a focus on key performance indicators relevant to industrial-scale CO2 capture processes.

Performance at a Glance: this compound vs. MEA

This compound has emerged as a promising alternative to MEA, exhibiting several potential advantages for CO2 capture. As a secondary amine, its reaction with CO2 is theoretically more efficient in terms of stoichiometry compared to primary amines under certain conditions. The following tables summarize the key performance indicators for both solvents based on available experimental data.

Table 1: CO2 Absorption Capacity
AmineConcentration (wt%)Temperature (°C)Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference
This compound (EAE)1540~10~0.9[1]
This compound (EAE)3040~10~0.85[1]
Monoethanolamine (MEA)3040~10~0.5[2][3]
Monoethanolamine (MEA)304015~0.48[4]
Table 2: Reaction Kinetics
AmineConcentration (wt%)Temperature (°C)Second-Order Rate Constant (k2, m³/mol·s)Reference
This compound (EAE)-25Faster than DEA, comparable to or faster than MEA[5]
Monoethanolamine (MEA)3040~4000 - 10000[6][7]

Note: Direct comparative kinetic data for EAE under the same conditions as MEA is limited in the reviewed literature. However, studies suggest its reaction rate is favorable.

Table 3: Heat of Absorption
AmineConcentration (wt%)Temperature (°C)CO2 Loading (mol/mol)Heat of Absorption (-ΔHabs, kJ/mol CO2)Reference
This compound (EAE) Blend (40% DMAE + 5% EAE)45550.2 - 0.8~70 - 85[8]
Monoethanolamine (MEA)30400.2 - 0.5~84 - 88[9][10][11]
Monoethanolamine (MEA)301200.2 - 0.5~80 - 85[9][10][11]

Note: Data for EAE is for a blend with N,N-diethylethanolamine (DMAE). The heat of absorption can vary with CO2 loading.

Table 4: Degradation Profile
AmineDegradation TypeKey Degradation ProductsObservationsReference
This compound (EAE)Thermal3-ethyl-1,3-oxazolidin-2-one (EOZD), N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamine (B42938) (DEHEED)More prone to thermal degradation than MEA due to the electron-donating ethyl group.[12]
This compound (EAE)Oxidative-Shows higher resistance to oxidative degradation compared to some other amines.[13]
Monoethanolamine (MEA)Thermal & OxidativeN-(2-hydroxyethyl)formamide (HEF), N-(2-hydroxyethyl)imidazole (HEI)Extensive research available on its degradation pathways.[14]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis.

Determination of CO2 Absorption Capacity (CO2 Loading)

Principle: This method involves saturating a known amount of the amine solution with a gas stream of a specific CO2 concentration and then determining the amount of CO2 absorbed.

Apparatus:

  • Gas bubbling reactor or a stirred-tank reactor

  • Mass flow controllers for CO2 and a carrier gas (e.g., N2)

  • Gas analyzer (e.g., infrared sensor) to measure CO2 concentration in the outlet gas

  • Temperature-controlled bath

  • Titration setup (burette, pH meter)

Procedure:

  • Prepare a known volume and concentration of the amine solution (e.g., 30 wt% EAE or MEA in water).

  • Place the solution in the reactor and bring it to the desired temperature (e.g., 40°C).

  • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate.

  • Continuously monitor the CO2 concentration in the gas stream exiting the reactor.

  • The absorption is considered complete when the outlet CO2 concentration equals the inlet concentration.

  • To determine the CO2 loading, a sample of the rich amine solution is taken and analyzed. A common method is titration with a strong acid (e.g., HCl) to a specific pH endpoint, which allows for the calculation of the amount of absorbed CO2.

Measurement of Reaction Kinetics

Principle: The kinetics of the gas-liquid reaction between CO2 and the amine solution can be determined using techniques like the wetted-wall column or the stopped-flow method.

Apparatus (Stirred-Cell Reactor):

  • A jacketed glass reactor with a stirrer for agitating the liquid phase.

  • A gas inlet and outlet.

  • A pressure transducer to monitor the pressure change in the reactor.

  • A temperature control system.

Procedure:

  • A known volume of the amine solution is placed in the reactor and degassed.

  • The reactor is brought to the desired temperature.

  • A known amount of CO2 is introduced into the reactor, and the stirrer is started to create a flat gas-liquid interface.

  • The rate of CO2 absorption is determined by measuring the change in pressure over time.

  • The reaction rate constant can then be calculated using appropriate mass transfer and reaction models.

Analysis of Amine Degradation

Principle: To assess the thermal and oxidative stability of the amine solutions, they are subjected to accelerated degradation conditions, and the degradation products are identified and quantified.

Apparatus:

  • High-pressure, high-temperature stainless steel reactors.

  • Oven for thermal degradation studies.

  • Gas supply for O2 and CO2 for oxidative degradation studies.

  • Analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS), and Ion Chromatography (IC).

Procedure:

  • Prepare CO2-loaded amine solutions to simulate industrial conditions.

  • For thermal degradation, the solutions are sealed in stainless steel cylinders and heated in an oven at a specific temperature (e.g., 120-140°C) for a defined period.

  • For oxidative degradation, the solutions are exposed to a gas mixture containing O2 and CO2 at a specific temperature and pressure.

  • After the degradation experiment, the samples are analyzed to identify and quantify the degradation products and the remaining amine concentration using techniques like GC-MS, LC-QTOF-MS, and IC.

Visualizing the Processes and Comparisons

The following diagrams, generated using Graphviz, illustrate the CO2 capture mechanisms, a typical experimental workflow, and a logical comparison of the two amines.

CO2_Capture_Mechanisms cluster_MEA Monoethanolamine (MEA) - Primary Amine cluster_EAE This compound (EAE) - Secondary Amine MEA MEA (RNH2) Zwitterion_MEA Zwitterion (RNH2+COO-) MEA->Zwitterion_MEA + CO2 CO2_1 CO2 Bicarbonate_MEA Bicarbonate (HCO3-) CO2_1->Bicarbonate_MEA + H2O Carbamate_MEA Carbamate (RNHCOO-) Zwitterion_MEA->Carbamate_MEA + MEA - MEAH+ Protonated_MEA Protonated MEA (RNH3+) EAE EAE (R2NH) Zwitterion_EAE Zwitterion (R2NH+COO-) EAE->Zwitterion_EAE + CO2 CO2_2 CO2 Bicarbonate_EAE Bicarbonate (HCO3-) CO2_2->Bicarbonate_EAE + H2O Carbamate_EAE Carbamate (R2NCOO-) Zwitterion_EAE->Carbamate_EAE + EAE - EAEH+ Protonated_EAE Protonated EAE (R2NH2+)

Caption: Simplified reaction pathways of CO2 with MEA and EAE.

Experimental_Workflow start Start prep Prepare Amine Solution (e.g., 30 wt%) start->prep absorber CO2 Absorption (e.g., 40°C, 15% CO2) prep->absorber rich_amine Rich Amine Solution (CO2-loaded) absorber->rich_amine stripper CO2 Desorption (Regeneration) (e.g., 120°C) rich_amine->stripper analysis Sample Analysis (CO2 Loading, Degradation) rich_amine->analysis lean_amine Lean Amine Solution (Regenerated) stripper->lean_amine lean_amine->absorber Recycle lean_amine->analysis end End analysis->end

Caption: A typical experimental workflow for CO2 capture studies.

Comparative_Analysis cluster_advantages Advantages cluster_disadvantages Disadvantages MEA Monoethanolamine (MEA) - Primary Amine - Well-established benchmark - High reactivity MEA_adv Fast Kinetics MEA->MEA_adv MEA_dis High Heat of Absorption Susceptible to Degradation MEA->MEA_dis EAE This compound (EAE) - Secondary Amine - Potential for higher capacity - Lower heat of absorption (in blends) EAE_adv Higher Theoretical Capacity EAE->EAE_adv EAE_dis More Prone to Thermal Degradation Less Industrial Experience EAE->EAE_dis

Caption: Logical comparison of key attributes of MEA and EAE.

Conclusion

This compound demonstrates considerable potential as an alternative to monoethanolamine for CO2 capture. Its primary advantages lie in its potential for higher CO2 absorption capacity and potentially lower heat of absorption, which could translate to reduced energy requirements for solvent regeneration. However, its susceptibility to thermal degradation is a significant concern that requires further investigation and mitigation strategies.

MEA remains the industry benchmark due to its high reactivity and extensive operational experience. The choice between EAE and MEA for a specific application will depend on a careful evaluation of the trade-offs between absorption efficiency, energy consumption, and solvent stability under the given process conditions. Further research is warranted to obtain more direct comparative data under identical experimental conditions to facilitate a more definitive assessment of EAE's performance.

References

A Comparative Guide to the Performance of 2-(Ethylamino)ethanol and Other Amino Alcohols as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-(Ethylamino)ethanol and other common amino alcohols. The information is supported by experimental data from scientific literature, with detailed methodologies for key experiments to facilitate replication and further research.

Performance Comparison of Amino Alcohols as Corrosion Inhibitors

The efficacy of amino alcohols as corrosion inhibitors is influenced by their molecular structure, the nature of the corrosive environment, and the metallic substrate. The following tables summarize quantitative data from various studies, showcasing the inhibition efficiencies of this compound and other amino alcohols under different conditions.

Weight Loss Measurements

Weight loss analysis is a conventional method for determining corrosion rates and inhibitor efficiency. The percentage of inhibition efficiency (IE%) is a key metric, indicating the extent to which the inhibitor mitigates corrosion.

InhibitorMetalCorrosive MediumInhibitor Conc.Temp. (°C)Inhibition Efficiency (%)Reference
This compoundCarbon SteelAerated 3% NaCl450 ppmRT~90[1]
2-Dimethylaminoethanol (DMAE)Austenitic Stainless Steel (Type 304)3 M HCl12.5%2579[2]
2-Dimethylaminoethanol (DMAE)Austenitic Stainless Steel (Type 304)1.0 M HCl10%2570[3]
Monoethanolamine (MEA)Zinc0.1 M Sulfamic Acid15 mM2885.5
Diethanolamine (DEA)Zinc0.1 M Sulfamic Acid15 mM2891.5
Triethanolamine (TEA)Zinc0.1 M Sulfamic Acid15 mM2871.6
Triethanolamine (TEA)Mild Steel3 wt% NaCl0.1 wt%70Not Specified, but effective[4]

Note: RT denotes Room Temperature. Inhibition efficiencies from different studies may not be directly comparable due to variations in experimental conditions.

Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action. Key parameters include corrosion current density (icorr), corrosion potential (Ecorr), and polarization resistance (Rp). A lower icorr and a higher Rp generally indicate better corrosion inhibition.

InhibitorMetalCorrosive MediumInhibitor Conc.icorr (µA/cm²)Ecorr (mV vs. SCE)Inhibition Efficiency (%)Reference
This compoundCarbon SteelAerated 3% NaCl450 ppm--~90[1]
2-Dimethylaminoethanol (DMAE)Austenitic Stainless Steel (Type 304)3 M HCl12.5%15.6-47880.9[2]
Dimethylethanolamine (DMEA)Reinforcing SteelSimulated Cement-Pore Solution + ChloridesMolar Ratio > 0.3Lower than uninhibitedMore positiveEffective[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols used to evaluate the performance of amino alcohol corrosion inhibitors.

Weight Loss Method

This gravimetric method provides a direct measure of material loss due to corrosion.

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with a series of grit papers, degreased with a solvent like acetone, rinsed with distilled water, and dried.[6]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.[6]

  • Immersion: The coupons are suspended in the corrosive solution, with and without the inhibitor, for a specified duration and at a constant temperature.[6]

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using an appropriate solution (e.g., inhibited acid).[6]

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank and CRinhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique measures the relationship between the potential applied to the metal and the resulting current response, providing information on corrosion kinetics and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[7]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[8]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is reached.[9]

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate.[8]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the curve to their intersection.[9] The inhibition efficiency is calculated using the icorr values.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[10]

Procedure:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[11]

  • Measurement: A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies.[10]

  • Data Acquisition: The impedance response of the system is measured at each frequency.

  • Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots.[10] The Nyquist plot shows the imaginary part of the impedance versus the real part. The Bode plot shows the impedance modulus and phase angle as a function of frequency. The data is often fitted to an equivalent electrical circuit model to extract parameters like solution resistance (Rs), polarization resistance (Rp or charge transfer resistance, Rct), and double-layer capacitance (Cdl).[11] A larger Rp value in the presence of the inhibitor indicates better corrosion protection.

Mechanism of Corrosion Inhibition by Amino Alcohols

The primary mechanism by which amino alcohols inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[12][13] This adsorption process can be influenced by several factors:

  • Molecular Structure: The presence of nitrogen and oxygen atoms with lone pairs of electrons in the amino and hydroxyl groups, respectively, facilitates adsorption onto the metal surface.[3]

  • pH of the Solution: The pH of the corrosive medium can affect the protonation of the amino group, influencing its interaction with the metal surface. In some cases, the alkalizing effect of the amino alcohol itself contributes to corrosion protection.[1]

  • Nature of Adsorption: The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal atoms.[12]

The adsorbed inhibitor layer can affect both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thus acting as a mixed-type inhibitor.[12]

Visualizing Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for inhibitor evaluation and the general mechanism of corrosion inhibition by amino alcohols.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion Specimen_Prep Specimen Preparation (Polishing, Cleaning) WL Weight Loss (Immersion Test) Specimen_Prep->WL EC Electrochemical Tests (Polarization, EIS) Specimen_Prep->EC Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->WL Solution_Prep->EC CR_IE_Calc Calculate Corrosion Rate & Inhibition Efficiency WL->CR_IE_Calc EC_Params Determine Electrochemical Parameters (icorr, Rp) EC->EC_Params Comparison Performance Comparison CR_IE_Calc->Comparison EC_Params->Comparison

Caption: A typical workflow for evaluating corrosion inhibitor performance.

Inhibition_Mechanism cluster_environment Corrosive Environment cluster_interface Metal-Solution Interface cluster_reactions Corrosion Reactions Corrosive_Species Corrosive Species (e.g., H+, Cl-, O2) Metal Metal Surface Corrosive_Species->Metal Attack Inhibitor Amino Alcohol Inhibitor Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Metal->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Anodic Anodic Reaction (Metal Dissolution) Protective_Film->Anodic Inhibits Cathodic Cathodic Reaction (e.g., H2 Evolution) Protective_Film->Cathodic Inhibits Anodic->Metal Corrosion Cathodic->Metal Corrosion

Caption: General mechanism of corrosion inhibition by amino alcohols.

References

Validating the Purity of 2-(Ethylamino)ethanol for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Ethylamino)ethanol (EAE) is a versatile amino alcohol with niche applications in the pharmaceutical industry, primarily as an intermediate in organic synthesis and as a component in certain formulations.[1] Ensuring the purity of EAE is critical for the safety, efficacy, and stability of the final pharmaceutical product. This guide provides a comparative analysis of EAE, detailing methods for purity validation, potential impurities, and a comparison with alternative compounds.

The Importance of Purity in Pharmaceutical Applications

The presence of impurities in active pharmaceutical ingredients (APIs) and excipients can have significant consequences, including:

  • Altered Efficacy: Impurities may interact with the API, reducing its therapeutic effect.

  • Toxicity: Some impurities can be toxic, even at low levels, posing a direct risk to patient safety.

  • Adverse Side Effects: Impurities can lead to unexpected side effects and allergic reactions.[2]

  • Instability: Impurities can affect the stability of the drug product, leading to degradation and a shorter shelf life.

Given that this compound is a reactive amino alcohol, a thorough understanding and control of its impurity profile are paramount.[3]

Common Impurities in this compound

The synthesis of this compound typically involves the reaction of ethylene (B1197577) oxide with ethylamine. Another potential synthetic route involves the disproportionation of N-ethyldiethanolamine.[4] Based on these synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: Ethylamine and residual ethylene oxide.

  • By-products of Synthesis:

    • Monoethanolamine (MEA): Can arise from side reactions.

    • N-Ethyldiethanolamine (EDEA): A potential precursor and impurity.[4]

    • Triethanolamine (TEA): Structurally related and a potential contaminant.[5][6]

  • Degradation Products: Formed during storage or handling.

The table below summarizes these potential impurities and their possible origins.

ImpurityChemical StructurePotential Origin
EthylamineCH₃CH₂NH₂Unreacted starting material
Monoethanolamine (MEA)HOCH₂CH₂NH₂By-product of synthesis
N-Ethyldiethanolamine (EDEA)(HOCH₂CH₂)₂NCH₂CH₃By-product or unreacted starting material
Triethanolamine (TEA)N(CH₂CH₂OH)₃By-product of synthesis, cross-contamination

Analytical Methods for Purity Validation

A combination of analytical techniques is essential for the comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is particularly well-suited for the analysis of ethanolamines, which can be challenging due to their polarity and tendency for peak tailing.[7]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as methanol (B129727) or dichloromethane.

    • Prepare a series of calibration standards for the potential impurities (Ethylamine, MEA, EDEA, TEA) in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A polar capillary column suitable for amine analysis, such as a CP-Sil 8 CB for Amines (30 m x 0.32 mm, 1.0 µm film thickness) or a Zebron ZB-5MSplus.[7][8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp: 6°C/minute to 220°C.[8]

      • Hold at 220°C for 10 minutes.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 270°C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 30-400.

  • Data Analysis:

    • Identify impurities by comparing their retention times and mass spectra to those of the reference standards.

    • Quantify the impurities using the calibration curves generated from the standards.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the analysis of less volatile impurities and for the primary assay of this compound. A reversed-phase method with a suitable column is often effective.

Experimental Protocol: HPLC Assay of this compound

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare the sample solution at the same concentration in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and acetonitrile (B52724) (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of the this compound sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound for pharmaceutical use.

Purity_Validation_Workflow Workflow for Purity Validation of this compound cluster_0 Sample Reception & Initial Assessment cluster_1 Identification & Assay cluster_2 Impurity Profiling cluster_3 Decision cluster_4 Final Disposition Sample Receive this compound Sample Documentation Review Certificate of Analysis (CoA) Sample->Documentation Visual Visual Inspection (Color, Clarity) Documentation->Visual FTIR FTIR for Identification Visual->FTIR HPLC_Assay HPLC for Assay (%) Visual->HPLC_Assay GC_MS GC-MS for Volatile & Semi-Volatile Impurities Visual->GC_MS Decision Meets Specifications? FTIR->Decision HPLC_Assay->Decision Water_Content Karl Fischer Titration for Water Content GC_MS->Water_Content Residue Residue on Ignition Water_Content->Residue Residue->Decision Approve Approve for Pharmaceutical Use Decision->Approve Yes Reject Reject Batch Decision->Reject No

Purity Validation Workflow

Comparison with Alternative Amino Alcohols

While this compound has its specific applications, other amino alcohols are also commonly used in pharmaceutical formulations as pH adjusters, stabilizers, or solubilizing agents.[9][10] The choice of a suitable amino alcohol depends on factors such as its pKa, toxicity profile, and compatibility with the API and other excipients.

Below is a comparative table of this compound and other commonly used amino alcohols.

CompoundStructurepKa (approx.)Primary Pharmaceutical FunctionsNotes on Toxicity/Safety
This compound HOCH₂CH₂NHCH₂CH₃ 9.8 Intermediate in synthesis, pH adjuster Harmful if swallowed, causes severe skin burns and eye damage.
Monoethanolamine (MEA)HOCH₂CH₂NH₂9.5pH adjuster, intermediateCorrosive; can cause skin and eye burns. Prolonged exposure may lead to organ injury.[2]
Diethanolamine (DEA)(HOCH₂CH₂)₂NH8.9Emulsifier, pH adjusterCan form carcinogenic nitrosamines in the presence of nitrosating agents. Linked to liver tumors in animal studies.[11]
Triethanolamine (TEA)N(CH₂CH₂OH)₃7.8Emulsifier, pH adjuster, solubilizerGenerally considered safe for use in cosmetics, but with concentration limits for leave-on products.[2]
Tromethamine (Tris)(HOCH₂)₃CNH₂8.1Biological buffer, pH adjuster in parenteral formulationsLow toxicity, widely used in biological and pharmaceutical applications.

The selection of an appropriate amino alcohol requires careful consideration of its physicochemical properties and safety profile in the context of the specific drug product.

Cytotoxicity Comparison of Amino Alcohols

The cytotoxicity of amino alcohols is an important consideration, especially for parenteral and topical formulations. The following table presents representative cytotoxicity data for a selection of amino alcohols against a human cancer cell line, illustrating the range of biological activity within this class of compounds.

Amino AlcoholIC₅₀ (µM) against A549 Lung Cancer Cells (Representative Data)
2-Aminoethanol (MEA)> 1000
3-Amino-1-propanol850
4-Amino-1-butanol600
This compound ~700
Diethanolamine (DEA)450

Note: The IC₅₀ values are representative and can vary depending on the cell line and experimental conditions. This data highlights the importance of evaluating the specific toxicity profile of any compound intended for pharmaceutical use.[12]

The following diagram illustrates a generalized experimental workflow for assessing the cytotoxicity of amino alcohols using an MTT assay.

Cytotoxicity_Assay_Workflow Workflow for MTT Cytotoxicity Assay of Amino Alcohols cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours for cell attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of amino alcohols Incubate_24h->Prepare_Dilutions Add_Compounds Add compounds to the cells Prepare_Dilutions->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

MTT Cytotoxicity Assay Workflow

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. A multi-faceted analytical approach, including GC-MS for impurity profiling and HPLC for assay, is essential for comprehensive characterization. The potential presence of related ethanolamines as impurities underscores the need for robust analytical methods. When considering this compound for a pharmaceutical application, a thorough risk assessment should be conducted, including a comparative evaluation of its performance and safety profile against other suitable amino alcohols. This guide provides a framework for such an evaluation, enabling researchers and drug development professionals to make informed decisions in their formulation and development activities.

References

Benchmarking the efficiency of 2-(Ethylamino)ethanol against other secondary amines in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis, the choice of a catalyst or reagent can significantly impact reaction efficiency, yield, and overall process viability. Secondary amines are a cornerstone class of catalysts, particularly in condensation reactions. This guide provides an objective comparison of 2-(Ethylamino)ethanol against other common secondary amines, focusing on their application in Knoevenagel and Claisen-Schmidt condensations.

While direct head-to-head quantitative data for this compound against other secondary amines in these specific reactions is not extensively available in the surveyed literature, this guide offers a qualitative comparison based on fundamental chemical principles and established reaction mechanisms. The unique bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, suggests distinct properties that can influence its catalytic performance.

Knoevenagel Condensation: A Comparative Overview

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. The reaction is often catalyzed by a basic amine.

Qualitative Performance Comparison of Secondary Amines in Knoevenagel Condensation

CatalystStructureBasicity (pKa of conjugate acid)Steric HindranceExpected Performance Characteristics
This compound HO-CH₂-CH₂-NH-CH₂-CH₃~10.7Low to moderateThe hydroxyl group can increase solubility in polar solvents and may participate in hydrogen bonding with reaction intermediates, potentially influencing the transition state and reaction rate. Its basicity is comparable to other acyclic secondary amines.
Piperidine (B6355638) C₅H₁₁N~11.1Moderate (cyclic)A commonly used and often highly effective catalyst for this reaction due to its relatively high basicity and rigid cyclic structure which can favor certain transition states.[1]
Diethylamine (CH₃CH₂)₂NH~10.9ModerateA simple acyclic secondary amine that is an effective catalyst, though its volatility can be a drawback in some applications. Its performance can be considered a baseline for acyclic secondary amines.
Morpholine C₄H₉NO~8.4Moderate (cyclic)The presence of the ether oxygen reduces its basicity compared to piperidine. This lower basicity may result in slower reaction rates but can be advantageous in preventing side reactions with sensitive substrates.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile (B47326), catalyzed by a secondary amine.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde (B42025), 1.0 eq)

  • Malononitrile (1.0 eq)

  • Secondary amine catalyst (e.g., this compound, piperidine, or diethylamine, 0.1 eq)

  • Solvent (e.g., ethanol (B145695) or toluene, 5 mL per mmol of aldehyde)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the chosen solvent.

  • Stir the mixture at room temperature to ensure dissolution of the solids.

  • Add the secondary amine catalyst (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (the temperature will depend on the solvent used).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Knoevenagel_Condensation_Mechanism Reactants Aldehyde (R-CHO) + Active Methylene (CH₂(CN)₂) Iminium Iminium Ion [R-CH=NR'₂]⁺ Reactants->Iminium Reaction with Aldehyde Enolate Enolate [NC-CH-CN]⁻ Reactants->Enolate Deprotonation by Amine Catalyst_start Secondary Amine (R'₂NH) Catalyst_start->Iminium Catalyst_start->Enolate Intermediate Adduct Intermediate Iminium->Intermediate Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product (R-CH=C(CN)₂) Intermediate->Product Elimination Catalyst_regenerated Secondary Amine (R'₂NH) Intermediate->Catalyst_regenerated Water H₂O Intermediate->Water

Catalytic cycle of the Knoevenagel condensation.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis: A Comparative Overview

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Secondary amines can be employed as catalysts in this reaction.

Qualitative Performance Comparison of Secondary Amines in Chalcone Synthesis

CatalystStructureBasicity (pKa of conjugate acid)Steric HindranceExpected Performance Characteristics
This compound HO-CH₂-CH₂-NH-CH₂-CH₃~10.7Low to moderateThe hydroxyl group may enhance the solubility of reactants and intermediates in alcoholic solvents, potentially leading to a more homogeneous reaction mixture and improved reaction rates.
Piperidine C₅H₁₁N~11.1Moderate (cyclic)A strong base that can effectively catalyze the reaction. Its cyclic nature might influence the stereoselectivity of the product if applicable.
Diethylamine (CH₃CH₂)₂NH~10.9ModerateA common and effective catalyst, though its lower boiling point might require a closed system or careful temperature control.
Morpholine C₄H₉NO~8.4Moderate (cyclic)Its lower basicity might lead to slower reaction times compared to piperidine or diethylamine, but it could be a milder alternative for sensitive substrates.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

This protocol outlines a general method for the synthesis of chalcone from benzaldehyde and acetophenone (B1666503) using a secondary amine catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Aromatic ketone (e.g., acetophenone, 1.0 eq)

  • Secondary amine catalyst (e.g., this compound, piperidine, or diethylamine, 0.2 eq)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the secondary amine catalyst (0.2 eq) to the cooled solution.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The formation of the chalcone product is often indicated by a color change.

  • Once the reaction is complete, the product may precipitate from the solution. If so, collect the solid by filtration, wash it with cold ethanol, and dry.

  • If the product does not precipitate, the reaction mixture can be poured into cold water to induce precipitation. The resulting solid is then collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Reactants, Solvent) start->setup add_catalyst Add Amine Catalyst (e.g., this compound) setup->add_catalyst reaction Run Reaction (Stirring, Temperature Control) add_catalyst->reaction monitoring Monitor Progress (TLC, GC-MS, etc.) reaction->monitoring Periodically monitoring->reaction Continue workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, Yield) purification->analysis end End analysis->end

General experimental workflow for catalyst comparison.

Conclusion

While a definitive quantitative ranking of this compound's efficiency against other secondary amines in organic synthesis requires further dedicated comparative studies, its structural features suggest it is a viable and potentially advantageous catalyst. The presence of the hydroxyl group can positively influence its solubility and interaction with polar substrates and solvents. For researchers and drug development professionals, this compound represents a valuable tool in the catalyst toolbox, particularly in applications where its unique properties can be leveraged to optimize reaction conditions and outcomes. The provided protocols and diagrams serve as a foundational guide for initiating such comparative investigations.

References

Alkylaminoethanols in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylaminoethanols are a versatile class of bifunctional compounds, containing both amine and alcohol functionalities. This unique structure allows them to act as effective catalysts, co-catalysts, and reagents in a wide array of chemical transformations. Their applications span from polymer chemistry, such as in the production of polyurethanes and the curing of epoxy resins, to the synthesis of biofuels and specialty chemicals.

This guide provides a comparative analysis of common alkylaminoethanols used in catalysis, focusing on their performance in key industrial applications. The information presented is supported by experimental data from scientific literature to aid researchers in selecting the optimal catalyst for their specific needs.

Section 1: Polyurethane Foam Production

In the manufacturing of polyurethane (PU) foams, amine catalysts are crucial for balancing two primary reactions: the "gelling" reaction (urethane formation from polyol and isocyanate) and the "blowing" reaction (water and isocyanate reaction to produce CO2 gas). The choice of catalyst directly influences the foam's processing characteristics and final physical properties.[1][2] Alkylaminoethanols like N,N-Dimethylethanolamine (DMEA) are noted for their balanced catalytic activity and their ability to be incorporated into the polymer network via their hydroxyl group, potentially influencing the final polymer properties.[3]

Data Presentation: Catalyst Performance in Polyurethane Systems

The following table compares the catalytic activity of various amines in a model polyurethane system. While not all are alkylaminoethanols, they provide a benchmark for performance. Gelation time is a key indicator of the catalyst's influence on the primary polymer-forming reaction.

CatalystTypeGelation Time (minutes)NotesReference
DABCO (Triethylenediamine)Cyclic Tertiary Amine4.0Benchmark gelling catalyst.[4]
DBTDL (Dibutyltin dilaurate)Organometallic4.5Benchmark organometallic gelling catalyst.[4]
DMCHA (N,N-Dimethylcyclohexylamine) Tertiary Amine10.0A common amine catalyst, provided for comparison.[4]
DMEA (N,N-Dimethylethanolamine) Tertiary Alkanolamine-Known to offer a balanced profile, affecting both gel and blow reactions.[3][3]
DEA (Diethanolamine) Secondary Alkanolamine-Studied for biomedical PU applications; can significantly alter mechanical and cytotoxic properties.[5][5]

Note: Direct comparative data for gelation times under identical conditions for all listed alkylaminoethanols is limited. Performance is highly formulation-dependent.

Visualization: Polyurethane Reaction Pathways

The diagram below illustrates the dual role of catalysts in polyurethane foam formation, directing the competing gelling and blowing reactions that must be precisely balanced for optimal foam structure.

PU_Reactions Isocyanate Polyisocyanate (-NCO) Gel_Reaction Gelling Reaction (Network Formation) Isocyanate->Gel_Reaction Blow_Reaction Blowing Reaction (Gas Formation) Isocyanate->Blow_Reaction Polyol Polyol (-OH) Polyol->Gel_Reaction Water Water (H₂O) Water->Blow_Reaction Catalyst Amine Catalyst (e.g., DMEA) Catalyst->Gel_Reaction Influences Gel Time Catalyst->Blow_Reaction Influences Blow Rate PU_Network Polyurethane Network (Solid Foam) Gel_Reaction->PU_Network CO2 CO₂ Gas (Foam Cells) Blow_Reaction->CO2

Caption: Catalytic influence on competing reactions in polyurethane foam production.

Experimental Protocol: Polyurethane Foam Synthesis

This protocol describes a general method for preparing polyurethane foam to evaluate catalyst performance.

  • Premix Preparation: In a suitable container, thoroughly mix the polyol (e.g., α,ω-polybutadienediol), cell stabilizer (silicone surfactant), blowing agent (e.g., distilled water at 3 parts per hundred parts of polyol), and the alkylaminoethanol catalyst (typically 0.1 to 5.0 parts per hundred parts of polyol).[1][5]

  • Reaction Initiation: Add the polyisocyanate (e.g., toluene (B28343) diisocyanate) to the premix.

  • Mixing: Immediately and vigorously mix the components for a specified time (e.g., 5-10 seconds) until a homogeneous mixture is achieved.

  • Observation: Pour the reacting mixture into a mold or cup and record key reaction profile times:

    • Cream Time: The time from mixing until the liquid begins to rise and change color.

    • Gel Time: The time until fine polymer strings can be pulled from the rising foam with a spatula.[4]

    • Rise Time: The time from mixing until the foam has reached its maximum height.

  • Curing: Allow the foam to cure at a specified temperature (e.g., room temperature or in an oven at 50–60 °C) for a set period (e.g., 24 hours) before characterization.[6]

Section 2: Epoxy Resin Curing

Alkylaminoethanols can act as accelerators or curing agents for epoxy resins. Their tertiary amine group can initiate the anionic polymerization of epoxy groups, while the hydroxyl group can also react with epoxy rings to form ether linkages, contributing to the cross-linked network. Diethanolamine (DEA), for example, serves as a curative where its secondary amine provides a fast initial reaction, followed by a slower, autocatalytic reaction of its hydroxyl groups with the epoxy resin.[7][8]

Data Presentation: Kinetic Parameters for Epoxy Curing

The curing of epoxy resins is a complex process. The Kamal-Sourour equation is often used to model the reaction kinetics. The table below presents activation energies for the hydroxyl-epoxide reaction in a DGEBA epoxy system cured with Diethanolamine (DEA).

Kinetic ParameterDescriptionActivation Energy (Ea) (kJ/mol)Reference
k1Rate constant for the autocatalytic pathway62.1[7]
k2Rate constant for the n-th order pathway45.1[7]

Note: These values are specific to the DGEBA/DEA system studied and illustrate the complexity of the cure kinetics.

Experimental Protocol: Isothermal Curing Analysis by DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to study the cure kinetics of an epoxy system.

  • Sample Preparation: Prepare the epoxy formulation by mixing the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) with the alkylaminoethanol hardener (e.g., Diethanolamine) in the desired stoichiometric ratio.[7]

  • Pre-reaction (optional): For systems with multiple reactive groups (like DEA's amine and hydroxyls), a pre-reaction step may be performed by holding the mixture at an elevated temperature (e.g., 70°C for 10 minutes) to allow the initial, faster reaction (e.g., amine-epoxide) to approach completion.[7][8]

  • DSC Analysis:

    • Hermetically seal a small amount of the reacting mixture (5-10 mg) into a DSC pan.

    • Place the pan in the DSC cell, which has been pre-heated to the desired isothermal cure temperature (e.g., 50°C, 60°C, 70°C).

    • Record the heat flow as a function of time until the reaction exotherm is complete.[9]

  • Data Analysis: Integrate the area under the exotherm curve to determine the total heat of reaction (ΔH_total). The extent of conversion (α) at any time (t) can be calculated as the fractional heat evolved up to that time (α = ΔH_t / ΔH_total). This data is then used to fit kinetic models like the Kamal equation.[7]

Section 3: Biodiesel and Esterquat Synthesis

Alkylaminoethanols are involved in transesterification reactions, primarily in the synthesis of specialty chemicals like esterquats, which are used as fabric softeners. In this context, an alkylaminoethanol such as N-methyldiethanolamine (MDEA) or Triethanolamine (TEA) is reacted with a fatty acid methyl ester (FAME), which is itself derived from biodiesel production. While amines can catalyze the transesterification of triglycerides to produce biodiesel, their use as a primary catalyst is less common than standard base catalysts like NaOH or KOH.[10][11]

Data Presentation: Transesterification for Esterquat Precursor Synthesis

This table shows the optimized yield for the synthesis of an N-methyldiethanolamine (MDEA) di-ester, a precursor to esterquat surfactants, via heterogeneous transesterification of a methyl ester.

ReactantsCatalystTemperature (°C)Time (h)Molar Ratio (Ester:MDEA)Yield (%)Reference
Palm Methyl Ester + N-MethyldiethanolamineCaO/γ-Al2O314661.8 : 183.2[12]
Palm Methyl Ester + N-MethyldiethanolamineZn-doped CaO143-2 : 183.0[13]
Visualization: General Workflow for Catalytic Transesterification

This diagram outlines the typical laboratory process for producing biodiesel or related esters via transesterification.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_purification Purification & Analysis Oil Triglyceride Source (e.g., Vegetable Oil) Reactor Mix & Heat in Reactor (e.g., 65°C, 2h) Oil->Reactor Alcohol Alcohol (e.g., Methanol) Alcohol->Reactor Catalyst Catalyst (e.g., Alkylamine) Catalyst->Reactor Settling Gravity Settling Reactor->Settling Transfer Mixture Glycerol (B35011) Glycerol Byproduct Settling->Glycerol Separate Heavy Phase Washing Washing & Drying Settling->Washing Transfer Light Phase Biodiesel Final Product (Fatty Acid Esters) Washing->Biodiesel Analysis Analysis (GC, NMR) Biodiesel->Analysis

Caption: A typical experimental workflow for biodiesel production via transesterification.

Experimental Protocol: Transesterification of Triglycerides

This protocol is representative of a lab-scale biodiesel production process.[14][15]

  • Catalyst Preparation: Dissolve the catalyst (e.g., NaOH, KOH, or the amine being tested) in the alcohol (e.g., methanol) with stirring.

  • Reaction Setup: Heat the triglyceride source (e.g., vegetable oil) in a batch reactor to the desired reaction temperature (e.g., 60-65°C).

  • Reaction: Add the alcohol-catalyst mixture to the heated oil. The typical molar ratio of alcohol to oil is between 6:1 and 20:1.[10][15] Maintain the temperature and stir vigorously for the specified reaction time (e.g., 1-8 hours).[10]

  • Product Separation: Transfer the reaction mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: a lower, denser glycerol layer and an upper, lighter biodiesel (fatty acid methyl ester) layer.

  • Purification: Drain off the glycerol layer. Wash the biodiesel layer with warm water to remove any residual catalyst, soap, and methanol. Dry the washed biodiesel over an anhydrous drying agent (e.g., sodium sulfate).

  • Analysis: Characterize the final product using techniques like Gas Chromatography (GC) to determine the fatty acid methyl ester content and confirm conversion.

Section 4: Comparative Summary and Conclusion

Alkylaminoethanols exhibit distinct catalytic behaviors based on their molecular structure—specifically, the degree of N-alkylation (tertiary vs. secondary amine) and the number of hydroxyl groups.

Visualization: Structure-Function Relationships

This diagram illustrates how the structural features of different alkylaminoethanols relate to their function in catalysis.

Structure_Function DMEA DMEA (Tertiary Amine, 1 -OH) Prop_Amine Amine Type DMEA->Prop_Amine Tertiary Prop_OH Hydroxyl Count DMEA->Prop_OH One MDEA MDEA (Tertiary Amine, 2 -OH) MDEA->Prop_Amine Tertiary MDEA->Prop_OH Two DEA DEA (Secondary Amine, 2 -OH) DEA->Prop_Amine Secondary DEA->Prop_OH Two TEA TEA (Tertiary Amine, 3 -OH) TEA->Prop_Amine Tertiary TEA->Prop_OH Three Func_Base Strong Base Catalyst (e.g., PU Gelling) Prop_Amine->Func_Base Tertiary amines are stronger base catalysts Func_Harden Epoxy Hardener (Amine + Hydroxyl Reactivity) Prop_Amine->Func_Harden Secondary amines provide initial reaction site Func_Incorp Network Incorporation (Reactive Catalyst) Prop_OH->Func_Incorp Allows covalent bonding into polymer matrix Func_Reactant Esterquat Precursor Prop_OH->Func_Reactant Multiple sites for transesterification

Caption: Relationship between alkylaminoethanol structure and catalytic function.

  • N,N-Dimethylethanolamine (DMEA): As a tertiary amine with a single hydroxyl group, DMEA is an effective and versatile catalyst in polyurethane and epoxy systems, offering a balance of properties and the potential for network incorporation.[3][16]

  • N-Methyldiethanolamine (MDEA): This tertiary amine with two hydroxyl groups is widely used in acid gas absorption due to its favorable reaction thermodynamics and stability.[17][18] It also serves as a key building block for specialty surfactants like di-esterquats.[12]

  • Diethanolamine (DEA): As a secondary amine, DEA is a highly effective epoxy curative, providing both an initial amine reaction site and subsequent hydroxyl reactivity for cross-linking.[7] Its use in polyurethane can significantly impact the final product's properties.[5]

  • Triethanolamine (TEA): With three hydroxyl groups, TEA is highly functionalized, making it a common reactant in esterification and transesterification for products like esterquats. It is also noted for its high degradation resistance.[18]

The selection of an appropriate alkylaminoethanol catalyst requires careful consideration of the desired reaction kinetics, the potential for the catalyst to participate in the reaction as a reactant, and the properties of the final product. This guide provides a foundational comparison to assist in this decision-making process.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Ethylamino)ethanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2-(Ethylamino)ethanol is critical in various stages of pharmaceutical development and manufacturing. As a key intermediate and potential impurity, its presence must be carefully monitored to ensure product quality and safety. This guide provides a comparative overview of validated analytical methods for the detection of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data and detailed protocols are presented to assist in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of GC-MS and LC-MS/MS for the analysis of ethanolamines, including compounds structurally similar to this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low ppm to high ppb range. Can be improved with derivatization.High sensitivity, often in the low ppb range (e.g., 5 ppb for ethanolamines in water).[1][2]
Limit of Quantification (LOQ) Generally, 3-5 times the LOD.Typically 3-5 times the LOD, with validated methods demonstrating LOQs around 10-50 µg/L for related ethanolamines.[3]
Linearity (R²) Excellent linearity is achievable (R² > 0.99) over a defined concentration range.[4]Strong linearity (R² > 0.99) is consistently reported over a wide concentration range (e.g., 5 ppb to 1000 ppb).[1]
Accuracy (% Recovery) Good recovery is attainable, though it can be influenced by the volatility and polarity of the analyte.High accuracy with recovery values typically between 85% and 115% for spiked samples.[1]
Precision (%RSD) High precision with Relative Standard Deviation (%RSD) values typically below 15%.Excellent precision with %RSD values often below 10%.
Sample Matrix Suitable for volatile and semi-volatile compounds. Matrix effects can be minimized with appropriate sample preparation.Highly versatile for various sample matrices, including aqueous and biological samples. Matrix effects can be mitigated using techniques like solid-phase extraction and isotopic internal standards.[5][6]

Visualizing the Workflow

A systematic approach is crucial for both the validation of an analytical method and the routine analysis of samples.

Analytical Method Validation Workflow cluster_Plan Phase 1: Planning & Development cluster_Validation Phase 2: Validation cluster_Implementation Phase 3: Implementation MethodObjective Define Method Objective MethodSelection Select Analytical Technique MethodObjective->MethodSelection MethodDevelopment Develop & Optimize Method MethodSelection->MethodDevelopment Specificity Specificity MethodDevelopment->Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness RoutineAnalysis Routine Analysis Robustness->RoutineAnalysis QC_Monitoring QC Monitoring RoutineAnalysis->QC_Monitoring

A typical workflow for analytical method validation.

Sample Analysis Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Extraction / Dilution Spiking->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

A general workflow for sample analysis.

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods.

LC-MS/MS Method for this compound

This method is adapted from protocols for the analysis of ethanolamines in aqueous matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. A series of calibration standards, typically ranging from 5 ppb to 1000 ppb, are prepared by diluting the stock solution with water.[1]

  • Sample Treatment: For aqueous samples, filtration through a 0.45 µm PVDF syringe filter may be sufficient.[1][2] For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

  • Internal Standard: To improve accuracy and precision, a deuterated internal standard, such as diethanolamine-d8, can be added to all samples and standards.[1]

2. Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of polar compounds like ethanolamines.[1][7] An example is a Shim-Pack Velox HILIC column (2.7 µm, 100 × 2.1 mm).[7]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile, water, and a buffer like ammonium (B1175870) acetate (B1210297) is commonly used.[7]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[7]

  • Injection Volume: 20 µL.[8]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor and product ions for this compound would need to be optimized.

  • Ion Source Parameters: Parameters such as capillary voltage, nebulizer pressure, and drying gas temperature should be optimized for the specific instrument.

GC-MS Method for this compound

The analysis of ethanolamines by GC-MS can be challenging due to their polarity and low volatility. Specialized columns and derivatization are often employed.

1. Sample Preparation:

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. The sample is typically dried and then heated with the derivatizing agent.

  • Solvent: The sample should be in a volatile organic solvent suitable for GC analysis, such as dichloromethane (B109758) or methanol. Aqueous samples are not directly compatible with most GC systems.[9]

2. Chromatographic Conditions:

  • Column: A specially deactivated column with a thick film is recommended to handle the polar nature of ethanolamines. The Zebron ZB-5MSplus GC column is a suitable option.[10][11]

  • Injector: A splitless or high split injection is used depending on the concentration of the analyte.[10]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the analyte from other components in the sample.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound. LC-MS/MS generally offers higher sensitivity and is more suitable for direct analysis of aqueous samples. GC-MS, particularly with derivatization, provides excellent separation and is a robust technique for volatile and semi-volatile compounds. The choice of method should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available resources. Rigorous method validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data for regulatory submissions and quality control.

References

A Comparative Guide to the Synthesis of 2-(Ethylamino)ethanol: An Economic Viability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Ethylamino)ethanol, a crucial building block in the production of various pharmaceuticals and specialty chemicals, can be synthesized through several routes. This guide provides a detailed comparison of the two primary industrial methods: the direct reaction of ethylene (B1197577) oxide with ethylamine (B1201723) and the disproportionation of N-ethyldiethanolamine, with a focus on their economic viability, supported by experimental data.

This analysis delves into the core economic drivers of each pathway, including raw material and catalyst costs, reaction yields, and potential waste streams. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols are provided.

Synthesis Route 1: Reaction of Ethylene Oxide with Ethylamine

This is the most conventional method for producing this compound. The reaction involves the nucleophilic attack of ethylamine on the ethylene oxide ring, leading to its opening and the formation of the desired product.

Experimental Protocol

A common industrial approach involves the use of a continuous flow microchannel reactor. In a representative procedure, a 30% aqueous solution of ethylene oxide and a 70% aqueous solution of ethylamine are prepared.[1] The ethylene oxide solution is pumped at a flow rate of 42.0 mL/min, and the ethylamine solution at 20.0 mL/min into a preheating module at 35°C. The preheated reactants then enter a mixing module where the reaction occurs over a residence time of 160 seconds at the same temperature.[1] The resulting mixture is then subjected to dehydration to yield this compound.

Byproducts and Purification

The primary byproducts of this reaction are N-ethyldiethanolamine (DEA) and triethanolamine (B1662121) (TEA), formed from the reaction of this compound with additional molecules of ethylene oxide.[2][3] The molar ratio of this compound to N-ethyldiethanolamine can range from approximately 50:50 to 80:20.[2] Purification of the product mixture is typically achieved through vacuum distillation, which separates the desired this compound from the less volatile DEA and TEA, as well as any unreacted starting materials.[4]

Synthesis Route 2: Disproportionation of N-ethyldiethanolamine

An alternative and innovative approach to this compound synthesis is the disproportionation of N-ethyldiethanolamine. This method is particularly attractive as it can utilize the byproduct from the ethylene oxide route, thereby improving overall atom economy.

Experimental Protocol

This process is typically carried out in the gas phase at elevated temperatures in the presence of a heterogeneous catalyst. In a laboratory-scale example, a 30 wt% aqueous solution of a 1:1 molar ratio of N-ethyldiethanolamine and ethylamine is passed through a reactor containing a manganese oxide catalyst at 350°C. The gaseous effluent from the reactor is then cooled and absorbed in ice-cold water. The this compound is subsequently isolated and purified from the aqueous solution, commonly by distillation.[2] The disproportionation can be performed between 300 to 450°C.[2][3]

Catalysts

Several catalysts have been shown to be effective for this reaction, primarily manganese oxides and alkali metal hydroxide-supported zirconium oxides.[2][3] The choice of catalyst can influence the reaction's yield and selectivity.

Economic Viability Comparison

The economic feasibility of each route is dependent on a multitude of factors, from the cost of raw materials to energy consumption and waste management.

ParameterRoute 1: Ethylene Oxide + EthylamineRoute 2: Disproportionation of N-ethyldiethanolamine
Primary Raw Materials Ethylene Oxide, EthylamineN-ethyldiethanolamine
Catalyst Typically uncatalyzed or acid/base catalyzedManganese Oxide or Zirconium Oxide
Reaction Temperature ~35°C[1]300 - 450°C[2][3]
Yield of this compound Up to 94% (liquid phase purity of 99.2%)[1]~47-50% (with ethylamine as a reaction aid)[2]
Key Byproducts N-ethyldiethanolamine (DEA), Triethanolamine (TEA)[2][3]Other amino alcohols and decomposition products
Purification Method Vacuum Distillation[4]Distillation[2]
Raw Material and Catalyst Cost Analysis
ChemicalEstimated Price (USD/kg)
Ethylene Oxide~1.50
Ethylamine~2.00
N-ethyldiethanolamine~3.00
Manganese Oxide Catalyst~11.80 - 30.00[5]
Zirconium Oxide Catalyst~54.70 - 98.60[6]

Note: Prices are estimates and can vary based on supplier, purity, and market conditions.

Energy Consumption

A significant differentiator between the two routes is energy consumption. The reaction of ethylene oxide and ethylamine is exothermic and operates at a much lower temperature (around 35°C), suggesting lower energy input for heating.[1] In contrast, the disproportionation of N-ethyldiethanolamine requires significantly higher temperatures (300-450°C), indicating a substantial energy demand for heating the reactor.[2][3] Ethylene production itself is an energy-intensive process, with an estimated energy intensity of 26 GJ/tonne.[7]

Waste Management

The primary waste stream from the ethylene oxide route consists of the higher-order ethanolamines, DEA and TEA. While these are considered byproducts, they have their own industrial applications, and their separation and sale can offset production costs. The disproportionation route, if utilizing the byproduct DEA from the first route, represents a form of waste valorization. However, any side reactions or catalyst deactivation in the disproportionation process will generate its own waste stream that requires management. Amine-containing wastewater from both processes requires treatment before discharge.[8]

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the general experimental workflow, the following diagrams are provided in the DOT language.

cluster_0 Route 1: Ethylene Oxide + Ethylamine Ethylene Oxide Ethylene Oxide Reaction Reaction Ethylene Oxide->Reaction Ethylamine Ethylamine Ethylamine->Reaction This compound This compound Reaction->this compound Byproducts (DEA, TEA) Byproducts (DEA, TEA) Reaction->Byproducts (DEA, TEA)

Caption: Synthesis of this compound from Ethylene Oxide and Ethylamine.

cluster_1 Route 2: Disproportionation of N-ethyldiethanolamine N-ethyldiethanolamine N-ethyldiethanolamine Catalyst Catalyst N-ethyldiethanolamine->Catalyst This compound This compound Catalyst->this compound Other Products Other Products Catalyst->Other Products

Caption: Synthesis of this compound via Disproportionation.

Reactants Reactants Reactor Reactor Reactants->Reactor Crude Product Mixture Crude Product Mixture Reactor->Crude Product Mixture Purification (Distillation) Purification (Distillation) Crude Product Mixture->Purification (Distillation) Pure this compound Pure this compound Purification (Distillation)->Pure this compound Byproducts/Waste Byproducts/Waste Purification (Distillation)->Byproducts/Waste

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The choice between the two primary synthesis routes for this compound depends on several economic and logistical factors. The reaction of ethylene oxide with ethylamine is a high-yield, lower-temperature process, making it attractive for large-scale, continuous production. However, it coproduces significant amounts of DEA and TEA, which necessitates efficient separation and a market for these byproducts to maximize economic return.

The disproportionation of N-ethyldiethanolamine offers a compelling alternative, particularly if a source of low-cost N-ethyldiethanolamine (e.g., as a byproduct from the first route) is available. The major drawback of this route is the high energy input required due to the high reaction temperatures. The cost and lifespan of the catalyst are also critical considerations.

For researchers and drug development professionals, the ethylene oxide route offers a more direct and higher-yielding path to this compound. However, for companies looking to optimize their chemical processes and embrace circular economy principles, the disproportionation route presents an opportunity to valorize a byproduct stream, potentially leading to greater overall economic and environmental efficiency. A thorough techno-economic analysis, considering local raw material costs, energy prices, and the market for byproducts, is essential for making an informed decision on the most viable synthesis route.

References

A Tale of Two Isomers: Unraveling the Reactivity of 1-Aminoethanol and 2-Aminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of isomeric reactivity is fundamental to designing and controlling chemical syntheses. This guide provides a detailed comparative analysis of the structural isomers 1-aminoethanol (B1580991) and 2-aminoethanol, revealing how a subtle shift in functional group placement dramatically alters their chemical behavior and applications.

While both 1-aminoethanol and 2-aminoethanol share the same molecular formula (C₂H₇NO), their reactivities are worlds apart. 2-Aminoethanol, commonly known as ethanolamine, is a stable, commercially significant compound with a wide array of industrial and pharmaceutical uses.[1] In stark contrast, 1-aminoethanol is a transient and unstable intermediate, primarily of theoretical and mechanistic interest, and is not isolable as a pure substance.[1][2] Its existence is largely inferred from its role in reactions such as the Strecker synthesis of alanine.[2]

This guide will dissect the structural and electronic differences between these two isomers, presenting available experimental and computational data to illuminate their distinct reactivity profiles.

At a Glance: A Comparative Overview

The disparate stability of these two isomers is the cornerstone of their differing reactivities. 2-Aminoethanol's stability allows for its widespread use as a reagent, while 1-aminoethanol's transient nature confines it to the realm of a fleeting intermediate in specific chemical transformations.

Property1-Aminoethanol2-Aminoethanol (Ethanolamine)
Structure Amino group on the first carbon (geminal to the hydroxyl group)Amino group on the second carbon
Stability Unstable, transient intermediate[1][2]Stable, isolable liquid[1]
Existence Exists in equilibrium in solutions of acetaldehyde (B116499) and aqueous ammonia[2]Commercially available as a pure substance
Reactivity Profile Highly reactive, readily undergoes dehydration and other transformationsModerately reactive, participates in a variety of well-characterized reactions
Primary Role in Synthesis Mechanistic intermediate (e.g., Strecker synthesis)[2]Versatile building block and reagent

Delving Deeper: A Mechanistic and Experimental Perspective

The positioning of the amino and hydroxyl groups is the critical determinant of the molecules' electronic properties and, consequently, their reactivity.

The Instability of 1-Aminoethanol: A Geminal Story

The presence of both an amino group and a hydroxyl group on the same carbon atom (a geminal-amino alcohol) renders 1-aminoethanol inherently unstable. This arrangement facilitates the spontaneous elimination of water to form an imine, or the elimination of ammonia (B1221849) to form an aldehyde. This inherent instability is why 1-aminoethanol is not found as a stable, pure compound.

The Stability of 2-Aminoethanol: A Tale of Separation

In 2-aminoethanol, the separation of the amino and hydroxyl groups by a carbon atom leads to a stable molecule. The functional groups can still interact, for instance, through intramolecular hydrogen bonding, but they do not readily undergo elimination reactions with each other. This stability allows for a wide range of controlled chemical transformations involving either the amino or the hydroxyl group.

Experimental and Computational Insights into Reactivity

Direct experimental data on the reactivity of 1-aminoethanol is scarce due to its transient nature. However, computational studies provide valuable insights into its behavior. In contrast, the reactivity of 2-aminoethanol has been extensively studied experimentally.

Reaction with Hydroxyl Radicals

Computational studies on the reaction of aminoethanol isomers with hydroxyl radicals (a key atmospheric oxidant) can provide a basis for comparing their reactivity. For instance, studies on aminomethanol (B12090428) (a smaller analog of 1-aminoethanol) show that hydrogen abstraction from the -CH₂-, -NH₂-, and -OH groups has distinct activation energies.[3] Similar computational approaches applied to both 1-aminoethanol and 2-aminoethanol would be necessary for a direct quantitative comparison of their reaction rates with hydroxyl radicals. Experimental studies on 2-aminoethanol have determined the rate constant for its reaction with OH radicals to be approximately (9.2 ± 1.1)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[4]

Reaction with Carbon Dioxide

2-Aminoethanol is widely used in carbon capture technologies due to its reaction with CO₂. The kinetics of this reaction are well-documented and proceed through the formation of a zwitterionic intermediate, followed by deprotonation to form a carbamate (B1207046).[5][6] While direct experimental data for 1-aminoethanol is unavailable, its instability would likely lead to decomposition rather than a stable carbamate product under similar conditions.

Experimental and Computational Protocols

Characterizing a Stable Reagent: 2-Aminoethanol

A typical experimental protocol to determine the reaction kinetics of 2-aminoethanol with a substrate (e.g., CO₂) involves the following steps:

  • Reactant Preparation : Prepare solutions of 2-aminoethanol and the substrate of known concentrations in a suitable solvent.

  • Reaction Initiation : Mix the reactant solutions under controlled temperature and pressure.

  • Monitoring Reaction Progress : Utilize spectroscopic techniques (e.g., stopped-flow UV-Vis, NMR) to monitor the change in concentration of reactants or products over time.

  • Data Analysis : Analyze the kinetic data to determine the rate law, rate constant, and activation energy of the reaction.

Investigating a Transient Intermediate: 1-Aminoethanol (Computational Approach)

Due to its instability, the reactivity of 1-aminoethanol is primarily investigated through computational chemistry. A typical workflow includes:

  • Model Building : Construct the 3D molecular structures of 1-aminoethanol and the reactant molecule.

  • Quantum Chemical Calculations : Employ methods like Density Functional Theory (DFT) to optimize the geometries of reactants, transition states, and products.

  • Reaction Pathway Mapping : Identify the lowest energy reaction pathway and calculate the activation energy and reaction energy.

  • Kinetic and Thermodynamic Analysis : Use the computational results to predict rate constants and equilibrium constants.

Visualizing the Chemical Divide

The following diagrams illustrate the fundamental structural differences and the conceptual workflows for studying these two isomers.

G Structural Comparison of Aminoethanol Isomers cluster_1 1-Aminoethanol cluster_2 2-Aminoethanol (Ethanolamine) a CH₃-CH(NH₂)-OH b Geminal amino and hydroxyl groups on C1 instability Instability (Leads to decomposition) a->instability c HO-CH₂-CH₂-NH₂ d Amino and hydroxyl groups on adjacent carbons stability Stability (Allows for isolation and use as a reagent) c->stability

A diagram illustrating the structural differences between 1-aminoethanol and 2-aminoethanol and their resulting stability characteristics.

G Comparative Experimental and Computational Workflow cluster_1 1-Aminoethanol (Transient) cluster_2 2-Aminoethanol (Stable) A1 In-situ Generation (e.g., Acetaldehyde + Ammonia) A2 Computational Modeling (DFT, etc.) A1->A2 A3 Trapping Experiments A1->A3 A4 Theoretical Reactivity Data A2->A4 A3->A4 compare Comparative Analysis A4->compare B1 Isolation & Purification B2 Direct Reaction with Substrates B1->B2 B3 Kinetic & Mechanistic Studies (Spectroscopy, etc.) B2->B3 B4 Experimental Reactivity Data B3->B4 B4->compare

References

Performance Evaluation of 2-(Ethylamino)ethanol in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-(Ethylamino)ethanol (EAE) in various solvent systems, with a primary focus on its application in post-combustion CO2 capture. The information presented is supported by experimental data from various studies to offer an objective evaluation for researchers, scientists, and professionals in drug development and other relevant fields.

Executive Summary

This compound is a secondary amine that has garnered significant interest as a potential solvent for CO2 capture due to its favorable absorption and desorption characteristics.[1][2] This guide delves into the key performance indicators of EAE, including its physicochemical properties, CO2 absorption capacity, and thermal stability, primarily in aqueous solutions. Comparisons are drawn with benchmark solvents like monoethanolamine (MEA) to highlight the advantages and disadvantages of EAE-based solvent systems.

Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of this compound is crucial for its application in any solvent system. EAE is a colorless liquid with an amine-like odor and is soluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol [3]
Boiling Point169-170 °C
Melting Point-90 °C
Density at 25°C0.914 g/mL
Vapor Pressure at 20°C<1 mmHg
Solubility in WaterSoluble[3]

Performance in CO2 Capture Systems

The primary application for which this compound has been extensively studied is in the removal of carbon dioxide from flue gases. Its performance is typically evaluated based on CO2 absorption capacity, reaction kinetics, and the energy required for solvent regeneration.

CO2 Absorption Capacity

The CO2 absorption capacity of EAE is a critical parameter for its effectiveness as a CO2 capture agent. Studies have shown that EAE has a good absorption capacity, often compared to the industry-standard, MEA.

Table 2: Comparative CO2 Loading Capacity of Aqueous Amine Solutions

Amine Solution (30 wt%)CO2 Loading (mol CO2/mol amine)Temperature (°C)Pressure (kPa)
This compound (EAE)~0.8 - 0.94015
Monoethanolamine (MEA)~0.5 - 0.64015

Note: The values presented are approximate and can vary based on specific experimental conditions.

Density and Viscosity of Aqueous EAE Solutions

The density and viscosity of the solvent are critical for the design and operation of absorption columns and heat exchangers. High viscosity can lead to poor mass transfer and increased pumping costs.

Table 3: Density and Viscosity of Aqueous this compound (EAE) Solutions at 298.15 K

EAE Concentration (wt%)Density (g/cm³)Viscosity (mPa·s)
100.9981.5
201.0022.5
301.0054.0

Data compiled from various sources and may vary slightly between studies.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate evaluation and comparison of solvent performance. Below are generalized protocols for key experiments cited in the literature.

Measurement of CO2 Solubility

A common method for determining the CO2 solubility in an amine solution is the static equilibrium cell method.

Experimental Workflow for CO2 Solubility Measurement

prep Solvent Preparation (Aqueous EAE solution of known concentration) cell Equilibrium Cell (Thermostated at desired temperature) prep->cell vac Evacuation (Remove air from the cell) cell->vac co2 CO2 Introduction (Introduce a known amount of CO2) vac->co2 equil Equilibration (Stir until pressure stabilizes) co2->equil press Pressure Measurement (Record final equilibrium pressure) equil->press calc Calculation (Determine moles of CO2 absorbed) press->calc

Caption: Workflow for determining CO2 solubility in an amine solution.

Protocol:

  • Solvent Preparation: Prepare an aqueous solution of this compound at the desired weight percentage.

  • Apparatus Setup: A known volume of the amine solution is placed into a thermostated equilibrium cell.

  • Evacuation: The cell is evacuated to remove any residual air.

  • CO2 Introduction: A known amount of CO2 is introduced into the cell.

  • Equilibration: The solution is stirred continuously until the pressure inside the cell stabilizes, indicating that equilibrium has been reached.

  • Data Acquisition: The final equilibrium pressure and temperature are recorded.

  • Calculation: The amount of CO2 absorbed by the solvent is calculated based on the initial and final pressures of CO2 in the gas phase.

Viscosity and Density Measurement

Viscosity and density are typically measured using a viscometer and a densitometer, respectively, over a range of temperatures.

Experimental Workflow for Viscosity and Density Measurement

sample Sample Preparation (Aqueous EAE solutions of varying concentrations) thermo Thermostatic Bath (Control temperature of the sample) sample->thermo dens Densitometer (Measure density at set temperatures) thermo->dens visc Viscometer (Measure viscosity at set temperatures) thermo->visc data Data Collection (Record density and viscosity values) dens->data visc->data EAE This compound (EAE) EOZD 3-ethyl-1,3-oxazolidin-2-one (EOZD) EAE->EOZD reacts with CO2 & heat CO2 CO2 CO2->EOZD Heat Heat (Stripper Conditions) Heat->EOZD Deg_Products Other Degradation Products EOZD->Deg_Products further reacts Loss Loss of CO2 Capture Capacity Deg_Products->Loss

References

Cross-validation of 2-(Ethylamino)ethanol performance data from different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Performance Data

In the realm of pharmaceutical development and chemical research, the accurate quantification of compounds is paramount. This guide provides a comprehensive cross-validation of performance data for 2-(Ethylamino)ethanol and its common alternatives—Monoethanolamine (MEA), Diethanolamine (B148213) (DEA), and 2-(Methylamino)ethanol—across various analytical techniques. The selection of an appropriate analytical method is critical for ensuring data integrity in impurity profiling, stability studies, and formulation development. This document summarizes key performance metrics from High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to aid in your analytical method selection process.

Comparative Performance Data

The following tables summarize the quantitative performance data for this compound and its alternatives. This data has been compiled from a variety of sources, including peer-reviewed literature and application notes. It is important to note that direct, comprehensive validation data for this compound is not as readily available in published literature as it is for more common ethanolamines. Therefore, some of the presented data for this compound is based on methods validated for structurally similar compounds, such as N-ethyldiethanolamine, and should be considered as an estimation.

Table 1: HPLC-UV Performance Data

AnalyteLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
This compound Data not availableData not availableData not availableEstimated based on similar compoundsEstimated based on similar compounds
Monoethanolamine (MEA)0.25 - 1.0 µg/mL0.03 µg/mL[1][2][3]0.10 µg/mL[1][2][3]105.5 ± 4.8%[1][2][3]< 2.0% (Intra-day)[1][2]
Diethanolamine (DEA)0.5 - 5.0 µg/mL~0.05 µg/g[4]1.72 µg/g[1]94 - 100%[4][5]3.9 - 5.2%[1]
2-(Methylamino)ethanol0.03 - 1.5 mg/g[6]0.01 mg/g[6]0.03 mg/g[6]94.4 - 96.2%[6]Data not available

Table 2: GC-FID Performance Data

AnalyteLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
This compound Data not availableData not availableData not availableEstimated based on similar compoundsEstimated based on similar compounds
Monoethanolamine (MEA)0.5 - 80 µg/mLData not availableData not available92.8% (Intra-day), 94.1% (Inter-day)[2]4.8% (Intra-day), 10.5% (Inter-day)[2]
Diethanolamine (DEA)0.5 - 5.0 µg/µL[4]~0.05 µg/g[4]Data not available94 - 100%[4][5]Data not available
N-MethyldiethanolamineQualitative data suggests good peak shape and quantification are achievable with a polar column[7]Data not availableData not availableData not availableData not available

Table 3: LC-MS/MS Performance Data

AnalyteLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
This compound Data not availableData not availableData not availableData not availableData not available
N-Ethyldiethanolamine25 - 500 µg/L5 µg/L25 µg/LData not availableData not available
Monoethanolamine (MEA)0.02 - 1.0 nmol30 pmol[8]Data not available92.92 - 101.15%[8]< 9.38%[8]
Diethanolamine (DEA)0.02 - 0.5 nmol25 pmol[8]1.96 ppb[8]92.92 - 101.15%[8]< 9.38%[8]
N-Methyldiethanolamine50 - 500 µg/L10 µg/L50 µg/L88% at 25 µg/LData not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for the analysis of non-volatile or thermally labile compounds. For ethanolamines, which lack a strong chromophore, derivatization is typically required to achieve sufficient sensitivity with UV detection.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., water, methanol, or a buffer solution).

    • For derivatization, a reagent such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or dansyl chloride is added to the sample solution.[1][7]

    • The reaction mixture is typically heated for a specific time to ensure complete derivatization.

    • The derivatized sample is then filtered through a 0.45 µm filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: The UV detector is set to a wavelength appropriate for the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).[7]

    • Injection Volume: Typically 10-20 µL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of ethanolamines, derivatization is often recommended to improve peak shape and reduce tailing.[9]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Derivatization can be performed by adding a silylating agent (e.g., BSTFA) or another suitable reagent to the sample solution.

    • The mixture is heated to ensure complete reaction.

    • An internal standard is often added for improved quantitative accuracy.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a wax-type phase (e.g., DB-WAX), is recommended for good peak shape.[7]

    • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

    • Injector: A split/splitless injector is commonly used, with a high injector temperature (e.g., 250-300 °C) to ensure complete vaporization.[7]

    • Oven Temperature Program: A temperature gradient is typically employed to separate the analytes of interest.

    • Detector: A Flame Ionization Detector (FID) is used for quantification.

    • Injection Volume: Typically 1 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the trace-level analysis of compounds in complex matrices without the need for derivatization.

  • Sample Preparation:

    • The sample is dissolved in a suitable solvent, often the initial mobile phase.

    • Dilution may be necessary to bring the analyte concentration within the linear range of the instrument.

    • Filtration through a 0.22 µm or 0.45 µm filter is recommended before injection.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column is used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer like ammonium formate) and an organic phase (e.g., acetonitrile) is typical.

    • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for ethanolamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the general workflows for analytical method validation, providing a logical sequence of steps to ensure a method is fit for its intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Caption: A logical workflow for analytical method validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Weighing & Dissolution deriv Derivatization (if required) start->deriv filter Filtration deriv->filter injection Injection into Chromatograph filter->injection separation Chromatographic Separation injection->separation detection Detection (UV, FID, MS) separation->detection integration Peak Integration & Identification detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: A general experimental workflow for chromatographic analysis.

References

A Comparative Analysis of 2-(Ethylamino)ethanol and Isopropanolamine as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the performance, mechanisms, and experimental evaluation of two key alkanolamine corrosion inhibitors.

In the ongoing effort to mitigate the substantial economic and safety impacts of metallic corrosion, researchers and industry professionals continuously seek effective and reliable corrosion inhibitors. Alkanolamines, a class of organic compounds containing both amine and alcohol functional groups, have long been recognized for their corrosion-inhibiting properties, particularly for steel in various corrosive environments. This guide provides a comparative study of two such alkanolamines: 2-(Ethylamino)ethanol and isopropanolamine.

This report synthesizes available experimental data to objectively compare their performance. Due to a lack of studies directly comparing these two inhibitors under identical conditions, this guide presents data from separate investigations and highlights the differences in experimental setups. This comparison is intended for researchers, scientists, and professionals in materials science and chemical engineering to inform the selection and development of corrosion protection strategies.

Performance Data: A Side-by-Side Look

The following tables summarize the quantitative data on the corrosion inhibition efficiency of this compound and related alkanolamines, including isopropanolamine derivatives. It is crucial to note that the experimental conditions vary between studies, which can significantly influence the reported efficiencies. Therefore, a direct comparison of the absolute values should be made with caution.

Table 1: Corrosion Inhibition Efficiency of this compound on Carbon Steel

Corrosive MediumInhibitor Concentration (ppm)pHInhibition Efficiency (%)Experimental Method
Aerated 3% NaCl155-No protection observedColorimetric & Electrochemical
Aerated 3% NaCl>155 and <450-Localized corrosion observedColorimetric & Electrochemical
Aerated 3% NaCl45010.3~90Colorimetric & Electrochemical

Data sourced from a 1979 study on the effect of 2-Ethylamino)ethanol on carbon steel. The study notes that at concentrations above 310 ppm, the high pH contributes to about 40% of the protection.[1]

Table 2: Corrosion Inhibition Efficiency of Isopropanolamine and Other Alkanolamines

InhibitorMaterialCorrosive MediumConcentrationInhibition Efficiency (%)Experimental Method
Multi-component inhibitor including Tri-isopropanolamine (TIPA)Steel BarSimulated Concrete Pore Solution + Chloride-95.3Electrochemical
DiethanolamineCarbon Steel0.1N HCl2000 ppm77.59 (max, static)Weight Loss

The data for Tri-isopropanolamine is for a multi-component inhibitor where TIPA is one of the active organic substances; therefore, the high efficiency is not solely attributable to TIPA.[2][3][4] The data for Diethanolamine, a structurally similar alkanolamine, is provided for a general comparison of performance in an acidic medium.[5]

Corrosion Inhibition Mechanisms

Both this compound and isopropanolamine belong to the class of alkanolamine inhibitors. Their primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.

This adsorption process is facilitated by the presence of heteroatoms, namely nitrogen and oxygen, which have lone pairs of electrons that can interact with the vacant d-orbitals of iron atoms on the steel surface. This can lead to both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The organic part of the molecule then forms a hydrophobic layer that repels water and other corrosive species.

Additionally, being alkaline, these compounds can increase the pH of the corrosive medium, which can contribute to the passivation of the steel surface, further reducing the corrosion rate.[1]

CorrosionInhibitionMechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface CorrosiveSpecies Corrosive Species (e.g., Cl⁻, H₂O, O₂) Steel Steel Surface CorrosiveSpecies->Steel Corrosion Attack Inhibitor Alkanolamine Inhibitor (2-EAE or Isopropanolamine) Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Migration to Surface Adsorption->CorrosiveSpecies Blocks Attack ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Film Formation ProtectiveFilm->Steel Protection

Caption: General mechanism of corrosion inhibition by alkanolamines.

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized experimental techniques to quantify their performance. The data presented in this guide were primarily obtained using the following methods:

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates.

  • Specimen Preparation: Steel coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The prepared coupons are immersed in the corrosive solution, with and without the inhibitor, for a predetermined period under controlled temperature and aeration.

  • Analysis: After the immersion period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Techniques

Electrochemical methods provide faster results and insights into the corrosion mechanism.

  • Potentiodynamic Polarization: This technique involves polarizing the steel electrode from its open circuit potential (OCP) in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The icorr is directly proportional to the corrosion rate. The inhibition efficiency is calculated as:

    • IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the steel electrode at its OCP. The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as the charge transfer resistance (Rct) can be determined. A higher Rct value indicates a lower corrosion rate. The inhibition efficiency can be calculated from the Rct values:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

ExperimentalWorkflow cluster_testing Corrosion Testing start Start: Select Inhibitor and Metal prepare_specimens Prepare Metal Specimens (Clean, Weigh) start->prepare_specimens prepare_solutions Prepare Corrosive Solutions (With and Without Inhibitor) start->prepare_solutions weight_loss Weight Loss Immersion Test prepare_specimens->weight_loss electrochemical_setup Electrochemical Cell Setup prepare_specimens->electrochemical_setup prepare_solutions->weight_loss prepare_solutions->electrochemical_setup analyze_data Data Analysis weight_loss->analyze_data surface_analysis Surface Characterization (SEM, etc.) weight_loss->surface_analysis potentiodynamic Potentiodynamic Polarization electrochemical_setup->potentiodynamic eis Electrochemical Impedance Spectroscopy (EIS) electrochemical_setup->eis electrochemical_setup->surface_analysis potentiodynamic->analyze_data eis->analyze_data calculate_efficiency Calculate Inhibition Efficiency analyze_data->calculate_efficiency conclusion Conclusion on Inhibitor Performance calculate_efficiency->conclusion surface_analysis->conclusion

Caption: A typical workflow for the evaluation of corrosion inhibitors.

Conclusion

Based on the available data, both this compound and isopropanolamine (as represented by its derivatives in multi-component systems) demonstrate significant potential as corrosion inhibitors for steel. This compound has been shown to achieve high inhibition efficiency in a neutral chloride solution. While direct data for isopropanolamine as a standalone inhibitor in a similar environment is scarce, its inclusion in a high-performance inhibitor formulation suggests its effectiveness.

The primary mechanism for both compounds is the formation of an adsorbed protective film on the steel surface, a characteristic feature of alkanolamines. Their performance is influenced by factors such as concentration, the specific corrosive environment, and pH.

References

Assessing the environmental impact of 2-(Ethylamino)ethanol compared to other amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of chemical reagents in research and drug development extends beyond their immediate utility, increasingly encompassing their broader environmental footprint. This guide provides a comparative environmental impact assessment of 2-(Ethylamino)ethanol against other widely used amines: Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA). The following sections present quantitative data on key environmental indicators, detailed experimental protocols for the cited data, and visual workflows to aid in the comprehensive evaluation of these compounds.

Comparative Environmental Data

The environmental profiles of this compound, MEA, DEA, and TEA are summarized below, focusing on biodegradability, aquatic toxicity, and bioaccumulation potential. These parameters are critical in determining the persistence, acute environmental risk, and potential for accumulation in the food chain of these substances.

ParameterThis compoundMonoethanolamine (MEA)Diethanolamine (DEA)Triethanolamine (TEA)
Biodegradability Readily biodegradable[1]94% after 21 days (OECD 301A)[2]93% after 28 days (OECD 301F)[3]96% after 19 days (OECD 301E)[4]
Aquatic Toxicity (Fish) 96h LC50 (Pimephales promelas): 309 mg/L[3]96h LC50 (Pimephales promelas): 11,800 mg/L (OECD 203)[5]96h LC50 (Pimephales promelas): 1,460 mg/L[3]96h LC50 (Pimephales promelas): 11,800 mg/L (OECD 203)[5]
Aquatic Toxicity (Invertebrates) 48h EC50 (Daphnia magna): > 40 mg/L48h EC50 (Daphnia magna): 55 mg/L (OECD 202)[5]48h EC50 (Daphnia magna): 55 mg/L[6]48h EC50 (Ceriodaphnia dubia): 609.9 mg/L
Bioaccumulation Potential (Log Kow) -0.5 (Predicted)-2.3[2]-2.46 (OECD 107)[7]-2.48
Bioconcentration Factor (BCF) Low potential (Predicted)< 100[1]2.3 (QSAR)[3]< 3.9[4]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.

Ready Biodegradability (OECD 301)

The ready biodegradability of the amines was assessed using various methods under the OECD 301 guideline. These tests evaluate the potential for a substance to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium.

  • Principle : A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake over a 28-day period.

  • Pass Levels : For a substance to be considered "readily biodegradable," it must show a removal of 70% of DOC or 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test.[8]

  • Specific Methods Used :

    • OECD 301A (DOC Die-Away) : Measures the removal of dissolved organic carbon. MEA showed 97% elimination after 4 days in one study.[2]

    • OECD 301B (CO2 Evolution) : Measures the CO2 produced during biodegradation.[9] this compound is classified as readily biodegradable based on a study conducted according to this guideline.[1]

    • OECD 301E (Modified OECD Screening) : A variation of the DOC die-away test. TEA demonstrated 96% degradation in 19 days.[4]

    • OECD 301F (Manometric Respirometry) : Measures the oxygen consumed by the microorganisms.[9][10] DEA showed 93% degradation after 28 days using this method.[3]

cluster_prep Preparation cluster_incubation Incubation (28 days, aerobic, dark) cluster_analysis Analysis cluster_result Result A Test Substance in Mineral Medium C Test Flasks A->C B Microorganism Inoculum B->C D Measure Degradation: - O2 Consumption (301F) - CO2 Evolution (301B) - DOC Removal (301A/E) C->D E >60-70% in 10-day window? D->E F Readily Biodegradable E->F Yes G Not Readily Biodegradable E->G No

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Acute Aquatic Toxicity

The acute toxicity of the amines to aquatic organisms was determined using OECD guidelines 202 for invertebrates (Daphnia sp.) and 203 for fish.

  • OECD 202: Daphnia sp. Acute Immobilisation Test : This test assesses the acute toxicity to Daphnia magna.[11]

    • Principle : Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[11] Immobilisation is recorded at 24 and 48 hours and compared to a control group. The concentration that immobilizes 50% of the daphnids (EC50) is calculated.[11]

  • OECD 203: Fish, Acute Toxicity Test : This guideline is used to determine the acute lethal toxicity of substances to fish.

    • Principle : Fish are exposed to the test substance, typically for 96 hours, in a geometric series of concentrations. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation cluster_calculation Calculation A Prepare Test Solutions (Geometric Series of Concentrations) C Expose Organisms for 48h (Daphnia) or 96h (Fish) A->C B Select Test Organisms (Daphnia <24h old or Fish) B->C D Record Immobilisation (Daphnia) or Mortality (Fish) at Intervals C->D E Calculate EC50 (Daphnia) or LC50 (Fish) D->E

Caption: General Workflow for Acute Aquatic Toxicity Testing (OECD 202 & 203).

Bioaccumulation Potential

The potential for a substance to bioaccumulate is often estimated by its n-octanol/water partition coefficient (Kow), which can be determined using OECD Guideline 117.

  • OECD 117: Partition Coefficient (n-octanol/water), HPLC Method : This method uses high-performance liquid chromatography (HPLC) to estimate the log Kow.[7]

    • Principle : The substance is passed through an HPLC column with a non-polar stationary phase. The retention time is proportional to its hydrophobicity and can be correlated to its log Kow by comparing it to the retention times of reference substances with known log Kow values. This method is suitable for substances with log Kow values in the range of 0 to 6.[7] A higher log Kow value suggests a greater potential for bioaccumulation.

cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination Determination A Inject Reference Standards with Known log Kow B Generate Calibration Curve (Retention Time vs. log Kow) A->B E Determine log Kow from Calibration Curve B->E C Inject Test Substance D Measure Retention Time C->D D->E

Caption: Workflow for OECD 117 log Kow Determination by HPLC.

Conclusion

Based on the available data, all four amines—this compound, Monoethanolamine, Diethanolamine, and Triethanolamine—are considered readily biodegradable, indicating they are unlikely to persist in the environment. In terms of aquatic toxicity, this compound shows a higher toxicity to fish (lower LC50 value) compared to MEA and TEA, but is less toxic than what has been reported for DEA in some studies. For aquatic invertebrates, the available data for this compound suggests a lower toxicity compared to MEA and DEA. All four compounds have a low potential for bioaccumulation, as indicated by their low log Kow values and/or bioconcentration factors.

This guide provides a foundational comparison based on key environmental parameters. For specific applications, researchers and drug development professionals are encouraged to consult the full safety data sheets and consider other factors such as the substance's lifecycle, potential degradation products, and the specific environmental compartments into which it may be released.

References

2-(Ethylamino)ethanol: A Critical Evaluation as a Reagent in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel bioactive molecules. 2-(Ethylamino)ethanol, a versatile amino alcohol, has found utility in various synthetic pathways, most notably in the production of pharmaceutical intermediates. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to aid in its validation for drug discovery research.

Performance Comparison in Synthetic Reactions

The efficacy of this compound as a reagent is often demonstrated in nucleophilic substitution and reductive amination reactions, which are fundamental transformations in medicinal chemistry. A key application is in the synthesis of intermediates for active pharmaceutical ingredients (APIs), such as the antimalarial and antirheumatic drug, hydroxychloroquine (B89500).

One of the crucial intermediates in the synthesis of hydroxychloroquine is 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810). The synthesis of this intermediate involves the reaction of 5-chloro-2-pentanone (B45304) with this compound. Experimental data for this specific reaction is presented below, alongside a hypothetical comparison with a structurally similar alternative, 2-(Methylamino)ethanol, to illustrate the potential impact of the N-alkyl substituent on reaction outcomes.

ReagentSubstrateReaction TypeYield (%)Purity (%)Reference
This compound 5-chloro-2-pentanoneNucleophilic Substitution94.7≥98.5[1]
2-(Methylamino)ethanol5-chloro-2-pentanoneNucleophilic SubstitutionData not availableData not available-
DiethanolamineVariousGeneral SynthesesVariableVariable[2]

Note: Direct comparative data for the reaction of 5-chloro-2-pentanone with alternative amino alcohols under identical conditions was not available in the reviewed literature. The table highlights the documented performance of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of synthetic procedures. Below is the experimental protocol for the synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one using this compound.

Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one [1][3]

  • Reactants:

    • This compound: 30 g

    • 5-chloro-2-pentanone: 38 g

    • Tetrabutylammonium (B224687) bromide: 1.2 g

    • Potassium hydroxide: 25 g

    • Chloroform: 240 g

    • Water: 120 g

    • Anhydrous sodium sulfate: 24 g

  • Procedure:

    • To a reaction flask, add 30 g of N-ethylethanolamine, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.

    • Maintain the temperature of the mixture at 20 to 30 °C.

    • Add 38 g of 5-chloro-2-pentanone dropwise to the reaction mixture.

    • After the addition is complete, stir the mixture for 3 hours.

    • Allow the layers to separate and discard the aqueous phase.

    • To the organic layer, add 24 g of anhydrous sodium sulfate.

    • Stir and dry the organic phase for 1 hour at a temperature of 10 to 20 °C.

    • Filter the mixture. The filtrate contains the condensation product.

  • Results:

    • The molar yield of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one was reported to be 94.7% (relative to 5-chloro-2-pentanone).[1]

    • The purity of the product as determined by gas chromatography (GC) was ≥98.5%.[1]

Signaling Pathways and Mechanism of Action

While this compound is a reagent and not a pharmacologically active molecule itself, the compounds synthesized using it can have significant biological effects. For instance, hydroxychloroquine, which is synthesized from an intermediate derived from this compound, modulates the immune system through various signaling pathways. Understanding these pathways is crucial for drug discovery professionals.

Hydroxychloroquine has been shown to interfere with endosomal NADPH oxidase (NOX2) and Toll-like receptor (TLR) signaling.[4][5][6][7][8] This interference is a key aspect of its anti-inflammatory and immunomodulatory effects.

G Hydroxychloroquine (HCQ) Inhibition of TLR Signaling cluster_endosome Endosome TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 TLR7 TLR7 TLR7->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-kB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription HCQ_endo HCQ HCQ_endo->TLR9 Inhibits HCQ_endo->TLR7 Inhibits caption Inhibition of Toll-like Receptor Signaling by HCQ.

Inhibition of Toll-like Receptor Signaling by HCQ.

Hydroxychloroquine accumulates in endosomes, raising the pH and thereby inhibiting the activation of Toll-like receptors 7 and 9 (TLR7 and TLR9), which are key sensors of nucleic acids that drive inflammatory responses in autoimmune diseases.[5][6]

G Inhibition of NADPH Oxidase by HCQ cluster_membrane Phagosome/Endosome Membrane cluster_cytosol Cytosol gp91phox gp91phox NOX2_complex NOX2 Complex p22phox p22phox ROS Reactive Oxygen Species (ROS) NOX2_complex->ROS Generates p47phox p47phox p47phox->NOX2_complex Translocation p67phox p67phox p67phox->NOX2_complex Translocation p40phox p40phox p40phox->NOX2_complex Translocation Rac Rac Rac->NOX2_complex Translocation HCQ_cyto HCQ HCQ_cyto->p47phox Inhibits Translocation Inflammation Inflammation ROS->Inflammation Promotes caption HCQ interferes with the assembly of the NOX2 complex.

HCQ interferes with the assembly of the NOX2 complex.

Furthermore, hydroxychloroquine can inhibit the assembly of the NADPH oxidase (NOX2) complex, which is responsible for the production of reactive oxygen species (ROS) that contribute to inflammation and cellular damage.[9][10][11][12]

Conclusion

This compound is a valuable reagent in drug discovery, particularly for the synthesis of heterocyclic compounds and pharmaceutical intermediates. The provided experimental data demonstrates its high efficiency in the synthesis of a key intermediate for hydroxychloroquine, achieving a high yield and purity. While direct comparative data with other amino alcohols in this specific reaction is lacking in the public domain, its performance in this and other syntheses validates its utility.

The choice of reagent will always depend on the specific synthetic route, desired product, and reaction conditions. However, for researchers requiring a reliable and efficient amino alcohol for nucleophilic substitution and reductive amination reactions, this compound presents a well-documented and effective option. Its role in the synthesis of molecules that modulate key signaling pathways, such as those involving TLRs and NADPH oxidase, further underscores its relevance in the development of new therapeutics.

References

A Comparative Analysis of the Reaction Kinetics of 2-(Ethylamino)ethanol and Other Key Ethanolamines in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of ethanolamines is crucial for optimizing processes such as carbon dioxide (CO2) capture and the synthesis of pharmaceuticals. This guide provides a detailed comparative analysis of the reaction kinetics of 2-(Ethylamino)ethanol (EEA) with other widely used ethanolamines—Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA)—focusing on their reactivity with CO2.

This report summarizes key quantitative kinetic data, outlines the experimental protocols used to obtain this data, and visualizes the fundamental reaction mechanism and a common experimental workflow. The data presented is compiled from various scientific studies to provide an objective comparison of these compounds' performance.

Comparative Reaction Kinetics with CO2

The reaction between ethanolamines and CO2 is a critical process in industrial applications like sour gas sweetening. The rate of this reaction is a key parameter for designing and optimizing absorption columns.[1] The reactivity of these amines with CO2 generally follows the order: primary amines > secondary amines > tertiary amines. Primary and secondary amines, such as MEA, DEA, and EEA, react with CO2 via the formation of a zwitterion intermediate, which is then deprotonated to form a stable carbamate.[2] Tertiary amines like TEA do not form carbamates directly but act as a base to catalyze the hydration of CO2 to bicarbonate.[1]

The table below presents a compilation of second-order reaction rate constants (k₂) for the reaction of various ethanolamines with CO2 at different temperatures, as reported in the literature. It is important to note that experimental conditions such as amine concentration and the specific experimental technique can influence the observed rate constants.

AmineTypeTemperature (°C)Second-Order Rate Constant (k₂) (m³/mol·s)Reference
This compound (EEA) Secondary2518.3[2]
3025.1[2]
3533.9[2]
4045.4[2]
Monoethanolamine (MEA) Primary153.235[3]
255.888 - 5.939[3]
3510.232[3]
Diethanolamine (DEA) Secondary250.412
301.28[4]
Triethanolamine (TEA) Tertiary250.00671
300.010 - 0.012[5][6]

From the data, it is evident that MEA, a primary amine, exhibits the highest reaction rate with CO2. Among the secondary amines, this compound (EEA) shows a significantly faster reaction rate compared to Diethanolamine (DEA) under the studied conditions.[2] Triethanolamine (TEA), a tertiary amine, has the slowest reaction rate, which is consistent with its indirect reaction mechanism.[1]

Experimental Protocols

The kinetic data presented above are typically determined using specialized experimental setups that allow for the measurement of fast reactions in solution. Two common methods are the stopped-flow technique and the wetted wall column.

Stopped-Flow Technique

The stopped-flow method is ideal for studying rapid chemical reactions in the millisecond range.[7]

Principle: Two reactant solutions are rapidly driven from separate syringes into a high-efficiency mixing chamber. The mixed solution then flows into an observation cell where the progress of the reaction is monitored, often by spectrophotometry (measuring changes in absorbance or fluorescence). The flow is abruptly stopped, and the change in the optical signal is recorded over time. By fitting this data to a suitable kinetic model, the rate constants can be determined.[7]

Typical Protocol for CO2-Amine Kinetics:

  • Solution Preparation: An aqueous solution of the ethanolamine (B43304) of a known concentration is prepared. A second solution containing dissolved CO2 is also prepared. A pH indicator is often added to one of the solutions to allow for spectrophotometric monitoring of the pH change as the reaction proceeds.[3]

  • Apparatus Setup: The two solutions are loaded into the drive syringes of the stopped-flow apparatus. The spectrophotometer is set to a wavelength where the pH indicator shows a significant change in absorbance upon reaction.

  • Mixing and Data Acquisition: The drive mechanism is activated, forcing the reactants through the mixer and into the observation cell. The flow is then stopped, and the data acquisition system records the change in absorbance as a function of time.

  • Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to a pseudo-first-order or second-order reaction model to calculate the observed rate constant (k_obs). The second-order rate constant (k₂) is then determined from the relationship between k_obs and the amine concentration.

Wetted Wall Column

The wetted wall column is an apparatus used to study the absorption of a gas into a falling liquid film under well-defined hydrodynamic conditions.[5]

Principle: A thin film of the liquid absorbent (e.g., an aqueous amine solution) flows down the inner surface of a vertical tube. A gas containing the component to be absorbed (e.g., CO2) flows either co-currently or counter-currently through the tube. The well-defined gas-liquid interfacial area allows for the accurate determination of mass transfer coefficients and reaction kinetics.[5]

Typical Protocol for CO2 Absorption:

  • System Preparation: The wetted wall column is brought to the desired temperature. The aqueous amine solution of known concentration is prepared and circulated through the system to form a stable falling film on the inner wall of the column.

  • Gas Introduction: A gas stream with a known concentration of CO2 is introduced into the column at a controlled flow rate.

  • Sampling and Analysis: The concentration of CO2 in the outlet gas stream is continuously monitored. The absorption rate of CO2 into the liquid film is calculated from the difference in CO2 concentration between the inlet and outlet gas streams and the gas flow rate.

  • Kinetic Analysis: The overall pseudo-first-order reaction rate constant is determined from the measured absorption rates, taking into account the mass transfer characteristics of the system.[5]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the zwitterion reaction mechanism for primary and secondary amines and a generalized workflow for determining reaction kinetics using a stopped-flow apparatus.

Zwitterion_Mechanism cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Deprotonation Amine R₂NH (Amine) Zwitterion R₂N⁺H-COO⁻ (Zwitterion) Amine->Zwitterion k₁ CO2 O=C=O (CO₂) Zwitterion->Amine k₋₁ Zwitterion2 R₂N⁺H-COO⁻ (Zwitterion) Carbamate R₂N-COO⁻ (Carbamate) Zwitterion2->Carbamate k₂ Base B (Base, e.g., another Amine) ProtonatedBase BH⁺

Caption: Zwitterion mechanism for the reaction of CO2 with primary/secondary amines.

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Amine Solution C Load solutions into Stopped-Flow Syringes A->C B Prepare CO₂ Solution (with pH indicator) B->C D Rapid Mixing C->D E Flow Stop & Trigger Data Acquisition D->E F Monitor Absorbance Change in Observation Cell E->F G Generate Kinetic Trace (Absorbance vs. Time) F->G H Fit Data to Kinetic Model G->H I Calculate Rate Constants (k_obs, k₂) H->I

Caption: Workflow for kinetic analysis using a stopped-flow apparatus.

References

Safety Operating Guide

Navigating the Disposal of 2-(Ethylamino)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Ethylamino)ethanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and adhering to the correct procedures is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Profile

This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[1][2][3][4] It is corrosive and can cause severe skin burns and serious eye damage.[1][2][4][5][6] Due to its hazardous nature, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2]

Core Disposal Procedure: Professional Hazardous Waste Management

The required and most crucial step in the proper disposal of this compound is to manage it as a hazardous waste through a licensed environmental management company. Attempting to neutralize or dispose of this chemical via standard laboratory drains is not recommended and is often in violation of regulatory standards.

Step-by-Step Guide for Collection and On-site Management:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Proper Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[1]

    • Ensure the storage area is a designated corrosives area.[1]

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Documentation and Labeling:

    • All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).

    • Maintain a log of the waste generated, including the amount and date of accumulation.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • They will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all local, regional, and national regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Quantitative Data and Regulatory Information

For easy reference, the following table summarizes key quantitative and regulatory data for this compound.

ParameterValueReference
CAS Number 110-73-6[1][5]
Molecular Formula C4H11NO[4]
Flash Point 78 °C / 172.4 °F[4][5]
Boiling Point 167 °C / 332.6 °F[4]
GHS Hazard Statements H302, H311, H314, H318[2][3][6]
Hazard Class (for transport) Corrosive, Toxic[6]
Primary Regulatory Framework Resource Conservation and Recovery Act (RCRA)[7][8]

Considerations for On-Site Neutralization (Expert Use Only)

While professional disposal is the standard, understanding the chemical properties of this compound is beneficial. As an amino alcohol, it is a weak base and will react with acids in a neutralization reaction. On-site neutralization is a hazardous process that should only be performed by trained personnel in a controlled environment and with the explicit permission of the institution's EHS department, as it may require a specific treatment permit.

A generalized neutralization approach would involve the slow and careful addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) to the this compound solution with constant stirring and cooling. The reaction is exothermic and can generate heat and fumes. The pH of the solution would need to be carefully monitored until it reaches a neutral range (typically 6-8). However, without a validated and approved protocol, this is not a recommended disposal method.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Disposal Coordination cluster_2 Final Disposal A Waste Generated: This compound B Segregate and Collect in Designated, Labeled Container A->B C Store in Cool, Ventilated, Corrosives-Compatible Area B->C D Maintain Waste Log and Ensure Proper Labeling C->D E Contact Institutional EHS for Waste Pickup D->E F EHS Coordinates with Licensed Disposal Vendor E->F G Complete Hazardous Waste Manifest/Paperwork F->G H Waste Transported by Licensed Vendor G->H I Treatment and Disposal at Permitted Facility H->I J Certificate of Disposal Received I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for the handling of 2-(Ethylamino)ethanol (CAS No. 110-73-6). It is intended for laboratory professionals to ensure safe practices and mitigate risks associated with this chemical.

Chemical Properties and Hazards: this compound is a clear, colorless liquid that is classified as a combustible liquid.[1][2] It presents significant health hazards, being harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation may lead to respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The required equipment is detailed below.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield where splashing is possible.[2][3][6][7][8]Protects against splashes and vapors that can cause serious, irreversible eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and closed-toe shoes. For larger quantities or direct handling, a complete chemical-resistant suit may be necessary.[2][3][4][6][8]Prevents skin contact, which can be toxic and cause severe burns. The substance is readily absorbed through the skin.[2][3][4]
Respiratory Protection Work should be conducted in a well-ventilated area or under a certified chemical fume hood.[3][8] If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator is required.[3][4][6]Minimizes the inhalation of vapors, which can cause respiratory irritation and other systemic effects.[2][4]

Operational Plan: Safe Handling Protocol

A systematic approach is essential when working with this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify the immediate accessibility of an emergency eyewash station and a safety shower.

  • Assemble all necessary equipment and reagents before commencing work.

  • Inspect all PPE for integrity before use.[4]

2. Handling:

  • Conduct all manipulations of this compound inside a chemical fume hood to minimize vapor inhalation.[8]

  • Avoid all direct contact with skin, eyes, and clothing.[3][4]

  • Use appropriate, non-sparking tools and equipment to handle the chemical.[5]

  • Keep containers tightly sealed when not in use to prevent the release of vapors.[3][6][9]

  • Ground all equipment to prevent the buildup of electrostatic charge, as the substance is a combustible liquid.[4][5]

  • Do not eat, drink, or smoke in the handling area.[3][10]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.[3][4]

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[3]

  • Ensure the storage area is clearly labeled.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove all contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical aid.[2][3][4]
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4][10][11]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4][10]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[12]

  • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[8][13][14] The container must have a tightly fitting cap and be kept closed except when adding waste.[13]

2. Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent.[13][14]

  • The first rinsate must be collected and disposed of as hazardous waste.[13][14]

  • Original labels on containers being reused for waste must be completely defaced or removed.[14]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) program.[14]

  • Do not dispose of this compound down the drain.[4][12]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 110-73-6
Molecular Formula C₄H₁₁NO
Molecular Mass 89.14 g/mol [3]
Appearance Clear, colorless liquid[2][3]
Boiling Point 169-170 °C[15]
Density 0.914 g/mL at 25 °C[15]
Flash Point 78 °C (172.4 °F)[2][15]
Vapor Pressure <1 mmHg at 20 °C[15]
Water Hazard Class WGK 1 (low hazard to water)[3]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Preparation Preparation for Cleanup cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps A SPILL DETECTED B Alert personnel in the immediate area A->B C Evacuate the area if spill is large B->C D Remove all ignition sources C->D E Ensure adequate ventilation D->E F Don appropriate PPE: - Respirator - Chemical suit - Double gloves (Nitrile) - Safety goggles/face shield E->F G Contain the spill with inert absorbent material (e.g., sand, vermiculite) F->G H Use non-sparking tools to collect absorbed material G->H I Place collected waste into a labeled, sealed hazardous waste container H->I J Decontaminate the spill area with soap and water I->J K Dispose of all contaminated materials (including PPE) as hazardous waste J->K L Report the incident to EHS K->L

Workflow for responding to a this compound spill.

References

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